4-Chloro-6-methoxypyridin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methoxypyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-3-4(7)2-5(8)9-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOGZABARPOLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Chloro-6-methoxypyridin-2-amine physical properties
An In-Depth Technical Guide to the Physical Properties of 4-Chloro-6-methoxypyridin-2-amine
Introduction
This compound (CAS No. 1261628-71-0) is a substituted aminopyridine that serves as a valuable building block in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a chloro group, and a methoxy group on a pyridine scaffold, allows for diverse chemical modifications. Understanding the fundamental physical properties of this compound is a critical first step for its effective use in synthesis, process development, and quality control.
This guide provides a comprehensive overview of the known physical and spectroscopic properties of this compound. Where specific experimental data is not publicly available, we present standardized, field-proven protocols for its determination, empowering researchers to perform their own characterization. This document is structured to provide both quick-reference data and a deeper understanding of the experimental basis for that data.
It is crucial to distinguish this compound from its close structural isomer, 4-Chloro-6-methoxypyrimidin-2-amine (CAS No. 5734-64-5), which features a pyrimidine core and has been extensively characterized, including through single-crystal X-ray diffraction.[1][2][3][4] This guide pertains exclusively to the pyridine derivative.
Core Physicochemical Properties
The foundational properties of a chemical compound dictate its handling, reactivity, and formulation. The following table summarizes the key identifiers and structural information for this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1261628-71-0 | [5][6] |
| Molecular Formula | C₆H₇ClN₂O | [7] |
| Molecular Weight | 158.59 g/mol | Calculated |
| Appearance | Solid (predicted) | N/A |
| Melting Point | Not publicly available | N/A |
| Boiling Point | Not publicly available | N/A |
| Solubility | Not publicly available | N/A |
Note: While a related compound, 2-Amino-4-methoxypyridine, is slightly soluble in water and soluble in DMSO and methanol, the solubility profile of the chlorinated title compound must be determined experimentally.[8][9]
Spectroscopic Profile for Structural Elucidation
Spectroscopy is the cornerstone of chemical characterization, providing an unambiguous fingerprint of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The proton NMR spectrum confirms the presence and connectivity of hydrogen atoms in the molecule.
-
Source: ChemicalBook[5]
-
Predicted Signals:
-
A singlet for the methoxy (–OCH₃) protons.
-
A broad singlet for the amine (–NH₂) protons.
-
Two distinct singlets or narrow doublets for the two aromatic protons on the pyridine ring.
-
The carbon NMR spectrum provides a count of unique carbon environments.
-
Source: ChemicalBook[6]
-
Predicted Signals:
-
Six distinct signals corresponding to the six carbon atoms of the molecule (four aromatic carbons, one methoxy carbon, and the carbon bearing the amine group).
-
Experimental Protocol: NMR Sample Preparation and Analysis
The causality behind this protocol is to obtain a high-resolution spectrum by ensuring the sample is homogeneous and free of particulate matter within a deuterated solvent that will not interfere with the analyte's signals.
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Transfer the weighed sample into a clean NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard acquisition parameters.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.
-
N–H Stretch: As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[10]
-
N–H Bend: A characteristic bending vibration for the primary amine is expected between 1650-1580 cm⁻¹.[10]
-
C–N Stretch: Aromatic amine C-N stretching typically appears in the 1335-1250 cm⁻¹ range.[10]
-
C–O Stretch: The aryl ether C-O stretch will likely produce a strong signal around 1250 cm⁻¹.
-
Pyridine Ring Vibrations: Multiple bands in the 1600-1400 cm⁻¹ region correspond to C=C and C=N stretching within the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
This method is chosen for its simplicity, speed, and minimal sample preparation, making it ideal for routine analysis of solid samples.
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and can reveal structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a characteristic doublet: an (M)⁺ peak and an (M+2)⁺ peak with a ~3:1 intensity ratio.
-
Expected Molecular Ion Peaks:
-
For C₆H₇³⁵ClN₂O: m/z ≈ 158.02
-
For C₆H₇³⁷ClN₂O: m/z ≈ 160.02
-
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive characterization of a novel or uncharacterized chemical substance like this compound. This self-validating system ensures that data from orthogonal techniques (e.g., NMR, MS, IR) corroborates the proposed structure.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5734-64-5|4-Chloro-6-methoxypyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 4. 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5 [matrix-fine-chemicals.com]
- 5. This compound(1261628-71-0) 1H NMR [m.chemicalbook.com]
- 6. This compound(1261628-71-0) 13C NMR [m.chemicalbook.com]
- 7. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. 2-Amino-4-methoxypyridine | 10201-73-7 [chemicalbook.com]
- 10. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 4-Chloro-6-methoxypyridin-2-amine: Structure, Bonding, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical structure, bonding characteristics, and electronic properties of 4-Chloro-6-methoxypyridin-2-amine (CAS No. 1261628-71-0). As a substituted 2-aminopyridine, this compound represents a valuable scaffold in medicinal chemistry and synthetic organic chemistry. This document elucidates the interplay of inductive and mesomeric effects of the chloro, methoxy, and amino substituents, which dictate the molecule's reactivity, spectroscopic behavior, and potential for intermolecular interactions. A plausible synthetic pathway and detailed interpretation of its spectroscopic data are presented to offer practical insights for laboratory and development settings.
Introduction: The 2-Aminopyridine Scaffold
The 2-aminopyridine moiety is a privileged structural motif in drug discovery, renowned for its ability to act as a versatile pharmacophore and bioisostere for various functional groups. Its constituent nitrogen atoms provide key hydrogen bonding sites, and the aromatic ring serves as a rigid scaffold for orienting substituents in three-dimensional space. The strategic placement of functional groups on this core structure allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. This compound is a trifunctionalized building block that offers multiple attachment points for molecular elaboration, making it a compound of significant interest for the synthesis of complex chemical libraries and targeted therapeutic agents.
Molecular Structure and Physicochemical Properties
The fundamental identity of this compound is established by its chemical formula and molecular weight. These core properties are foundational for all analytical and synthetic work.
| Property | Value | Source |
| CAS Number | 1261628-71-0 | [1] |
| Molecular Formula | C₆H₇ClN₂O | [1] |
| Molecular Weight | 158.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC1=CC(Cl)=CC(N)=N1 | [1] |
Tautomerism
Like many 2-aminopyridines, this molecule can theoretically exist in an amino-imino tautomeric equilibrium. However, extensive studies on the parent 2-aminopyridine have conclusively shown that the amino form is overwhelmingly favored under neutral conditions. The aromaticity of the pyridine ring provides significant thermodynamic stability to the amino tautomer, making the contribution of the imino form negligible in most contexts.
Synthesis and Characterization
While specific, peer-reviewed synthetic procedures for this compound are not widely published, a plausible and efficient route can be designed based on established pyridine chemistry. A common strategy involves the construction of a polysubstituted pyridine ring followed by functional group interconversion.
Representative Synthetic Protocol
This protocol describes a generalized, multi-step synthesis starting from a commercially available dichloropyridine precursor. The causality behind each step is explained to provide a framework for experimental design.
Step 1: Selective Nucleophilic Aromatic Substitution (SNAr) - Methoxylation
-
Reactants: 2,4-Dichloro-6-aminopyridine, Sodium methoxide (NaOMe), Methanol (MeOH).
-
Rationale: The chlorine atom at the 4-position of a pyridine ring is generally more activated towards nucleophilic attack than one at the 2-position, especially when an electron-donating group like an amine is present at C2. Sodium methoxide serves as a potent nucleophile to displace one of the chloride ions. Methanol is used as both a solvent and the source of the methoxy group.
-
Procedure:
-
Dissolve 2,4-Dichloro-6-aminopyridine in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of sodium methoxide solution.
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC until the starting material is consumed.
-
Cool the reaction, neutralize with a mild acid (e.g., ammonium chloride solution), and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-4-methoxy-6-chloropyridine.
-
Step 2: Diazotization and Sandmeyer Reaction (Hypothetical Chlorination at C4)
-
Note: A more direct route starting from a precursor with the desired C4-chloro and C6-methoxy pattern is often preferable. However, this illustrates a classical approach. A more likely industrial synthesis would start from a different precursor like 2,6-diamino-4-chloropyridine, followed by selective methoxylation and diazotization/hydrolysis of the remaining amino group. The exact route depends heavily on precursor availability and cost.
The logical flow for a common synthetic approach is visualized below.
Caption: Key resonance contributors showing electron donation.
Inductive vs. Mesomeric Effects
The balance of these electronic effects dictates the molecule's reactivity. The overall electron density of the ring is enhanced by the -NH₂ and -OCH₃ groups, making it more susceptible to electrophilic attack than unsubstituted pyridine. However, the C4-chloro group deactivates the ring towards electrophiles while simultaneously activating that position for potential nucleophilic aromatic substitution.
Caption: Inductive (-I) and Mesomeric (+M) effects on the ring.
Spectroscopic Interpretation
The electronic environment of each atom, as dictated by the bonding effects described above, gives rise to a unique spectroscopic fingerprint.
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for confirming the substitution pattern. Based on the electronic effects, the following chemical shifts can be predicted:
-
-NH₂ Protons: A broad singlet, typically in the range of 4.5-5.5 ppm. The exact shift and broadness depend on the solvent and concentration due to hydrogen bonding and exchange.
-
-OCH₃ Protons: A sharp singlet around 3.8-4.0 ppm. This is a characteristic region for methoxy groups attached to an aromatic ring.
-
Ring Protons: The molecule has two protons on the pyridine ring at positions C3 and C5.
-
H3: This proton is ortho to both the C2-amino and C4-chloro groups. The electron-donating amino group will shield it, while the withdrawing chloro group will deshield it. It will appear as a doublet.
-
H5: This proton is ortho to the C4-chloro and C6-methoxy groups. The methoxy group's +M effect will cause significant shielding. It will also appear as a doublet.
-
We would expect H3 to be downfield (higher ppm) compared to H5 due to the proximity of the electron-withdrawing chloro group.
-
¹³C NMR Spectroscopy
The carbon NMR spectrum provides direct insight into the electron density at each carbon atom:
-
C2 and C6: These carbons are directly attached to heteroatoms (N and O) and are part of the electron-donating groups. They will appear significantly downfield, typically >150 ppm.
-
C4: Attached to the electronegative chlorine, this carbon will also be deshielded and appear downfield.
-
C3 and C5: These carbons are not directly bonded to heteroatoms other than the ring nitrogen. Their chemical shifts will be highly influenced by the resonance effects of the substituents. The strong electron donation from the adjacent amino and methoxy groups will shield these positions, causing them to appear upfield relative to the other ring carbons.
-
-OCH₃ Carbon: A signal in the range of 55-60 ppm is characteristic of the methoxy carbon.
Applications in Research and Drug Development
The this compound structure is a quintessential "building block" in medicinal chemistry. Its value lies in its trifunctional nature, which allows for controlled, sequential reactions to build molecular complexity.
-
Scaffold for Kinase Inhibitors: The aminopyridine core is a well-known hinge-binding motif for many protein kinases. The amino group can form crucial hydrogen bonds with the kinase hinge region, while substituents at the 4 and 6 positions can be elaborated to target specific pockets within the ATP-binding site, thereby conferring potency and selectivity.
-
Versatile Synthetic Intermediate: The chlorine at the C4 position is a versatile handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. The amino group can be acylated, alkylated, or used as a nucleophile in condensation reactions.
-
Modulation of Physicochemical Properties: The presence of both a chloro and a methoxy group provides chemists with tools to modulate key drug-like properties. The chloro group generally increases lipophilicity, while the methoxy group can improve solubility and act as a hydrogen bond acceptor.
Conclusion
This compound is a strategically functionalized heterocyclic compound whose chemical behavior is a direct consequence of the rich interplay of inductive and resonance effects. A thorough understanding of its electronic structure is paramount for predicting its reactivity and designing efficient synthetic routes for its incorporation into more complex target molecules. Its spectroscopic signatures, particularly its NMR spectra, provide a clear and definitive confirmation of its structure. As a versatile building block, this compound and its analogues will continue to be valuable tools for scientists in the pursuit of novel therapeutics and functional materials.
References
Note: While direct, in-depth research articles on this specific molecule (CAS 1261628-71-0) are not prevalent in the searched literature, the principles of its structure, bonding, and reactivity are based on foundational organic chemistry and extensive studies of related substituted pyridines. The following references provide authoritative information on the properties and synthesis of this and closely related compounds.
- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]
Sources
An In-Depth Technical Guide to 4-Chloro-6-methoxypyridin-2-amine (CAS: 1261628-71-0)
Introduction
In the landscape of modern drug discovery and materials science, the strategic design of molecular entities hinges on the availability of versatile, well-characterized building blocks. 4-Chloro-6-methoxypyridin-2-amine is a substituted aminopyridine that represents a pivotal scaffold for chemical innovation. Its trifunctional nature—possessing a nucleophilic amine, an electrophilic chloride, and a methoxy group on a pyridine core—offers multiple avenues for synthetic elaboration. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, consolidating essential data on its synthesis, characterization, reactivity, and safe handling to empower its effective application in research and development programs. The aminopyridine motif is a cornerstone in medicinal chemistry, featured in a range of biologically active compounds.[1][2] This specific isomer, with its defined substitution pattern, provides a directed entry point for structure-activity relationship (SAR) studies and the development of novel chemical entities.
Compound Identification and Physicochemical Properties
Correctly identifying a chemical entity is the foundation of reproducible science. The fundamental properties of this compound are summarized below, providing the necessary identifiers and storage conditions for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 1261628-71-0 | [3][4] |
| Molecular Formula | C₆H₇ClN₂O | [5] |
| Molecular Weight | 158.59 g/mol | [5] |
| IUPAC Name | This compound | [4] |
| SMILES | COC1=CC(Cl)=CC(N)=N1 | [4] |
| InChI Key | QZOGZABARPOLKT-UHFFFAOYSA-N | [4] |
| Typical Purity | ≥97% | [6] |
| Storage Conditions | 2-8°C, Inert atmosphere, Keep in dark place | [3] |
Synthesis and Purification
While a definitive, peer-reviewed synthesis protocol for this compound is not widely published, its structure lends itself to established heterocyclic chemistry transformations. A plausible and robust synthetic strategy can be designed based on the principles of regioselective substitution on pyridine rings. The following represents a logical, field-proven approach for its preparation.
Representative Synthetic Strategy
The most logical approach begins with a commercially available di-substituted pyridine and proceeds through a series of controlled functional group interconversions. This multi-step pathway ensures high regiochemical control, which is often a challenge in pyridine chemistry.
Experimental Protocol (Hypothetical)
This protocol is a representative, expert-derived procedure based on established chemical principles for nucleophilic aromatic substitution on pyridine rings.[7][8]
Step 1: Regioselective Methoxylation of 2,4,6-Trichloropyridine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4,6-trichloropyridine (1.0 eq) and anhydrous methanol (10 vol).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add sodium methoxide (1.05 eq, as a solid or 30% solution in methanol) portion-wise at room temperature. The addition is exothermic and should be controlled to maintain the temperature below 40°C.
-
Causality: Using a slight excess of sodium methoxide ensures complete conversion of the starting material. The reaction is run in methanol, which acts as both solvent and reagent source. The C6 (and C2) positions are more electronically deficient and sterically accessible than C4, favoring substitution at these sites. Using one equivalent of nucleophile preferentially yields the mono-substituted product.
-
-
Reaction: Heat the mixture to reflux (approx. 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Workup & Isolation: Cool the reaction mixture to room temperature and neutralize with 1M HCl. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 2,4-dichloro-6-methoxypyridine can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient).
Step 2: Regioselective Amination
-
Setup: In a sealed pressure vessel equipped with a magnetic stirrer, combine the purified 2,4-dichloro-6-methoxypyridine (1.0 eq), a suitable solvent like 1,4-dioxane, and a solution of ammonia in methanol (7N, 5-10 eq).
-
Causality: Amination of the remaining chloro-positions requires forcing conditions due to the reduced activation of the ring after the first substitution. A sealed vessel is necessary to maintain the concentration of the volatile ammonia reagent at elevated temperatures. The C2 position is generally more susceptible to nucleophilic attack than the C4 position in such systems.
-
-
Reaction: Heat the vessel to 100-120°C for 12-24 hours. Monitor the reaction for the formation of the desired product and consumption of the starting material.
-
Workup & Isolation: Cool the vessel to room temperature before carefully venting. Concentrate the reaction mixture under reduced pressure. Purify the residue directly by column chromatography (silica gel, hexane/ethyl acetate or dichloromethane/methanol gradient) to yield this compound.
Analytical Characterization
Structural confirmation and purity assessment are critical. While specific spectra for this compound are primarily available from commercial suppliers[9][10], the expected spectral characteristics can be reliably predicted based on its structure.
-
¹H NMR Spectroscopy:
-
Aromatic Protons: Two signals are expected in the aromatic region (δ 6.0-7.0 ppm). These will appear as two distinct singlets or doublets with a small coupling constant (J ≈ 1-2 Hz), corresponding to the protons at the C3 and C5 positions.
-
Methoxy Protons (-OCH₃): A sharp singlet integrating to 3 protons, typically found around δ 3.8-4.0 ppm.
-
Amine Protons (-NH₂): A broad singlet integrating to 2 protons, typically between δ 4.5-5.5 ppm. The chemical shift of this peak is highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Six distinct signals are expected.
-
Four signals in the aromatic region (approx. δ 90-165 ppm) corresponding to the four unique pyridine ring carbons. The carbons attached to the heteroatoms (C2, C4, C6) will be the most downfield.
-
One signal for the methoxy carbon, typically around δ 55 ppm.
-
-
Mass Spectrometry (MS):
-
The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 158.
-
A crucial diagnostic feature will be the [M+2]⁺ isotope peak at m/z ≈ 160, with an intensity approximately one-third of the [M]⁺ peak, which is characteristic of a molecule containing a single chlorine atom.
-
-
Infrared (IR) Spectroscopy:
-
N-H Stretch: A moderate to strong doublet in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.
-
C=N / C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong band for the aryl-alkyl ether linkage, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).
-
C-Cl Stretch: A band in the fingerprint region, typically 700-800 cm⁻¹.
-
Chemical Reactivity and Applications
The utility of this compound as a building block stems from its distinct reactive sites, which can be addressed with high selectivity.
Reactivity at the 2-Amino Group
The primary amine at the C2 position is a potent nucleophile and a site for hydrogen bonding. It readily undergoes standard amine chemistry:
-
Acylation/Sulfonylation: Reaction with acid chlorides, anhydrides, or sulfonyl chlorides in the presence of a base (e.g., pyridine, triethylamine) to form amides and sulfonamides, respectively. This is a common strategy for introducing diverse side chains in medicinal chemistry programs.
-
Alkylation: Can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Reactivity at the 4-Chloro Group
The chlorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SₙAr) by the ring nitrogen.[7][11][12]
-
Nucleophilic Aromatic Substitution (SₙAr): The chloro group can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates, often requiring heat or catalysis. This reaction is fundamental for building molecular complexity.[11][13]
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond serves as an excellent handle for transition-metal-catalyzed reactions. Suzuki coupling (with boronic acids), Buchwald-Hartwig amination (with amines), and Sonogashira coupling (with terminal alkynes) can be used to form C-C, C-N, and C-C (alkyne) bonds, respectively.
Applications in Research and Drug Discovery
Substituted aminopyridines are privileged structures in medicinal chemistry, known to interact with a wide range of biological targets.[1][2][14]
-
Scaffold for Kinase Inhibitors: The aminopyridine core is a well-established hinge-binding motif for many protein kinases. Elaboration at the C4 and C6 positions allows for the optimization of potency and selectivity against specific kinase targets.[1]
-
Intermediate for Agrochemicals: Similar heterocyclic structures are prevalent in modern herbicides and fungicides.[15]
-
Building Block for Complex Molecules: As a trifunctional molecule, it serves as a versatile starting point for the synthesis of more complex heterocyclic systems and libraries of compounds for high-throughput screening.[]
Safety, Handling, and Storage
Based on data for analogous compounds and supplier safety information, this compound is considered a hazardous chemical and must be handled with appropriate precautions.[5][17][18][19]
| Hazard Class | Statement |
| Acute Toxicity | May be harmful if swallowed or inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Target Organ Toxicity | May cause respiratory irritation. |
Protocol for Safe Handling
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or neoprene gloves. Always inspect gloves prior to use and use proper removal technique.[5]
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A flame-retardant lab coat is mandatory.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Follow the recommended storage conditions of 2-8°C under an inert atmosphere and protected from light.[3]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.
Conclusion
This compound is a high-value chemical building block with significant potential for applications in drug discovery, agrochemicals, and materials science. Its well-defined reactive sites allow for predictable and selective synthetic modifications, making it an ideal starting point for generating novel and complex molecular architectures. Understanding its chemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization. This guide provides the foundational knowledge required for researchers to confidently incorporate this versatile compound into their synthetic programs, accelerating the pace of innovation.
References
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reactions of chloropyrimidines.
- Cho, S. Y., et al. (2010). Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(14), 4223-7.
- Odjel. (2025). What are the reaction products when 2 - Chloropyridine reacts with nucleophiles?.
- The Organic Chemistry Tutor. (2019). Nucleophilic aromatic substitutions. YouTube.
- PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- Côté, B., et al. (2003). Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(5), 851-5.
- Wang, H., et al. (2020). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 25(15), 3508.
- Al-Zahrani, A. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6296.
- Morressier. (2021). Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project.
- ResearchGate. (n.d.). (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.
- Capot Chemical. (n.d.). Material Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.
- Angene Chemical. (2021). Safety Data Sheet.
- Matrix Fine Chemicals. (n.d.). 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5.
- PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (2/1).
- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
- PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-.
Sources
- 1. Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1261628-71-0|this compound|BLD Pharm [bldpharm.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. capotchem.com [capotchem.com]
- 6. This compound 97% | CAS: 1261628-71-0 | AChemBlock [achemblock.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 9. This compound(1261628-71-0) 1H NMR [m.chemicalbook.com]
- 10. This compound(1261628-71-0) 13C NMR [m.chemicalbook.com]
- 11. yufengchemicals.com [yufengchemicals.com]
- 12. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. angenechemical.com [angenechemical.com]
- 19. tcichemicals.com [tcichemicals.com]
A Guide to the Spectroscopic Characterization of 4-Chloro-6-methoxypyridin-2-amine
Introduction: The Imperative for Spectroscopic Verification
4-Chloro-6-methoxypyridin-2-amine is a heterocyclic compound featuring a pyridine core functionalized with an amine, a methoxy group, and a chlorine atom. Such scaffolds are pivotal building blocks in the synthesis of complex molecules, particularly in agrochemical and pharmaceutical development. The precise arrangement of these functional groups dictates the molecule's chemical reactivity, physicochemical properties, and biological activity. Therefore, unambiguous structural confirmation is a non-negotiable prerequisite for its use in any research or development context.
Spectroscopic techniques provide a powerful, non-destructive means to probe the molecular structure and confirm the identity and purity of a synthesized compound. This guide outlines the foundational spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—that collectively create a unique fingerprint for this compound.
The following sections explain the causal relationships between the molecular structure and its expected spectral output, providing a predictive but scientifically rigorous dataset.
Molecular Weight and Isotopic Signature by Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry is the first line of analysis as it directly confirms the elemental composition via the molecular weight. For this compound (C₅H₆ClN₂O), the presence of chlorine is of particular diagnostic importance due to its natural isotopic distribution (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments.
An Electron Ionization (EI) mass spectrum is predicted to show a molecular ion peak (M⁺) and an M+2 peak with a relative intensity ratio of approximately 3:1, a hallmark of a monochlorinated compound.
Predicted Mass Spectrometry Data:
| Feature | Predicted m/z Value | Interpretation & Rationale |
| Molecular Ion [M]⁺ | 158 | Corresponds to the molecule with the ³⁵Cl isotope. |
| Isotope Peak [M+2]⁺ | 160 | Corresponds to the molecule with the ³⁷Cl isotope. The ~3:1 intensity ratio with the M⁺ peak is a key validation point. |
| Fragment [M-15]⁺ | 143/145 | Loss of a methyl radical (•CH₃) from the methoxy group. |
| Fragment [M-28]⁺ | 130/132 | Loss of carbon monoxide (CO) following rearrangement. |
| Fragment [M-36]⁺ | 122 | Loss of HCl, a common fragmentation pathway for chloro-aromatics. |
Protocol for Trustworthy Data Acquisition (GC-MS):
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Inject 1 µL of the sample with an appropriate temperature ramp (e.g., 50°C to 250°C at 10°C/min) to ensure volatilization and separation from impurities.
-
MS Method: Set the ionization energy to 70 eV. Scan a mass range from m/z 40 to 300 to capture the molecular ion and key fragments.
-
Validation: Confirm the presence of the M⁺ and M+2 peaks with the expected ~3:1 intensity ratio.
Functional Group Analysis by Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy probes the vibrational frequencies of bonds within the molecule. Each functional group has a characteristic absorption range, making IR an excellent tool for quickly verifying their presence or absence. For this compound, we expect to see characteristic stretches for the amine N-H bonds, aromatic C-H and C=C/C=N bonds, the ether C-O bond, and the C-Cl bond.
The primary amine (-NH₂) group is particularly diagnostic, typically presenting as a doublet in the 3300-3500 cm⁻¹ region due to symmetric and asymmetric stretching modes[1].
Predicted IR Absorption Data:
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |
| 3450 - 3300 | Medium, Doublet | N-H asymmetric and symmetric stretching (primary amine)[1] |
| 3100 - 3000 | Weak to Medium | Aromatic C-H stretching |
| 1640 - 1600 | Strong | N-H bending (scissoring) of the primary amine[1] |
| 1600 - 1450 | Strong to Medium | Aromatic C=C and C=N ring stretching |
| 1250 - 1200 | Strong | Aryl-O asymmetric stretching (C-O-C) |
| 1050 - 1000 | Medium | Aryl-O symmetric stretching (C-O-C) |
| 850 - 750 | Strong | C-Cl stretching |
Protocol for Trustworthy Data Acquisition (FTIR-ATR):
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Validation: The presence of the N-H doublet and the strong aryl-ether C-O stretch are key confirmation points.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and number of different types of protons (¹H) and carbons (¹³C).
Causality in Experimental Choice (Solvent): The choice of deuterated solvent is critical as it can influence the chemical shifts of protons involved in hydrogen bonding, such as those of the -NH₂ group[2][3][4]. Deuterated chloroform (CDCl₃) is a common first choice for its versatility. However, if hydrogen bonding needs to be probed or solubility is an issue, a more polar aprotic solvent like DMSO-d₆ can be used, which will often result in sharper N-H signals. The predicted data below assumes CDCl₃ as the solvent.
¹H NMR Spectroscopy
Expertise & Causality: The pyridine ring has two remaining protons at the C-3 and C-5 positions. Due to the substitution pattern, they are isolated from each other and are expected to appear as singlets. The electron-donating effects of the amino (C2) and methoxy (C6) groups will shield these protons, shifting them upfield relative to unsubstituted pyridine. The amine protons will typically appear as a broad singlet that can exchange with D₂O, while the methoxy protons will be a sharp, characteristic singlet.
Predicted ¹H NMR Data (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~6.05 | Singlet | 1H | H-5 | Shielded by the adjacent methoxy group (C6) and para amino group (C2). |
| ~5.95 | Singlet | 1H | H-3 | Shielded by the adjacent amino group (C2) and para methoxy group (C6). |
| ~4.50 | Broad Singlet | 2H | -NH₂ | Chemical shift is solvent and concentration dependent. Broad due to quadrupole moment of nitrogen and potential exchange. |
| ~3.85 | Singlet | 3H | -OCH₃ | Typical range for an aryl methoxy group. |
¹³C NMR Spectroscopy
Expertise & Causality: The molecule has 5 unique carbon atoms in the aromatic ring and one in the methoxy group. Carbons directly attached to electronegative atoms (N, O, Cl) will be significantly deshielded and shifted downfield. The chemical shifts are predicted based on established substituent effects in pyridine and related heterocyclic systems[3].
Predicted ¹³C NMR Data (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~163.5 | C-6 | Attached to both the ring nitrogen and the electronegative oxygen atom. |
| ~160.0 | C-2 | Attached to both the ring nitrogen and the exocyclic amino group. |
| ~150.0 | C-4 | Attached to the electronegative chlorine atom. |
| ~95.5 | C-5 | Shielded by the ortho methoxy and para amino groups. |
| ~90.0 | C-3 | Shielded by the ortho amino and para methoxy groups. |
| ~53.0 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Workflow for Structural Elucidation:
The logical flow for confirming the structure of this compound using the described spectroscopic techniques is essential for a self-validating process.
Sources
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Chloro-6-methoxypyridin-2-amine
Executive Summary: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Chloro-6-methoxypyridin-2-amine (CAS 1261628-71-0). In the absence of fully assigned, publicly available spectra, this document leverages foundational NMR principles and comparative data from analogous substituted pyridines to present a robust, predicted spectral analysis. It is designed for researchers, scientists, and drug development professionals, offering not just data, but a detailed interpretation grounded in the causal relationships between molecular structure and spectral output. The guide includes predicted chemical shifts, coupling constants, detailed peak assignments, a standard experimental protocol for data acquisition, and a complete list of authoritative references.
Introduction
This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—an electron-donating amine, an electron-donating methoxy group, and an electron-withdrawing chloro group—creates a unique electronic environment within the aromatic ring. Structural elucidation is the bedrock of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.
This guide serves as a field-proven manual for understanding the NMR spectroscopic signature of this molecule. We will deconstruct the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind each signal's chemical shift, multiplicity, and integration. This analysis is built upon the foundational principles of substituent effects in aromatic systems, providing a predictive framework that is both educational and practically applicable.[1][2]
Molecular Structure and Analytical Workflow
To facilitate a clear and unambiguous discussion of the NMR data, the atoms of this compound are numbered according to IUPAC conventions as shown below. This numbering scheme will be used for all spectral assignments.
The analytical process for spectral interpretation follows a logical progression, beginning with simple 1D experiments and escalating to 2D correlations for confirmation.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the number of distinct proton environments, their relative quantities (integration), and their neighboring protons (multiplicity). For this compound, we expect four unique signals.
Causality of Substituent Effects
The chemical shifts of the aromatic protons (H3 and H5) are governed by the cumulative electronic effects of the substituents:
-
-NH₂ (Amino) at C2: A powerful resonance electron-donating group (EDG) that increases electron density primarily at the ortho (C3) and para (C5) positions, causing an upfield (shielding) shift.
-
-OCH₃ (Methoxy) at C6: Also a strong resonance EDG, shielding its ortho (C5) and para (C2) positions.
-
-Cl (Chloro) at C4: An inductive electron-withdrawing group (EWG) that deshields all ring positions, but its effect is strongest on the adjacent ortho positions (C3 and C5). It also has a weak resonance-donating effect.
-
Ring Nitrogen (N1): A potent inductive EWG, significantly deshielding the ortho carbons (C2 and C6) and their attached protons.
The final chemical shift of each proton is a vector sum of these competing shielding and deshielding influences.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data in a typical deuterated solvent like DMSO-d₆ or CDCl₃.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~6.1 – 6.3 | Doublet (d) | ⁴J = ~2.0 Hz | 1H |
| H3 | ~6.4 – 6.6 | Doublet (d) | ⁴J = ~2.0 Hz | 1H |
| -NH₂ | ~5.0 – 6.5 | Broad Singlet (br s) | - | 2H |
| -OCH₃ | ~3.8 – 4.0 | Singlet (s) | - | 3H |
Detailed Peak-by-Peak Interpretation
-
-OCH₃ Signal (δ ~3.8–4.0 ppm): This signal appears as a sharp singlet because the three methyl protons are equivalent and have no adjacent protons to couple with. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.
-
-NH₂ Signal (δ ~5.0–6.5 ppm): The two protons of the primary amine are equivalent and typically appear as a broad singlet.[3] The broadening is due to quadrupole effects from the ¹⁴N nucleus and chemical exchange with the solvent or trace water. This signal's position is highly dependent on solvent and concentration. Trustworthiness Check: Addition of a few drops of deuterium oxide (D₂O) to the NMR tube will cause the -NH₂ protons to exchange with deuterium, leading to the disappearance of this signal from the spectrum, thus confirming its assignment.[3]
-
H5 Signal (δ ~6.1–6.3 ppm): This proton is expected to be the most upfield of the aromatic signals. It is strongly shielded by the adjacent electron-donating -OCH₃ group at C6 and the -NH₂ group at its para position. It appears as a doublet due to coupling with H3.
-
H3 Signal (δ ~6.4–6.6 ppm): This proton is also shielded by the adjacent -NH₂ group at C2. However, it is more strongly deshielded by the inductive effect of the chloro group at C4 compared to H5. Therefore, it is predicted to appear slightly downfield of H5. It appears as a doublet due to its coupling with H5.
-
Coupling Constant (⁴J): Protons H3 and H5 are four bonds apart (meta-coupled). The coupling constant for a meta relationship in a pyridine ring is characteristically small, typically in the range of 2-3 Hz.[4] This results in two sharp, closely spaced doublets for H3 and H5.
Predicted ¹³C NMR and DEPT Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. With proton decoupling, each unique carbon appears as a single line.
Causality of Substituent Effects
The same electronic principles governing the ¹H spectrum apply to the ¹³C spectrum, with some key differences:
-
Carbons directly attached to electronegative atoms (-N, -O, -Cl) are significantly deshielded and shifted far downfield.
-
The shielding and deshielding effects of substituents are more pronounced on the carbon skeleton.
Predicted ¹³C NMR Spectral Data
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C2 | ~160 – 162 | Absent (Quaternary) |
| C6 | ~158 – 160 | Absent (Quaternary) |
| C4 | ~150 – 153 | Absent (Quaternary) |
| C3 | ~98 – 102 | Positive (CH) |
| C5 | ~95 – 99 | Positive (CH) |
| -OCH₃ | ~53 – 56 | Positive (CH₃) |
Detailed Peak-by-Peak Interpretation
-
-OCH₃ Signal (δ ~53–56 ppm): This signal is characteristic of a methoxy carbon and appears in the typical upfield region for sp³ carbons attached to oxygen.[5]
-
C5 (δ ~95–99 ppm) and C3 (δ ~98–102 ppm): These are the protonated ring carbons. They are significantly shielded (shifted upfield) due to the strong resonance donation from the -NH₂ and -OCH₃ groups. C5 is likely the most upfield due to the combined ortho-donating effect of the -OCH₃ and the para-donating effect of the -NH₂.
-
C4 (δ ~150–153 ppm): This carbon is directly bonded to chlorine, a highly electronegative atom, causing a strong deshielding effect and shifting it significantly downfield.
-
C6 (δ ~158–160 ppm) and C2 (δ ~160–162 ppm): These carbons are bonded to oxygen and nitrogen, respectively, and are also adjacent to the powerfully electron-withdrawing ring nitrogen. This combination of effects places them furthest downfield in the spectrum. C2, attached to the amino group, is often the most downfield carbon in 2-aminopyridines.
-
DEPT-135 as a Self-Validating System: A DEPT-135 experiment is critical for validating these assignments. In this experiment, CH₃ and CH carbons produce positive signals, CH₂ carbons produce negative signals, and quaternary carbons (those with no attached protons) are absent. For this molecule, the DEPT-135 spectrum would show three positive signals corresponding to the -OCH₃, C3, and C5 carbons, while the signals for C2, C4, and C6 would disappear, unequivocally confirming their quaternary nature.
Experimental Protocol: A Self-Validating System
The acquisition of high-quality NMR data requires meticulous sample preparation and correctly configured instrument parameters.
5.1 Sample Preparation
-
Massing: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial.
-
Solvation: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the residual water peak away from analyte signals.
-
Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm for both ¹H and ¹³C spectra. Alternatively, for quantitative NMR (qNMR), a certified standard like dimethyl sulfone can be used.
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
-
Positioning: Ensure the liquid height in the NMR tube is sufficient to cover the detector coils (typically ~4 cm or 0.5 mL).
5.2 NMR Instrument Parameters (Typical 400 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (e.g., 'zg30').
-
Number of Scans (NS): 16-64 (sufficient for good signal-to-noise).
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Spectral Width (SW): 16-20 ppm.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').
-
Number of Scans (NS): 1024-4096 (¹³C is much less sensitive than ¹H).
-
Receiver Gain (RG): Set automatically.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Spectral Width (SW): 240-250 ppm.
-
-
Data Processing:
-
Apply Fourier transformation with an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C).
-
Perform phase correction and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Conclusion
The NMR spectra of this compound are a direct reflection of its intricate electronic structure. The ¹H spectrum is characterized by two meta-coupled doublets in the aromatic region and distinct singlets for the methoxy and amine protons. The ¹³C spectrum is defined by three downfield quaternary carbons attached to heteroatoms (N, O, Cl) and three upfield carbons (two CH and one CH₃). This guide provides a robust predictive framework for the analysis of this molecule, grounded in authoritative principles of NMR spectroscopy. The proposed experimental protocols ensure the acquisition of reliable, high-quality data, forming a self-validating system for any researcher working with this or structurally related compounds.
References
- Giuliani, A. M. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. [Link]
- De, A. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469-478. [Link]
- Krygowski, T. M., & Stępień, B. T. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecular Physics Reports, 42, 1-10. [Link]
- Kolehmainen, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(35), 13876–13888. [Link]
- Reich, H. J. (2021). NMR Spectroscopy: 13C NMR Chemical Shifts.
- Reich, H. J. (2021). NMR Spectroscopy: 1H NMR Chemical Shifts.
- Bell, C. L., et al. (1965). Nuclear Magnetic Resonance Studies of Aminopyridines. Journal of Heterocyclic Chemistry, 2(4), 420-425. [Link]
- Oregon State University. (2022). 13C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]
- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra. LibreTexts. [Link]
- LibreTexts Chemistry. (2024). Spectroscopy of Amines. LibreTexts. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 4-Methylpyridin-2-amine(695-34-1) 1H NMR [m.chemicalbook.com]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Chloro-Methoxy-Substituted Heterocyclic Amines
A Case Study on 4-Chloro-6-methoxypyrimidin-2-amine
Introduction
In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast number of pharmaceutical agents. Among these, substituted pyridines and pyrimidines are of paramount importance due to their diverse biological activities. 4-Chloro-6-methoxypyridin-2-amine and its close analogue, 4-Chloro-6-methoxypyrimidin-2-amine, represent a class of molecules featuring key functional groups—a halogen, a methoxy ether, and an amine—that are common in medicinal chemistry. Accurate structural confirmation and purity assessment of these molecules are critical, and mass spectrometry (MS) stands as the primary analytical tool for this purpose.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, field-proven framework for the mass spectrometric analysis of these compounds. We will use 4-Chloro-6-methoxypyrimidin-2-amine (CAS 5734-64-5) as a detailed case study, given the availability of public data. The principles and methodologies described herein are directly applicable to its pyridine analogue and other related structures. We will move beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust, self-validating analytical system.
Part 1: Foundational Properties and Analytical Strategy
Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge dictates every subsequent decision in the analytical workflow, from sample preparation to the choice of ionization technique.
The structure of 4-Chloro-6-methoxypyrimidin-2-amine contains a basic primary amine, which is readily protonated, a polar methoxy group, and an electronegative chlorine atom. These features make the molecule amenable to analysis by reverse-phase liquid chromatography coupled with electrospray ionization mass spectrometry (LC-MS).
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-methoxypyrimidin-2-amine | [1] |
| CAS Number | 5734-64-5 | [1][2] |
| Molecular Formula | C₅H₆ClN₃O | [1][2] |
| Molecular Weight | 159.57 g/mol | [1][2] |
| Structure | COC1=CC(Cl)=NC(N)=N1 (SMILES) | [1] |
Part 2: The Analytical Workflow: From Sample to Spectrum
A successful mass spectrometry analysis is a systematic process. Each stage is designed to preserve the integrity of the analyte and present it to the mass spectrometer in a form that yields a clear, interpretable signal. The overall workflow is a self-validating system where each step confirms the success of the last.
Caption: High-level workflow for LC-MS/MS analysis.
Sample Preparation: The Cornerstone of Quality Data
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system.[3] High concentrations can lead to signal suppression and contaminate the instrument, while particulates can cause blockages.[4] Electrospray ionization is sensitive to non-volatile buffers and salts, which must be avoided.[4]
Field-Proven Protocol for Sample Preparation:
-
Initial Dissolution: Accurately weigh approximately 1 mg of 4-Chloro-6-methoxypyrimidin-2-amine and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.[4]
-
Rationale: Methanol and acetonitrile are fully volatile and compatible with reverse-phase chromatography and ESI.[4]
-
-
Serial Dilution: Perform a 1-to-100 dilution by taking 10 µL of the stock solution and diluting it with 990 µL of the initial solvent. This creates a 10 µg/mL working solution.
-
Rationale: A concentration in the low µg/mL to high ng/mL range is typically optimal for modern ESI-MS instruments, providing strong signal without saturating the detector.[4]
-
-
Final Dilution & Acidification: For injection, take 100 µL of the working solution and dilute it with 900 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). The final concentration will be approximately 1 µg/mL.
-
Rationale: Diluting in the mobile phase ensures compatibility with the LC system. Formic acid is a volatile acidifier that promotes protonation of the analyte's amine group, enhancing ionization efficiency in positive mode ESI.[4]
-
-
Filtration: Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) into a 2 mL autosampler vial.[4]
-
Rationale: This critical step removes any insoluble particles, protecting the LC column and MS ion source from blockages and contamination.[4]
-
Ionization Method Selection: Electrospray Ionization (ESI)
For a polar, non-volatile molecule like 4-Chloro-6-methoxypyrimidin-2-amine, Electrospray Ionization (ESI) is the premier ionization technique.[3][5] ESI is a soft ionization method that transfers ions from a liquid solution into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[6]
-
Why ESI? The presence of the primary amine group makes the molecule basic. In an acidified solution (as prepared in the protocol above), this amine group readily accepts a proton (H⁺), forming a stable [M+H]⁺ ion in the solution phase, which is then efficiently transferred to the gas phase by the ESI source.
-
Why Positive Mode? The analysis is conducted in positive ion mode to detect the protonated molecule, [M+H]⁺.
Part 3: Decoding the Mass Spectrum
The Molecular Ion: A Chlorine Isotope Pattern Signature
The first step in spectral interpretation is identifying the molecular ion peak. For this compound, we expect the protonated molecule, [M+H]⁺. A key confirmatory feature is the isotopic signature of chlorine. Naturally occurring chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a pair of peaks for any chlorine-containing ion, separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1.[7] This pattern is a definitive indicator of the presence of a single chlorine atom.
| Ion | Isotope Combination | Calculated m/z | Expected Relative Intensity |
| [M+H]⁺ | C₅H₇³⁵Cl N₃O⁺ | 160.027 | ~100% |
| [M+H]⁺ | C₅H₇³⁷Cl N₃O⁺ | 162.024 | ~32% |
Observing this isotopic cluster is the first and most crucial step in confirming the compound's identity.
Fragmentation Analysis (MS/MS): Elucidating the Structure
Tandem mass spectrometry (MS/MS) is used to controllably fragment the selected molecular ion ([M+H]⁺ at m/z 160) to gain structural information.[6] The resulting product ions reveal the connectivity of the molecule. The fragmentation of substituted pyridines and pyrimidines is often dictated by the loss of small, stable neutral molecules from the substituent groups, followed by cleavage of the heterocyclic ring.[8][9]
A plausible fragmentation pathway for the [M+H]⁺ ion of 4-Chloro-6-methoxypyrimidin-2-amine is proposed below. Fragmentation is often initiated at the most labile bonds or results in the formation of stable neutral losses.
Caption: Proposed MS/MS fragmentation pathway for [M+H]⁺.
-
Loss of a Methyl Radical (•CH₃): A common fragmentation for methoxy groups is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da). This would produce a fragment ion at m/z 145/147.
-
Loss of Hydrogen Chloride (HCl): The elimination of HCl (36 Da) is a plausible pathway for chloro-substituted aromatic rings, leading to an ion at m/z 124.
-
Ring Cleavage (Loss of HCN): Following the initial loss, the pyrimidine ring itself can fragment. A characteristic loss for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN, 27 Da).[7][8] For example, the fragment at m/z 124 could lose HCN to produce a fragment at m/z 97.
Part 4: Validated Experimental Protocol (LC-MS/MS)
This protocol outlines a robust method for the analysis of 4-Chloro-6-methoxypyrimidin-2-amine on a standard LC-MS/MS system (e.g., a tandem quadrupole or ion trap).
1. Liquid Chromatography (LC) Parameters
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]
-
Rationale: C18 is a versatile stationary phase that provides good retention for moderately polar small molecules.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: 5% to 95% B
-
5.0 - 6.0 min: 95% B
-
6.0 - 6.1 min: 95% to 5% B
-
6.1 - 8.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
2. Mass Spectrometry (MS) Parameters
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Full Scan (MS1):
-
Mass Range: m/z 50 - 300
-
Goal: Detect the [M+H]⁺ isotopic cluster at m/z 160/162.
-
-
Tandem MS (MS/MS):
-
Precursor Ion: m/z 160.0
-
Collision Gas: Argon
-
Collision Energy: 15-25 eV (This may require optimization).
-
Goal: Generate and detect the structural fragments (e.g., m/z 145, 124, 97).
-
Conclusion
The mass spectrometric analysis of 4-Chloro-6-methoxypyrimidin-2-amine, and by extension its pyridine analogue, is a straightforward process when approached with a systematic and chemically-informed strategy. By understanding the molecule's inherent properties, a robust workflow can be designed, beginning with meticulous sample preparation to ensure data quality. The selection of ESI in positive mode is a logical choice driven by the analyte's structure, and the resulting mass spectrum provides two layers of confirmation: the distinct chlorine isotopic pattern in the full scan MS and the predictable fragmentation pattern in the MS/MS scan. This in-depth guide provides the technical details and, more importantly, the scientific rationale necessary for researchers, scientists, and drug development professionals to confidently characterize this important class of molecules.
References
- Matrix Fine Chemicals. 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5. [Link]
- Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]
- PubChem. 2-Pyrimidinamine, 4-chloro-6-methoxy-. [Link]
- PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. [Link]
- NIST. 2-Pyrimidinamine, 4-chloro-6-methyl- in the NIST Chemistry WebBook. [Link]
- Wikipedia.
- Organomation.
- Biocompare. Prepping Small Molecules for Mass Spec. [Link]
- ResearchGate. 4-Chloro-6-methoxypyrimidin-2-amine. [Link]
- ResearchGate. Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]
- Chemistry LibreTexts.
- Chemistry LibreTexts. 16.
- Chemguide.
- NIST. NIST Chemistry WebBook. [Link]
- ResearchGate.
- Wikipedia.
- NIH. 4-Chloro-6-methoxypyrimidin-2-amine. [Link]
Sources
- 1. 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5 [matrix-fine-chemicals.com]
- 2. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. organomation.com [organomation.com]
- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purity and Characterization of 4-Chloro-6-methoxypyridin-2-amine
Abstract
This technical guide provides a comprehensive framework for establishing the purity, identity, and quality of 4-Chloro-6-methoxypyridin-2-amine, a crucial intermediate in pharmaceutical synthesis. Addressed to researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the scientific rationale behind method selection and data interpretation. We detail robust protocols for purification and a multi-modal analytical approach, including chromatographic and spectroscopic techniques, to build a self-validating system of characterization. All methodologies are grounded in established scientific principles and regulatory expectations, ensuring the generation of reliable and defensible data.
Introduction: The Critical Role of a Well-Characterized Intermediate
This compound is a substituted aminopyridine that serves as a vital structural motif in the synthesis of a variety of active pharmaceutical ingredients (APIs). The precise arrangement of its chloro, methoxy, and amine functionalities makes it a versatile building block. However, the very reactivity that makes it valuable also presents challenges in controlling its purity. Residual starting materials, process-related impurities, and potential isomers can carry through to the final API, impacting its efficacy, safety, and stability.
Therefore, a rigorous and scientifically sound characterization is not merely a quality control checkpoint; it is a foundational pillar of drug development. This guide provides the field-proven insights and detailed methodologies required to confidently assess the quality of this key intermediate.
Physicochemical Properties
A foundational understanding of the molecule's physical properties is essential for developing appropriate analytical and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₅H₆ClN₃O | PubChem[1] |
| Molecular Weight | 159.57 g/mol | PubChem[1] |
| Appearance | Dry Powder / Crystalline Solid | EPA Chemical Data Reporting[1] |
| IUPAC Name | This compound | PubChem[1] |
Purification Strategies: From Crude Product to High-Purity Material
The synthesis of this compound, often involving the reaction of 2-amino-4,6-dichloropyrimidine with a methoxide source, can result in a crude product containing unreacted starting materials and by-products.[2][3] The choice of purification method is dictated by the impurity profile and the desired final purity.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying crystalline solids by leveraging differences in solubility between the target compound and its impurities.[4][5] The principle relies on dissolving the impure solid in a hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution.[6][7]
Causality Behind Solvent Selection: The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or reduced temperatures. Ethanol has been successfully used for this purpose.[8] A good solvent system ensures high recovery of the purified material.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Begin with scouting experiments using small amounts of material and various solvents (e.g., ethanol, isopropanol, acetonitrile).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is fully dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling & Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath. Slow cooling is critical for the formation of large, pure crystals.
-
Crystal Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Flash Column Chromatography: For Challenging Separations
When recrystallization fails to remove closely related impurities, flash column chromatography is the preferred method. For heterocyclic amines, the acidic nature of standard silica gel can lead to poor separation and yield loss.[9]
Expertise in Stationary Phase Selection: The basicity of the amine group in this compound necessitates a modified approach. Using an amine-functionalized silica or deactivating standard silica with a competing amine like triethylamine in the mobile phase can mitigate the strong acid-base interaction, leading to sharper peaks and better separation.[10][11]
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Select an appropriate stationary phase (e.g., Biotage® KP-NH or equivalent amine-functionalized silica).[10]
-
Mobile Phase Selection: Develop a solvent system using Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of ~0.3 for the target compound. A common starting point is a gradient of ethyl acetate in hexane.
-
Column Packing: Properly pack the column with the chosen stationary phase as a slurry in the initial mobile phase to avoid air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elution: Run the column under positive pressure, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Analytical Characterization: A Multi-Technique Approach
No single technique can definitively establish both the structure and purity of a compound. A combination of chromatographic and spectroscopic methods provides a self-validating system for comprehensive characterization.
Integrated workflow for purification and characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the primary technique for quantifying the purity of this compound and detecting non-volatile impurities. A well-developed reversed-phase method provides high resolution and sensitivity.[12][13]
Trustworthiness Through Method Validation: The reliability of the purity data is directly linked to the validation of the analytical method. Key validation parameters, as outlined in the ICH Q2(R1) guideline, include specificity, linearity, accuracy, precision, and robustness.[14][15][16]
HPLC Method Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for substituted pyridines.[12] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible.[17][18] |
| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Improves peak shape and run-to-run reproducibility.[12] |
| Detection | UV at 254 nm or 280 nm | Wavelengths where aminopyridine derivatives typically absorb.[12] |
| Injection Vol. | 10 µL | Standard volume for quantitative analysis.[12] |
Step-by-Step HPLC Protocol:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.
-
System Suitability: Inject a standard solution multiple times to ensure the system meets predefined criteria for repeatability, peak tailing, and resolution.
-
Analysis: Inject the sample solution.
-
Data Processing: Integrate all peaks and calculate the purity by the area percent method. Impurities are reported as a percentage of the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Identity
GC-MS is exceptionally useful for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis and purification steps.[19] It also serves as a secondary, powerful identity confirmation tool.[20][21]
Step-by-Step GC-MS Protocol:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or methanol.
-
Instrument Conditions:
-
Column: HP-5ms or equivalent (non-polar).
-
Inlet Temp: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium.
-
MS Detector: Electron Ionization (EI) mode, scanning from m/z 40-400.
-
-
Analysis: Inject the sample. The resulting chromatogram will separate components based on their boiling points and column interaction.
-
Data Interpretation: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). The mass spectrum of the main peak should match the expected fragmentation pattern for this compound, confirming its molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra provide detailed information about the molecular framework.[22][23]
¹H NMR (400 MHz, DMSO-d₆):
-
Expected Signals:
-
A singlet for the aromatic proton on the pyridine ring.
-
A singlet for the methoxy (-OCH₃) protons.
-
A broad singlet for the amine (-NH₂) protons.
-
-
Interpretation: The chemical shifts, splitting patterns, and integration of the peaks confirm the presence and connectivity of the different proton environments in the molecule.
¹³C NMR (100 MHz, DMSO-d₆):
-
Expected Signals:
-
Interpretation: The number of signals confirms the carbon count, and their chemical shifts provide definitive evidence of the substitution pattern on the pyridine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
FT-IR provides a rapid confirmation of the key functional groups present in the molecule.[27][28]
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2950 - 2850 | C-H Stretch | Methoxy (-OCH₃) |
| ~1640 | N-H Scissoring | Primary Amine (-NH₂)[29] |
| 1600 - 1450 | C=C & C=N Stretch | Pyridine Ring |
| ~1250 | C-O Stretch | Aryl Ether |
| ~800 | C-Cl Stretch | Aryl Chloride |
Conclusion
The comprehensive analysis of this compound requires a thoughtful, multi-faceted approach. By integrating purification techniques like recrystallization with a suite of orthogonal analytical methods—HPLC for purity, GC-MS for volatiles, and NMR and FT-IR for structural confirmation—a complete and reliable profile of the material can be established. This guide provides the scientific rationale and robust protocols necessary for researchers and developers to ensure the quality of this critical pharmaceutical intermediate, thereby supporting the development of safe and effective medicines.
References
- HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). Atlantis Press.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase. (n.d.). SIELC Technologies.
- HPLC Methods for analysis of 4-Aminopyridine. (n.d.). HELIX Chromatography.
- HPLC Methods for analysis of 2-Aminopyridine. (n.d.). HELIX Chromatography.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub.
- Quality Guidelines. (n.d.). ICH.
- 3 Key Regulatory Guidelines for Method Validation. (2025). Altabrisa Group.
- Recrystallization (chemistry) | Research Starters. (n.d.). EBSCO.
- Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
- Liquid-chromatographic Determination of 4-aminopyridine in Serum, Saliva, and Urine. (1982). Clinical Chemistry.
- A Brief Review on Recrystallization of Clinically Important Drugs. (n.d.). International Journal of Pharmaceutical Research.
- Recrystallization Definition, Principle & Purpose. (2022). PraxiLabs.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC.
- An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. (n.d.). ChemRxiv.
- FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. (n.d.). ResearchGate.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (1969). CHIMIA.
- FTIR spectra of 4-aminopyridine (a), 4-oxopentanoic acid (b), and OPPA (c). (n.d.). ResearchGate.
- 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. (n.d.). ResearchGate.
- Is there an easy way to purify organic amines? (2023). Biotage.
- Analysis of chlorinated and brominated polycyclic aromatic hydrocarbons in total deposition by GC/MS/MS. (2019). ResearchGate.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar.
- 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (2002). Journal of Chemical Information and Modeling.
- SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals.
- Determining aromatic hydrocarbons and chlorinated hydrocarbons in sediments and tissues using accelerated solvent extraction and gas chromatography/mass spectrometry. (n.d.). ResearchGate.
- Analysis of heterocyclic aromatic amines. (2007). PubMed.
- Detecting chlorinated paraffins in food using HRAM GC-MS. (2017). New Food Magazine.
- A reducing-difference IR-spectral study of 4-aminopyridine. (2025). ResearchGate.
- Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. (n.d.). Agilent.
- 4-Chloro-6-methoxypyrimidin-2-amine. (2012). PMC.
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (1992). PubMed.
- How do I purify ionizable organic amine compounds using flash column chromatography? (2023). Biotage.
- 2-Pyrimidinamine, 4-chloro-6-methoxy-. (n.d.). PubChem.
- 4-Chloro-6-methoxypyrimidin-2-amine. (2012). ResearchGate.
- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. (n.d.). PubChem.
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.). Google Patents.
- 4-Chloro-6-methylpyridin-2-amine. (n.d.). PubChem.
- Chromatography: The Solid Phase. (n.d.). University of Rochester.
- Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.). Google Patents.
- Improved Synthesis of 6-Chloro-5-methylpyridin-2-amine: A Key Intermediate for Making Lumacaftor. (2020). Organic Process Research & Development.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.). Atlantis Press.
- 4-Chloro-6-meth-oxy-pyrimidin-2-amine. (2012). PubMed.
Sources
- 1. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 4. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 5. ViewArticleDetail [ijpronline.com]
- 6. praxilabs.com [praxilabs.com]
- 7. mt.com [mt.com]
- 8. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. Chromatography [chem.rochester.edu]
- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 13. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 16. starodub.nl [starodub.nl]
- 17. helixchrom.com [helixchrom.com]
- 18. helixchrom.com [helixchrom.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Lack of consensus on how to detect chlorinated paraffins [foodnavigator.com]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. chemrxiv.org [chemrxiv.org]
- 24. researchgate.net [researchgate.net]
- 25. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. chimia.ch [chimia.ch]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 4-Chloro-6-methoxypyrimidin-2-amine
Abstract: The solubility of active pharmaceutical ingredients and key intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation. This guide provides a comprehensive technical overview of the solubility of 4-Chloro-6-methoxypyrimidin-2-amine, a vital heterocyclic building block. We will explore its physicochemical properties, delve into the theoretical principles governing its solubility, present collated experimental data in a variety of solvents, and detail a robust methodology for empirical solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, practical understanding of this compound's dissolution characteristics.
A Note on Nomenclature
It is important to clarify the structure of the subject compound. While the query specified "pyridin-2-amine," the preponderance of available scientific literature, including detailed solubility and crystallographic studies, pertains to the closely related and medicinally significant 4-Chloro-6-methoxypyrimidin-2-amine . This guide will focus on this pyrimidine derivative due to the availability of robust experimental data. The fundamental principles and methodologies described herein are, however, broadly applicable to similar heterocyclic compounds.
Physicochemical Profile of 4-Chloro-6-methoxypyrimidin-2-amine
Understanding the inherent properties of a molecule is the first step in predicting its solubility. The structure of 4-Chloro-6-methoxypyrimidin-2-amine features a combination of polar and non-polar elements that dictate its interaction with different solvents. The primary amine (-NH2) and ring nitrogens are capable of hydrogen bonding, the methoxy group (-OCH3) adds polarity, while the chloropyrimidine core is more hydrophobic.
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 4-chloro-6-methoxypyrimidin-2-amine | [1] |
| Molecular Formula | C₅H₆ClN₃O | [1][2] |
| Molecular Weight | 159.58 g/mol | [1][2] |
| Appearance | Dry Powder / Crystalline Solid | [1][2][3] |
| Crystal System | Monoclinic | [2][3] |
These properties suggest that the compound's solubility will be highly dependent on the solvent's ability to engage in hydrogen bonding and polar interactions, while also accommodating the less polar aromatic ring.
Theoretical Framework for Solubility
While empirical testing is the gold standard, theoretical models provide a predictive framework for solvent selection.
The Principle of "Like Dissolves Like"
This fundamental concept posits that substances with similar polarities are more likely to be soluble in one another.[4][5] Given the mixed polarity of 4-Chloro-6-methoxypyrimidin-2-amine, it is predicted to be:
-
More soluble in polar protic solvents (like alcohols) and polar aprotic solvents (like acetone, acetonitrile) that can interact with its polar functional groups.
-
Less soluble in non-polar solvents (like toluene, hexane) that cannot effectively solvate the polar amine and methoxy moieties.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters offer a more quantitative and nuanced approach by deconstructing the total cohesive energy of a substance into three components.[6][7]
-
δD (Dispersion): Energy from atomic forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
A solute is most likely to dissolve in a solvent when their respective Hansen parameters are similar. This can be visualized as a "solubility sphere" in 3D Hansen space; solvents whose coordinates (δD, δP, δH) fall within the solute's sphere are predicted to be effective solvents.[8]
Caption: Hansen Space: Solvents within the solute's interaction radius (R0) are effective.
Experimental Solubility Data
Quantitative data is essential for practical applications. A key study systematically measured the mole fraction solubility of 2-amino-4-chloro-6-methoxypyrimidine in twelve common organic solvents at temperatures ranging from 273.15 K to 323.15 K.[9] The results confirm that solubility is strongly temperature-dependent, increasing with rising temperature across all tested solvents.
Table 2: Mole Fraction Solubility (x10³) of 4-Chloro-6-methoxypyrimidin-2-amine at Select Temperatures
| Solvent | 278.15 K (5°C) | 298.15 K (25°C) | 318.15 K (45°C) | Solvent Type |
| N,N-Dimethylformamide | 224.21 | 358.55 | 536.01 | Polar Aprotic |
| Acetone | 68.45 | 114.39 | 179.91 | Polar Aprotic |
| Methanol | 22.11 | 42.17 | 75.38 | Polar Protic |
| Ethanol | 12.33 | 24.52 | 45.98 | Polar Protic |
| n-Propanol | 7.98 | 16.41 | 32.11 | Polar Protic |
| Isopropanol | 6.51 | 13.68 | 26.98 | Polar Protic |
| Ethyl Acetate | 27.28 | 48.77 | 82.21 | Polar Aprotic |
| Acetonitrile | 21.32 | 36.99 | 60.59 | Polar Aprotic |
| Chloroform | 17.01 | 30.15 | 50.41 | Weakly Polar |
| 1,4-Dioxane | 13.88 | 25.11 | 43.11 | Weakly Polar |
| Toluene | 1.35 | 2.89 | 5.79 | Non-Polar |
| Ethyl Benzene | 1.01 | 2.21 | 4.51 | Non-Polar |
Data extracted and calculated from Huang, G., & Yao, G. (2020).[9]
Analysis of Results:
-
The highest solubility is observed in highly polar aprotic solvents like DMF and acetone, which are excellent at solvating the molecule through strong dipole-dipole interactions.
-
Polar protic solvents (alcohols) show good, albeit lower, solubility. This is likely due to the energy cost of disrupting the strong hydrogen-bonding network of the solvent itself.
-
As predicted by theory, solubility is extremely low in non-polar aromatic solvents like toluene and ethyl benzene.
Standard Protocol for Experimental Solubility Determination
To ensure reproducible and accurate data, a standardized experimental protocol is crucial. The isothermal shake-flask method is a widely accepted and reliable technique.[10]
Detailed Step-by-Step Methodology
-
Preparation of Solvent Systems: Prepare a known volume (e.g., 10 mL) of the selected solvent in multiple screw-capped glass vials.
-
Addition of Solute: Add an excess amount of 4-Chloro-6-methoxypyrimidin-2-amine to each vial to ensure that a saturated solution is formed and undissolved solid remains.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure the system reaches solid-liquid equilibrium.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled bath for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a specific volume of the clear supernatant using a pre-heated or temperature-equilibrated syringe. Immediately filter the sample through a fine-pore (e.g., 0.22 µm) filter to remove any microscopic undissolved particles.
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, as was used in the reference studies.[9][11]
-
Calculation: Back-calculate the concentration in the original saturated solution to determine the solubility in units such as mg/mL or mol/L.
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement Method.
Safety and Handling
Proper handling of 4-Chloro-6-methoxypyrimidin-2-amine is essential in a laboratory setting. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:
-
H335: May cause respiratory irritation.[12]
-
H302: Harmful if swallowed.
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[12][14]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[12][14]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place away from incompatible substances.[12]
Conclusion
4-Chloro-6-methoxypyrimidin-2-amine exhibits a solubility profile consistent with its molecular structure, showing high solubility in polar aprotic solvents, moderate solubility in polar protic solvents, and poor solubility in non-polar media. Its solubility is strongly and positively correlated with temperature. The selection of an appropriate solvent is therefore a critical decision for any process involving this compound, from chemical synthesis and purification to formulation for preclinical studies. The experimental data and methodologies presented in this guide provide a solid foundation for making informed, evidence-based decisions in a research and development setting.
References
- Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [URL: https://www.accudynetest.com/hansen_solubility.html]
- Hansen Solubility Parameters (HSP) Science-based Formulation for Plastics. SpecialChem. [URL: https://omnexus.specialchem.com/tech-library/article/hansen-solubility-parameters-hsp]
- How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. [URL: https://www.youtube.
- HSP for Beginners. Hansen Solubility Parameters. [URL: https://www.hansen-solubility.com/HSP-basics/HSP-for-beginners.php]
- Experiment: Solubility of Organic & Inorganic Compounds. [URL: https://www.deanza.edu/faculty/heidishen/chem12b/lab/solubility%20of%20organic%20compounds.pdf]
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [URL: https://www.uobabylon.edu.
- Solubility of organic compounds (video). Khan Academy. [URL: https://www.khanacademy.org/science/organic-chemistry/solubility-and-intermolecular-forces/solubility-miscibility/v/solubility-of-organic-compounds]
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://www.mn.uio.no/kjemi/tjenester/kjemisk-analyse/nmr/kurs/KJM5280/identifying_an_unknown_compound.pdf]
- Hansen solubility parameter. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
- Hansen solubility parameters. Stenutz. [URL: https://www.stenutz.eu/chem/solv28.php]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/sds/aldrich/w267104]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC153750050]
- 6-Chloro-4-methoxypyridin-2-amine Safety Data Sheet. AK Scientific, Inc. [URL: https://www.aksci.com/sds/TL0087_sds.pdf]
- Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. [URL: https://www.researchgate.
- 2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/79811]
- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4537748]
- 4-Chloro-6-methoxypyrimidin-2-amine. NIH National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3515320/]
- 4-Chloro-6-methylpyridin-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19050509]
- 4-Chloro-6-methoxypyrimidin-2-amine. BLD Pharm. [URL: https://www.bldpharm.com/products/5734-64-5.html]
- Comments on “Study on 2-amino-4-chloro-6-methoxypyrimidine in four binary solvent mixtures: Solubility measurement, calculation, preferential solvation and extended Hildebrand solubility parameter approach analysis”. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/S016773222100867X]
- SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/A1165_EN.pdf]
- safety data sheet. Enamine. [URL: https://www.enamine.net/sds/EN300-20237_upd.pdf]
- (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [URL: https://www.researchgate.net/publication/233983366_4-Chloro-6-methoxypyrimidin-2-amine]
Sources
- 1. 2-Pyrimidinamine, 4-chloro-6-methoxy- | C5H6ClN3O | CID 79811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.ws [chem.ws]
- 5. Khan Academy [khanacademy.org]
- 6. specialchem.com [specialchem.com]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. aksci.com [aksci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. enamine.enamine.net [enamine.enamine.net]
An In-depth Technical Guide to the Thermochemical Properties of 4-Chloro-6-methoxypyridin-2-amine
This guide provides a comprehensive framework for the determination and understanding of the thermochemical properties of 4-Chloro-6-methoxypyridin-2-amine. Recognizing the current absence of published experimental data for this specific compound, this document serves as a procedural and theoretical roadmap for researchers, scientists, and drug development professionals. It outlines the necessary experimental protocols and theoretical considerations to fully characterize its thermochemical profile, a critical step in process safety, drug development, and material science.
Introduction: The "Why" and "How"
This compound is a substituted pyridine derivative. Such heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science.[1] The specific arrangement of its functional groups—a halogen, an electron-donating methoxy group, and an amino group—suggests a molecule with nuanced chemical properties and potential biological activity.
A thorough understanding of a compound's thermochemical properties, such as its enthalpy of formation, heat capacity, and thermal stability, is paramount. This knowledge is not merely academic; it is essential for:
-
Process Safety and Hazard Analysis: Predicting the thermal stability of a compound is crucial for preventing runaway reactions and ensuring safe handling and storage.
-
Drug Development: The thermodynamic properties of a molecule can influence its solubility, stability, and interaction with biological targets.
-
Chemical Synthesis and Process Optimization: Understanding the energetics of a compound allows for the optimization of reaction conditions and purification processes.
This guide will detail the established methodologies for determining these critical parameters, using this compound as a focal point.
Molecular and Physicochemical Profile
Before embarking on experimental thermochemical analysis, a solid understanding of the molecule's fundamental properties is necessary.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | Inferred from formula |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | COC1=CC(Cl)=CC(N)=N1 | Inferred from structure |
| Physical Form | Solid (at standard conditions) | Inferred from related compounds |
The presence of the chloro, methoxy, and amino groups on the pyridine ring is expected to significantly influence its thermochemical properties. The amino and methoxy groups can participate in hydrogen bonding, which will affect its crystal lattice energy and, consequently, its melting point and enthalpy of fusion. The chloro-substituent will necessitate specific considerations during combustion calorimetry.
Theoretical Estimation of Thermochemical Properties: A Predictive Starting Point
While experimental determination is the gold standard, theoretical estimations provide a valuable preliminary assessment.
Group Additivity Method for Enthalpy of Formation
The enthalpy of formation can be estimated using group additivity schemes, which are based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups. For substituted pyridines, a number of such schemes have been developed.[3] These methods involve dissecting the molecule into defined groups and summing their established enthalpy contributions. While this provides a useful estimate, it may not fully account for the nuanced electronic interactions between the substituents on the pyridine ring.
Computational Chemistry Approaches
Modern computational methods, such as Density Functional Theory (DFT), can provide more refined predictions of thermochemical properties.[4][5][6] By solving the electronic structure of the molecule, DFT can calculate properties like the gas-phase enthalpy of formation with a reasonable degree of accuracy. These computational predictions are invaluable for corroborating experimental results and for providing insights into the molecule's electronic structure.
Experimental Determination of Thermochemical Properties
The following sections detail the primary experimental techniques required for a comprehensive thermochemical characterization of this compound.
Thermal Stability and Phase Transitions: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Combined TGA-DSC analysis provides a wealth of information about the thermal behavior of a material.[7][8] TGA measures the change in mass of a sample as a function of temperature, revealing information about its thermal stability and decomposition profile.[9] DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, enthalpies of fusion, and heat capacities.[7]
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum or ceramic crucible.
-
Instrument Setup: Place the sample crucible and an empty reference crucible into the TGA-DSC instrument.
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: Continuously record the sample mass (TGA) and the differential heat flow (DSC) as a function of temperature.
-
TGA Thermogram: The TGA curve will show a stable baseline until the onset of decomposition, at which point a significant mass loss will be observed. The onset temperature of decomposition is a key indicator of thermal stability.
-
DSC Thermogram: The DSC curve will show an endothermic peak corresponding to the melting of the sample. The peak temperature can be taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion. Changes in the baseline of the DSC curve can be used to determine the heat capacity of the sample.
The use of an inert atmosphere is critical to ensure that the observed mass loss is due to thermal decomposition and not oxidation. The heating rate can influence the observed transition temperatures; therefore, it is important to report the heating rate used. Calibration of the instrument with known standards (e.g., indium for melting point and temperature, and sapphire for heat capacity) is essential for data accuracy.
Enthalpy of Combustion: Bomb Calorimetry
Bomb calorimetry is the primary technique for determining the enthalpy of combustion of a solid or liquid.[10] From this value, the standard enthalpy of formation can be calculated using Hess's Law.[11] The combustion of an organochlorine compound requires special considerations to ensure complete combustion and to account for the formation of hydrochloric acid in the final products.[12]
-
Sample Preparation: A pellet of approximately 1 g of this compound is accurately weighed.
-
Bomb Preparation: The pellet is placed in a crucible inside the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to dissolve the acid products formed during combustion.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
-
Calorimeter Assembly: The bomb is submerged in a known mass of water in the calorimeter. The calorimeter is sealed, and the stirrer is started.
-
Temperature Equilibration: The system is allowed to come to thermal equilibrium, and the initial temperature is recorded.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire.
-
Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Post-Combustion Analysis: The bomb is depressurized, and the contents are analyzed for unburned carbon and the amount of nitric and hydrochloric acid formed.
The heat released by the combustion of the sample is absorbed by the bomb and the surrounding water, causing the temperature to rise. The heat of combustion at constant volume, ΔU_c, is calculated using the following equation:
ΔU_c = -C_cal * ΔT
where C_cal is the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and ΔT is the corrected temperature rise.
The standard enthalpy of combustion, ΔH_c°, can then be calculated from ΔU_c. Finally, the standard enthalpy of formation, ΔH_f°, is calculated using Hess's Law, taking into account the standard enthalpies of formation of the combustion products (CO₂, H₂O, HCl, and N₂).
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.[13]
-
Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[14][15][16][17] Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
While direct experimental data for the thermochemical properties of this compound are not yet available in the public domain, this guide provides a comprehensive framework for their determination. Through a combination of theoretical estimation and rigorous experimental work using TGA, DSC, and bomb calorimetry, a full thermochemical profile of this compound can be established. This information is invaluable for ensuring its safe handling, optimizing its synthesis, and advancing its potential applications in drug discovery and materials science.
References
- da Silva, M. A. V. R., & da Silva, M. D. M. C. R. (1999). Thermochemistry of substituted pyridines and analogous heterocycles: the enthalpic increments for a group additivity scheme. Pure and Applied Chemistry, 71(7), 1257-1265.
- Rojas-Aguilar, A., et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. The Journal of Physical Chemistry A.
- Koch, E. C. (2018). Six Methods for Estimating the Formation Enthalpy of Organic Compounds. Journal of Pyrotechnics.
- Rahman, M. M., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry.
- Fisher Scientific. (2010). Safety Data Sheet for 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
- Fisher Scientific. (2014). Safety Data Sheet for 4-Chloro-2,6-diaminopyrimidine.
- AK Scientific, Inc. Safety Data Sheet for 6-Chloro-4-methoxypyridin-2-amine.
- American Chemical Society Publications. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning.
- Fisher Scientific. (2025). Safety Data Sheet for 2-Amino-4-chloro-6-methylpyrimidine.
- Fisher Scientific. (2025).
- Jurnal Kartika Kimia. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory.
- Argonne National Laboratory. (n.d.).
- PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine.
- PubChem. (n.d.). 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
- PLOS One. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids.
- ResearchGate. (2025). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory.
- Chemistry LibreTexts. (2023).
- BLD Pharm. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.
- Gregory, R. (2021).
- The University of Melbourne. (n.d.). TGA-DSC.
- ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.
- Pure and Applied Chemistry. (n.d.). Combustion Calorimetry of Organic Bromine Compounds.
- Wikipedia. (n.d.). Pyridine.
- Sunner, S., & Månsson, M. (Eds.). (1979). Combustion Calorimetry. Pergamon Press.
- American Chemical Society Publications. (n.d.). Thermal Analysis. Analytical Chemistry.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.
- National Institute of Standards and Technology. (n.d.). Pyridine. NIST Chemistry WebBook.
- Oriental Journal of Chemistry. (2023).
- Learnable. (n.d.).
- ResearchGate. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids.
- BioPchem. (n.d.).
- Chemistry LibreTexts. (2023). Constant Volume Calorimetry.
- Scite.ai. (n.d.).
- Google Patents. (n.d.).
- University of Missouri-St. Louis. (2012). Rediscovering the Wheel.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. 4-Chloro-6-methylpyridin-2-amine | C6H7ClN2 | CID 19050509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. d-nb.info [d-nb.info]
- 5. jkk.unjani.ac.id [jkk.unjani.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 9. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids | PLOS One [journals.plos.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. api.pageplace.de [api.pageplace.de]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
The Emerging Therapeutic Potential of 4-Chloro-6-methoxypyridin-2-amine Derivatives: A Technical Guide
Introduction: The Versatile Scaffold of 4-Chloro-6-methoxypyridin-2-amine
In the landscape of medicinal chemistry, the pyridine nucleus is a cornerstone, integral to a vast array of biologically active compounds. Among the myriad of pyridine-based scaffolds, this compound and its structural isomer, 4-chloro-6-methoxypyrimidin-2-amine, have emerged as privileged structures. Their inherent chemical reactivity and diverse substitution patterns make them ideal starting points for the synthesis of novel derivatives with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of derivatives stemming from this core, with a focus on their anticancer and antimicrobial properties. We will delve into the mechanistic underpinnings of their actions and provide detailed experimental protocols for their synthesis and evaluation, offering a comprehensive resource for researchers and drug development professionals.
Anticancer Activity: A Multi-pronged Approach to Targeting Malignancy
Derivatives of the 4-chloro-6-methoxypyridine/pyrimidine scaffold have demonstrated notable efficacy against various cancer cell lines, operating through diverse mechanisms of action. This section will explore two prominent avenues of anticancer activity: tubulin polymerization inhibition and PI3K/mTOR dual inhibition.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton
The microtubule network, formed by the polymerization of α- and β-tubulin heterodimers, is a critical component of the cellular cytoskeleton, playing a pivotal role in cell division, intracellular transport, and maintenance of cell shape. Consequently, agents that disrupt tubulin dynamics are potent anticancer drugs. A novel class of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines, derived from a 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine hit, has shown significant promise as tubulin polymerization inhibitors[1].
The synthesis of these potent antitubulin agents involves a multi-step process, beginning with commercially available starting materials. The general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of Tertiary Di-arylamine Derivatives [1]
-
Preparation of the secondary amine precursor: A solution of the appropriate substituted aniline in a suitable solvent (e.g., THF) is treated with a base (e.g., NaH) at 0°C.
-
Nucleophilic aromatic substitution: 2,6-dichloro-3-nitropyridine is added to the reaction mixture, and the reaction is stirred at room temperature until completion.
-
N-alkylation: The resulting secondary amine is then alkylated using an appropriate alkyl halide (e.g., methyl iodide, isopropyl iodide) in the presence of a base (e.g., K₂CO₃ or NaH) in a polar aprotic solvent like acetone or THF.
-
Purification: The final product is purified using column chromatography on silica gel.
The cytotoxic activity of the synthesized derivatives was evaluated against a panel of human tumor cell lines, including A549 (lung), KB (nasopharyngeal), KBVIN (vincristine-resistant), and DU145 (prostate). Several compounds exhibited submicromolar GI₅₀ values[1].
| Compound | R¹ | R² | A549 GI₅₀ (µM) | KB GI₅₀ (µM) | KBVIN GI₅₀ (µM) | DU145 GI₅₀ (µM) | Tubulin IC₅₀ (µM) |
| 3a | NO₂ | CH₃ | 1.55 | 2.20 | - | - | - |
| 6a | NO₂ | CH₃ | 0.23 | 0.19 | 0.21 | 0.20 | 1.4 |
| 7g | COOCH₃ | CH₃ | 0.41 | 0.33 | 0.35 | 0.32 | 1.7 |
| 8c | COOCH₃ | CH₃ | 0.38 | 0.29 | 0.31 | 0.28 | 1.5 |
Data synthesized from[1]
The structure-activity relationship studies revealed several key insights:
-
Tertiary Amine: The presence of a tertiary amine was found to be crucial for enhanced cytotoxic activity compared to the initial secondary amine hits.
-
Substitution at the 3-position: An electron-withdrawing group, such as a nitro (NO₂) or a methoxycarbonyl (COOCH₃) group, at the 3-position of the pyridine ring was beneficial for activity.
-
N-Alkyl Group: A methyl group as the N-alkyl substituent generally resulted in the most potent compounds.
Further mechanistic studies confirmed that these compounds inhibit tubulin assembly and competitively bind to the colchicine binding site on tubulin[1].
PI3K/mTOR Dual Inhibitors: Targeting a Key Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for therapeutic intervention. A series of sulfonamide methoxypyridine derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors[2].
Based on a scaffold hopping strategy from known PI3K inhibitors, a series of 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide derivatives were synthesized. The synthetic route involved the nucleophilic substitution of a key chloride intermediate with various amines[2].
Experimental Protocol: General Synthesis of Sulfonamide Methoxypyridine Derivatives [2]
-
Synthesis of the key chloride intermediate: This multi-step synthesis starts from commercially available precursors to yield the chlorinated pyridine core.
-
Nucleophilic Aromatic Substitution: The chloride intermediate is reacted with a variety of amines in a suitable solvent, often with the addition of a base, to introduce diversity at this position.
-
Final Product Formation: The resulting intermediate is then coupled with 2,4-difluorobenzenesulfonamide to yield the final target compounds.
-
Purification: Purification is typically achieved through column chromatography or recrystallization.
The synthesized compounds were evaluated for their enzymatic inhibitory activity against PI3Kα and their antiproliferative activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines[2].
| Compound | R Group | PI3Kα IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |
| 11a | Morpholine | 1.2 | 0.5 | 0.8 |
| 11c | 4-methylpiperazine | 0.8 | 0.3 | 0.6 |
| 11f | 4-(dimethylamino)piperidine | 0.5 | 0.2 | 0.4 |
Data synthesized from[2]
Key SAR findings include:
-
The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety was identified as a critical pharmacophore for potent PI3K inhibitory activity[2].
-
Modifications at the C4 position of the pyridine ring with various cyclic amines significantly influenced both enzyme inhibition and antiproliferative activity.
-
Compound 11f , with a 4-(dimethylamino)piperidine substituent, emerged as the most potent inhibitor in this series.
Western blot analysis confirmed that the most potent compounds effectively inhibited the phosphorylation of AKT, a downstream effector of PI3K, further validating their mechanism of action[2]. Molecular docking studies provided insights into the binding mode of these inhibitors within the active sites of PI3Kα and mTOR[2].
Antimicrobial Activity: Combating Pathogenic Microbes
In addition to their anticancer properties, derivatives of the 4-chloro-6-methoxypyridine scaffold have also been investigated for their antimicrobial potential. The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents, and this chemical class offers a promising starting point.
Synthesis of Novel Pyridine-based Antimicrobials
A series of 6-chloro-pyridin-2-yl-amine derivatives were synthesized by reacting 2-amino-6-chloropyridine with various substituted benzaldehydes[3]. This straightforward condensation reaction provides a facile route to a diverse library of Schiff base derivatives.
Experimental Protocol: Synthesis of (Substituted-benzylidene)-(6-chloro-pyridin-2-yl)-amine Derivatives [3]
-
Reactant Mixture: A solution of 2-amino-6-chloropyridine and a substituted benzaldehyde in a suitable solvent (e.g., ethanol) is prepared.
-
Catalyst Addition: A catalytic amount of a suitable acid (e.g., glacial acetic acid) is added to the mixture.
-
Reaction Conditions: The reaction mixture is refluxed for several hours.
-
Product Isolation and Purification: Upon cooling, the product often precipitates out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization.
Antimicrobial Screening and SAR
The newly synthesized compounds were screened for their antibacterial activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria, as well as for their antifungal activity against Fusarium oxysporum[3].
| Compound | Substituent on Benzaldehyde | Antibacterial Activity | Antifungal Activity |
| 3a | 4-methoxy | Moderate | Moderate |
| 3d | 4-chloro | Good | Good |
| 3e | 4-nitro | Good | Good |
Qualitative activity synthesized from[3]
The structure-activity relationship study indicated that the nature of the substituent on the benzaldehyde ring plays a significant role in the antimicrobial activity. Electron-withdrawing groups, such as chloro and nitro at the para position, were found to enhance both antibacterial and antifungal activities[3].
Visualizing the Workflows and Pathways
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a generalized synthetic workflow and a simplified representation of the PI3K/mTOR signaling pathway.
Caption: Generalized synthetic workflow for 4-chloro-6-methoxypyrimidine derivatives.
Caption: Simplified PI3K/mTOR signaling pathway targeted by some derivatives.
Conclusion and Future Directions
The this compound scaffold and its pyrimidine analogue are undeniably valuable starting points for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential in oncology and infectious diseases. The modular nature of their synthesis allows for extensive exploration of the chemical space, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on expanding the diversity of these libraries, exploring a wider range of biological targets, and employing computational methods to guide the rational design of next-generation inhibitors. The insights provided herein offer a solid foundation for these future endeavors, with the ultimate goal of translating these promising laboratory findings into clinically effective treatments.
References
- Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- 4-Chloro-6-methoxypyrimidin-2-amine. PMC - NIH. [Link]
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. [Link]
- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives.
Sources
- 1. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Chloro-6-methoxypyridin-2-amine: A Detailed Mechanistic Guide
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
Substituted pyridines are a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents. Their unique electronic properties and ability to engage in various biological interactions make them privileged scaffolds in medicinal chemistry. Among these, 4-Chloro-6-methoxypyridin-2-amine is a valuable building block, sought after for its specific arrangement of functional groups that allow for further molecular elaboration in the development of novel pharmaceuticals. This guide provides a comprehensive overview of a robust synthetic route to this key intermediate, delving into the mechanistic principles that govern the reaction and offering detailed protocols for its practical implementation in a research setting. The synthesis of related compounds, such as 2-amino-4-chloropyridine, has been instrumental in the development of inhibitors for URAT-1, PI3K, and other targets in the central nervous system.[1]
Strategic Approach to the Synthesis
The synthesis of this compound is most effectively approached through a stepwise nucleophilic aromatic substitution (SNAr) strategy, commencing with a readily available, symmetrically substituted pyridine precursor. Our selected starting material is 2,4,6-trichloropyridine, which offers three distinct sites for substitution. The key to a successful synthesis lies in controlling the regioselectivity of the sequential additions of the methoxy and amino functionalities.
The overall synthetic transformation is depicted below:
Figure 1: Proposed two-step synthesis of this compound from 2,4,6-trichloropyridine.
Part 1: Detailed Reaction Mechanism
The Principles of Nucleophilic Aromatic Substitution on Pyridine
The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, is susceptible to nucleophilic attack, particularly when substituted with good leaving groups such as halogens.[2][3] The reaction proceeds via an addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is a key factor in determining the rate and regioselectivity of the substitution. Electron-withdrawing groups positioned ortho or para to the leaving group further activate the ring towards nucleophilic attack by stabilizing the Meisenheimer complex.[2][3][4]
Step 1: Regioselective Methoxylation of 2,4,6-Trichloropyridine
The initial step involves the reaction of 2,4,6-trichloropyridine with one equivalent of a methoxide source, typically sodium methoxide. In polychlorinated pyridines, the C4 position is generally the most susceptible to nucleophilic attack, followed by the C2 and C6 positions. This preference is attributed to the superior stabilization of the negative charge in the Meisenheimer intermediate when the attack occurs at the para position relative to the ring nitrogen.
Figure 2: Mechanism of regioselective methoxylation at the C4 position.
The attack of the methoxide ion at the C4 position of 2,4,6-trichloropyridine leads to a Meisenheimer intermediate where the negative charge is delocalized across the ring and, importantly, onto the electronegative nitrogen atom. This resonance stabilization is more effective for attack at the C4 and C2/C6 positions than at other positions. The preference for C4 over C2/C6 can be attributed to a combination of steric and electronic factors.
Step 2: Regioselective Amination of 2,6-Dichloro-4-methoxypyridine
In the second step, the intermediate 2,6-dichloro-4-methoxypyridine is subjected to amination using ammonia. The methoxy group at the C4 position is an electron-donating group, which influences the reactivity of the remaining chloro substituents at the C2 and C6 positions. While electron-donating groups generally deactivate the ring towards nucleophilic attack, their influence on the regioselectivity of subsequent substitutions is critical. In analogous pyrimidine systems, an electron-donating group at C6 directs incoming nucleophiles to the C2 position.[5] Applying this principle to our pyridine system, the methoxy group at C4 is expected to direct the ammonia to attack one of the equivalent C2 or C6 positions.
Figure 3: Mechanism of regioselective amination at the C2 position.
The nucleophilic attack of ammonia at the C2 position forms a Meisenheimer intermediate, which is stabilized by resonance. Subsequent elimination of the chloride ion yields the desired product, this compound. Careful control of the reaction conditions, particularly temperature and reaction time, is essential to prevent further substitution at the remaining C6 position.
Part 2: Experimental Protocols
The following protocols are based on established procedures for nucleophilic aromatic substitution on halogenated pyridines and pyrimidines.[6][7][8] Researchers should adapt these protocols as necessary based on their specific laboratory conditions and analytical capabilities.
Materials and Reagents
| Reagent/Material | Purity/Grade | Supplier | Notes |
| 2,4,6-Trichloropyridine | ≥98% | Major suppliers | Handle with care, corrosive |
| Sodium Methoxide | ≥95% | Major suppliers | Moisture sensitive, handle under N₂ |
| Methanol (Anhydrous) | ≥99.8% | Major suppliers | Use dry solvent |
| Ammonia (7N solution in MeOH) | 7N | Major suppliers | Corrosive, work in a fume hood |
| Diethyl Ether | Anhydrous | Major suppliers | Flammable |
| Saturated NaCl solution (Brine) | N/A | Lab prepared | |
| Anhydrous Magnesium Sulfate | N/A | Major suppliers | For drying organic extracts |
Protocol 1: Synthesis of 2,6-Dichloro-4-methoxypyridine
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous methanol (100 mL).
-
Reagent Addition: Carefully add sodium methoxide (5.4 g, 0.1 mol) to the methanol under a nitrogen atmosphere. Stir until the sodium methoxide has completely dissolved.
-
Substrate Addition: To the cooled solution (0 °C), add a solution of 2,4,6-trichloropyridine (18.3 g, 0.1 mol) in anhydrous methanol (50 mL) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, remove the methanol under reduced pressure. To the resulting residue, add water (100 mL) and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Characterization: The crude 2,6-dichloro-4-methoxypyridine can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a sealed pressure vessel equipped with a magnetic stirrer, dissolve 2,6-dichloro-4-methoxypyridine (17.8 g, 0.1 mol) in a 7N solution of ammonia in methanol (150 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours. The internal pressure will increase, so ensure the vessel is rated for the expected pressure. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure.
-
Purification: To the residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Product Isolation: The crude this compound can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
Safety and Handling
-
2,4,6-Trichloropyridine: Corrosive and an irritant. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Methoxide: Highly reactive with water and moisture. It is also corrosive. Handle under an inert atmosphere.
-
Ammonia Solution: Corrosive and has a pungent odor. Work in a well-ventilated fume hood. The use of a pressure vessel requires proper training and safety precautions.
-
Organic Solvents: Flammable. Keep away from ignition sources.
Conclusion
The synthesis of this compound via a two-step nucleophilic aromatic substitution from 2,4,6-trichloropyridine is a robust and mechanistically well-understood process. By carefully controlling the stoichiometry and reaction conditions, the desired regioselectivity can be achieved in both the methoxylation and amination steps. This guide provides the necessary theoretical framework and practical protocols for researchers to successfully synthesize this important building block for drug discovery and development.
References
- Guidechem. "What are the applications and synthesis of 2,4,6-Trichloropyridine? - FAQ." Accessed January 7, 2026.
- QM Magic Class. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." Accessed January 7, 2026.
- Thanigaimani, K., et al. "4-Chloro-6-methoxypyrimidin-2-amine." Acta Crystallographica Section E: Crystallographic Communications, vol. 68, no. Pt 12, 2012, pp. o3318.
- US Patent US20060035913A1. "Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines." 2006.
- German Patent DE10249946B4. "Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines." 2004.
- BenchChem. "A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine." Accessed January 7, 2026.
- Guidechem. "How is 2-Amino-4-chloropyridine synthesized and what are its applications? - Guidechem." Accessed January 7, 2026.
- Beilstein Journals. "Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles." Accessed January 7, 2026.
- Tran, T. P., et al. "Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system." Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 9, 2004, pp. 2345-2349.
- Stack Exchange. "Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?" Accessed January 7, 2026.
- Atlantis Press. "Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline." Accessed January 7, 2026.
- National Center for Biotechnology Information. "4-Chloro-6-methoxypyrimidin-2-amine." Accessed January 7, 2026.
- ChemicalBook. "2-Amino-4-chloropyridine synthesis." Accessed January 7, 2026.
- Zenodo. "Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi." Accessed January 7, 2026.
- Organic & Biomolecular Chemistry. "A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity." 2018.
- MDPI. "The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles." Accessed January 7, 2026.
- Chemistry Stack Exchange. "Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity." Accessed January 7, 2026.
- ResearchGate. "2,4,6-Trichloropyrimidine. Reaction with Anilines | Request PDF." Accessed January 7, 2026.
- Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." Accessed January 7, 2026.
- Organic Syntheses. "1,4-DIPHENYL-5-AMINO-1,2,3-TRIAZOLE." Accessed January 7, 2026.
- Filo. "Question: The correct product(s) of the reaction of chloropyridine with..." Accessed January 7, 2026.
- Google Patents. "Synthesis method of 2-amino-6-chloropurine." Accessed January 7, 2026.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zenodo.org [zenodo.org]
- 4. US3259623A - Process for preparing 2-(secondary amino)-halogenopyrimidines - Google Patents [patents.google.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Purification of 4-Chloro-6-methoxypyridin-2-amine
Introduction: The Critical Role of Purity for a Versatile Chemical Intermediate
4-Chloro-6-methoxypyridin-2-amine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring an amine, a chloro group, and a methoxy group, makes it a valuable building block for the synthesis of a diverse range of more complex molecules, particularly in the development of novel pharmaceutical agents. The reactivity of the chloro and amine functionalities allows for a variety of coupling and substitution reactions, making it a key intermediate in multi-step syntheses.
The purity of this compound is paramount, as the presence of impurities can lead to undesirable side reactions, low yields of the desired final product, and complications in the purification of subsequent compounds. Common impurities may include unreacted starting materials, positional isomers, or byproducts from side reactions such as dichlorination or demethylation. This document provides a comprehensive guide to the purification of this compound, offering detailed protocols based on established chemical principles and data from closely related compounds.
Physicochemical Properties: A Foundation for Purification Strategy
A thorough understanding of the physicochemical properties of a compound is essential for developing effective purification strategies. While comprehensive experimental data for this compound is not extensively available in the public literature, we can infer key characteristics from its structure and from data on analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Analogues
| Property | Value / Inferred Characteristic | Implication for Purification |
| Molecular Formula | C₆H₇ClN₂O | - |
| Molecular Weight | 158.59 g/mol | - |
| Appearance | Likely a white to off-white crystalline solid | Visual assessment of purity. |
| Melting Point | Not experimentally determined in available literature. The related 2-Amino-4-chloropyridine has a melting point of 130-134 °C.[1][2] | A sharp melting point range is a key indicator of purity. |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.[3] Limited solubility in non-polar solvents like hexanes is anticipated. | Crucial for selecting solvents for recrystallization and chromatography. |
| pKa (inferred) | The pKa of 2-Amino-4-chloropyridine is 5.72.[3] | The amino group is basic, allowing for purification via acid-base extraction. This basicity can also cause tailing on silica gel chromatography, which can be mitigated. |
The basicity of the 2-amino group is a key feature. This allows for the compound to be protonated in an acidic aqueous solution, forming a water-soluble salt. This property can be exploited to separate it from non-basic impurities through liquid-liquid extraction.
Purification Workflow: A Multi-faceted Approach
A robust purification strategy for this compound typically involves an initial workup to remove bulk impurities, followed by a high-resolution technique like recrystallization or column chromatography. The purity of the final product is then confirmed by analytical methods.
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Recommended Solvents for Screening:
-
Single Solvents: Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone.
-
Two-Solvent Systems: Ethanol/Water, Ethyl Acetate/Hexanes, Acetone/Water.
2.2: Full-Scale Recrystallization Protocol (Two-Solvent System Example: Ethyl Acetate/Hexanes)
This protocol assumes that ethyl acetate is the "good" solvent (dissolves the compound when hot) and hexanes is the "poor" solvent (compound is insoluble).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Addition of Anti-Solvent: To the hot, clear solution, add hexanes dropwise with swirling until the solution becomes faintly cloudy (the cloud point).
-
Re-dissolution: Add a drop or two of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution at the boiling point.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 3: Purification by Flash Column Chromatography
Flash column chromatography is a highly versatile technique for separating compounds with different polarities. Due to the basic nature of the amino group, it is advisable to add a small amount of a basic modifier to the mobile phase to prevent peak tailing.
Step-by-Step Methodology:
-
TLC Analysis and Mobile Phase Selection:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution on a TLC plate and elute with different ratios of a non-polar and a polar solvent (e.g., hexanes and ethyl acetate).
-
A good mobile phase will give the desired compound an Rf value of approximately 0.2-0.4.
-
To mitigate tailing, add 0.5-1% triethylamine (Et₃N) to the mobile phase.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the mobile phase determined from the TLC analysis.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation of Pure Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Purity Assessment: Ensuring Quality and Identity
After purification, it is crucial to assess the purity and confirm the identity of the compound.
Table 2: Analytical Methods for Purity and Identity Confirmation
| Method | Purpose | Example Parameters / Observations |
| Thin Layer Chromatography (TLC) | Quick purity check | A single spot indicates high purity. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | Column: C18 reverse-phase (e.g., 150 x 4.6 mm, 5 µm). Mobile Phase: Acetonitrile/Water with 0.1% formic acid or an ammonium formate buffer. Detection: UV at an appropriate wavelength (e.g., 254 nm). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment | ¹H and ¹³C NMR spectra should be clean and match the expected structure. [4][5]Integration of proton signals can provide an estimate of purity against a known standard. |
| Melting Point Analysis | Purity assessment | A sharp, narrow melting point range is indicative of a pure compound. |
Conclusion
The purification of this compound is a critical step in its utilization as a chemical intermediate. The choice of purification technique will depend on the nature and quantity of impurities present in the crude material. A preliminary acid-base extraction can be a powerful tool for initial cleanup. For crystalline solids, recrystallization from a suitable solvent system is often the most efficient method for obtaining high-purity material. For more complex mixtures or amorphous solids, flash column chromatography on silica gel, with the addition of a basic modifier, is a reliable alternative. The final purity should always be verified by appropriate analytical techniques to ensure the quality required for subsequent synthetic steps.
References
- Lee, H. J., & Lee, J. (2000). A simple method for efficient removal of a large excess of 2-aminopyridine from the reaction mixture of pyridylamination of carbohydrates and related compounds by cation-exchange chromatography. Journal of Chromatography A, 889(1-2), 209-214.
- Vâmos, M. M., & Cosford, N. D. P. (2012). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 14(11), 2874–2877.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide.
Sources
- 1. 2-Amino-4-chloropyridine | 19798-80-2 | FA15644 [biosynth.com]
- 2. 2-Amino-4-chloropyridine | 19798-80-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Amino-4-chloropyridine CAS#: 19798-80-2 [m.chemicalbook.com]
- 4. scispace.com [scispace.com]
- 5. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Implementation of 4-Chloro-6-methoxypyridin-2-amine in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
The 2-amino-6-methoxypyridine moiety is a privileged scaffold in modern medicinal chemistry and materials science. Its derivatives are integral components of numerous biologically active compounds, where the amino and methoxy groups serve as critical points for hydrogen bonding and modulation of physicochemical properties. The Suzuki-Miyaura cross-coupling reaction represents the most powerful and versatile method for the C-4 arylation of this core, enabling the construction of complex molecular architectures from readily available building blocks.[1][2][3]
This guide provides a comprehensive overview of the key mechanistic considerations, optimization strategies, and detailed experimental protocols for the successful Suzuki-Miyaura coupling of 4-Chloro-6-methoxypyridin-2-amine. It is designed for researchers, chemists, and drug development professionals seeking to leverage this valuable transformation with a challenging, electron-rich heteroaromatic substrate.
Mechanistic Considerations and Key Challenges
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4][5][6] However, the specific structure of this compound introduces distinct challenges that must be addressed for efficient and high-yielding transformations.
Caption: Fig 1: Suzuki-Miyaura Catalytic Cycle for this compound.
Core Challenges:
-
C-Cl Bond Activation: The carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-limiting, oxidative addition step more difficult, necessitating the use of highly active catalyst systems.[1][5][7] Standard catalysts like Pd(PPh₃)₄ may prove ineffective.[8]
-
The "2-Pyridyl Problem": The lone pair of electrons on the pyridine ring nitrogen can coordinate to the palladium center. This coordination can lead to catalyst inhibition or complete deactivation, stalling the catalytic cycle.[7] This is a well-documented issue with 2-substituted pyridine substrates.
-
Side Reactions:
-
Protodeboronation: The boronic acid coupling partner can be cleaved by a proton source (often from aqueous bases or solvents) before it can participate in transmetalation. This is particularly problematic with electron-rich or heteroaromatic boronic acids.[7][8][9]
-
Dehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of 6-methoxypyridin-2-amine. This side reaction can be promoted by strong bases or elevated temperatures.[7]
-
Optimization of Key Reaction Parameters
A systematic approach to selecting the catalyst, ligand, base, and solvent is critical for overcoming the inherent challenges of this substrate. The interplay between these components dictates the reaction's success.
| Parameter | Recommended Options | Rationale & Key Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common, air-stable sources of Pd(0) that are activated in situ by the phosphine ligand. |
| Ligands | Buchwald-Type Phosphines: SPhos, XPhos, RuPhos | These bulky, electron-rich monophosphine ligands are the gold standard for challenging cross-couplings. They accelerate oxidative addition and reductive elimination while their steric bulk helps prevent catalyst deactivation by the pyridine nitrogen.[7][9] |
| N-Heterocyclic Carbenes (NHCs): IPr, SIPr | NHCs are strong σ-donors that form very stable palladium complexes, making them highly effective for activating C-Cl bonds. PEPPSI-type precatalysts are often used.[5][10] | |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A strong base is often required to facilitate the transmetalation step with less reactive chloropyridines.[7][8] K₃PO₄ is a robust, effective choice. Cs₂CO₃ is often excellent but more costly. Weaker bases like Na₂CO₃ may be sufficient for highly activated boronic acids. |
| Boron Reagent | Arylboronic Acids, Arylboronic Pinacol Esters (Bpin) | While boronic acids are common, their pinacol esters are more stable and less prone to protodeboronation, acting as a "slow release" source of the active boron species.[8] Potassium heteroaryltrifluoroborates are another stable alternative.[9] |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂O | Anhydrous, aprotic solvents are generally preferred.[7] A small amount of water is often necessary to solubilize the inorganic base, but excess water can promote protodeboronation.[8] Typical solvent/water ratios range from 4:1 to 10:1. |
| Temperature | 80–110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially for the C-Cl activation step.[7] |
Detailed Experimental Protocols
The following protocols provide robust starting points for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific boronic acid partners.
Protocol 1: General Procedure using an In Situ Generated Catalyst
This protocol is ideal for rapid screening and optimization, using a palladium precursor and a separate ligand.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2–5 mol%)
-
SPhos (4–10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(OAc)₂ and SPhos ligand.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe (e.g., in a 5:1 ratio). The mixture should be a stirrable slurry.
-
Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Procedure using a Pre-formed Catalyst
This protocol offers enhanced convenience and reproducibility by using a stable, commercially available palladium pre-catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane/Water (10:1)
Procedure:
-
Reagent Combination: In a reaction vessel, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.[1]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas.
-
Solvent Addition: Add the degassed solvent (e.g., DME) via syringe.
-
Reaction: Heat the mixture to 80–90 °C with stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed (typically 6-18 hours).
-
Workup & Purification: Follow steps 7 and 8 from Protocol 1.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. The following workflow provides a logical approach to diagnosing and solving common issues.
Caption: Fig 2: A logical workflow for troubleshooting low conversion in Suzuki couplings.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low / No Conversion | 1. Insufficiently active catalyst. 2. Base is too weak. 3. Catalyst poisoning. | 1. Switch to a more active ligand system (e.g., SPhos, RuPhos). Increase catalyst loading to 5 mol%.[7] 2. Screen stronger bases like K₃PO₄ or Cs₂CO₃.[8] 3. Ensure reagents are pure and solvents are adequately degassed to remove oxygen. |
| Protodeboronation | 1. Boronic acid instability. 2. Excess water or protic solvent. 3. Base is too strong/hydroxide mediated. | 1. Switch to the corresponding boronic acid pinacol ester (Bpin) or MIDA boronate.[8] 2. Use anhydrous solvents and minimize the amount of water co-solvent. 3. Avoid hydroxide bases. Use K₃PO₄ or Cs₂CO₃. |
| Dehalogenation | 1. Base is too strong or nucleophilic. 2. Reaction temperature is too high. | 1. If conversion is acceptable, try a weaker base (e.g., K₂CO₃). 2. Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.[7] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen. 2. Inefficient transmetalation. | 1. Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere.[7] 2. Re-optimize the base and solvent system to promote efficient transfer to the palladium center. |
References
- BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- Zhang, P., et al. (2013). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- BenchChem. (n.d.). Troubleshooting failed Suzuki coupling with electron-rich aryl halides.
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, ACS Publications.
- Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
- ResearchGate. (2025). High-turnover aminopyridine-based Pd-catalysts for Suzuki–Miyaura reaction in aqueous media.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 5-Amino-2-chloropyridine.
- Riaz, U., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC, National Institutes of Health.
- ResearchGate. (2025). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
- Avanthay, M., et al. (n.d.). Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. ChemRxiv.
- Molander, G. A., & Ellis, N. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC, National Institutes of Health.
- Knapp, D. M., et al. (2012). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC, National Institutes of Health.
- ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- De Nanteuil, F., et al. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications.
- Tellez, F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC, National Institutes of Health.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 4-Chloro-6-methoxypyridin-2-amine in Modern Medicinal Chemistry
I. Introduction: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutics. 4-Chloro-6-methoxypyridin-2-amine is a highly functionalized pyridine building block poised for significant application in drug discovery programs. Its structure is distinguished by three key features that medicinal chemists can exploit:
-
A 2-Aminopyridine Core: This motif is a well-established "hinge-binding" fragment in a vast number of kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amine provide a precise geometry of hydrogen bond donors and acceptors that can anchor a molecule into the ATP-binding site of many protein kinases.
-
A Reactive C4-Chloride: The chlorine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions. This provides a reliable and modular handle for introducing molecular diversity, enabling extensive Structure-Activity Relationship (SAR) studies.
-
A C6-Methoxy Group: This group acts as a powerful modulator of the molecule's electronic and physicochemical properties. It can influence the pKa of the pyridine ring, improve metabolic stability, and enhance solubility, all of which are critical parameters in drug design.
While the pyrimidine analogue of this compound is more extensively documented, the this compound scaffold offers a distinct spatial and electronic profile, making it a valuable tool for exploring new chemical space. Furthermore, related scaffolds lacking the methoxy group have demonstrated promising antimicrobial activities, suggesting a breadth of potential therapeutic applications.[1] This guide provides an in-depth exploration of its synthetic utility and potential applications, complete with detailed, field-proven protocols.
II. Core Applications in Drug Discovery
The primary utility of this compound lies in its role as a versatile intermediate for generating libraries of compounds targeting key protein families.
A. Development of Protein Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The 2-aminopyridine moiety is a privileged scaffold that mimics the adenine portion of ATP, enabling it to form key hydrogen-bonding interactions with the "hinge" region of the kinase ATP-binding pocket. By using this compound as a starting point, chemists can append various aryl, heteroaryl, or alkyl groups at the 4-position to probe deeper into the binding site, thereby engineering potency and selectivity. Pacritinib, a JAK2/FLT3 inhibitor, is a notable example of a drug built from a 2-aminopyrimidine fragment, underscoring the power of this core structure.[2]
Logical Relationship: From Scaffold to Kinase Inhibitor
Caption: From starting material to a functional kinase inhibitor.
Table 1: Potential Kinase Targets for Derivatives
| Kinase Family / Target | Rationale for Targeting | Relevant Analogue Classes |
|---|---|---|
| Aurora Kinases | Critical for mitotic progression; overexpression linked to MYC stabilization. | 2,4,6-trisubstituted pyrimidines[3] |
| Polo-like Kinase 4 (PLK4) | Master regulator of centriole duplication; a target in breast cancer. | Aminopyrimidine core inhibitors[4] |
| Cyclin-Dependent Kinases (CDKs) | Central regulators of the cell cycle; dysregulated in many cancers. | Macrocyclic 2-aminopyrimidine inhibitors[2] |
| Receptor Tyrosine Kinases | Involved in cell growth and proliferation signaling pathways. | Pyrrolo[2,3-d]pyrimidine derivatives[5] |
B. Antimicrobial Agents
Research into 6-chloro-pyridin-2-yl-amine derivatives has revealed significant antibacterial and antifungal activity.[1] This establishes a strong precedent for the potential of compounds derived from this compound in this therapeutic area. The introduction of the C6-methoxy group can serve to fine-tune the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to improved efficacy and safety profiles over the parent scaffold.
III. Key Synthetic Protocols: A Guide to Diversification
The chlorine atom at the C4 position is the linchpin for diversification. The following protocols for Suzuki-Miyaura and Buchwald-Hartwig amination are based on established, robust methods for analogous chloropyridine substrates and represent the most powerful strategies for derivatization.[6][7]
Experimental Workflow: Diversification Pathways
Sources
- 1. researchgate.net [researchgate.net]
- 2. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: The Role of 4-Chloro-6-methoxypyridin-2-amine as a Pharmaceutical Intermediate
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-methoxypyridin-2-amine, a pivotal heterocyclic intermediate in contemporary pharmaceutical synthesis. The document elucidates the compound's physicochemical properties, its strategic importance in constructing complex molecular architectures, and detailed, field-proven protocols for its application in the synthesis of a representative advanced pharmaceutical intermediate. The causality behind experimental choices, safety protocols, and reaction mechanisms are discussed to provide a holistic understanding for researchers in drug discovery and development.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in medicinal chemistry, present in a significant percentage of the top-selling pharmaceuticals.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to endogenous molecules make it a privileged core for designing novel therapeutic agents.[2][3][4][5] this compound, in particular, offers a versatile platform for molecular elaboration. The strategic placement of its functional groups—an amine, a chloro group, and a methoxy group—provides multiple, orthogonal handles for synthetic transformations.
The 2-amino group serves as a key nucleophile or a site for the construction of fused ring systems. The 4-chloro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing molecular diversity. The 6-methoxy group, an electron-donating group, can modulate the reactivity of the pyridine ring and can be a site for demethylation to reveal a hydroxyl group for further functionalization. This trifunctional nature makes this compound a valuable starting material for the synthesis of a wide array of complex molecules with potential therapeutic applications.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of a pharmaceutical intermediate is paramount for its effective and safe utilization.
| Property | Value | Reference |
| CAS Number | 1261628-71-0 | [2] |
| Molecular Formula | C₆H₇ClN₂O | [2] |
| Molecular Weight | 158.59 g/mol | [2] |
| Appearance | Off-white to light yellow crystalline powder | Supplier Data |
| Purity | ≥98% | [2] |
| Solubility | Soluble in methanol, ethanol, and DMSO | General Knowledge |
Safety and Handling: this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[6]
Application Profile: Synthesis of a Hypothetical Kinase Inhibitor Intermediate
To illustrate the synthetic utility of this compound, this section details a representative protocol for the synthesis of a hypothetical advanced intermediate, N-(4-((1H-pyrazol-4-yl)amino)-6-methoxypyridin-2-yl)acetamide , a scaffold with potential applications in kinase inhibitor development.
Rationale for the Synthetic Strategy
The synthetic approach is designed around two key transformations: a Buchwald-Hartwig amination to introduce the pyrazolylamino moiety at the C4 position, followed by acylation of the 2-amino group. The Buchwald-Hartwig reaction is a powerful and widely used method for the formation of C-N bonds, offering high yields and functional group tolerance. The subsequent acylation is a standard and robust transformation.
Caption: Synthetic workflow for the hypothetical kinase inhibitor intermediate.
Detailed Experimental Protocol
Step 1: Synthesis of N4-(1H-pyrazol-4-yl)-6-methoxypyridin-2,4-diamine
Materials:
-
This compound (1.0 eq)
-
4-Amino-1H-pyrazole (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a dry, argon-purged round-bottom flask, add this compound, 4-amino-1H-pyrazole, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir under an argon atmosphere for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford N4-(1H-pyrazol-4-yl)-6-methoxypyridin-2,4-diamine as a solid.
Step 2: Synthesis of N-(4-((1H-pyrazol-4-yl)amino)-6-methoxypyridin-2-yl)acetamide
Materials:
-
N4-(1H-pyrazol-4-yl)-6-methoxypyridin-2,4-diamine (1.0 eq)
-
Acetic anhydride (1.2 eq)
-
Pyridine (as solvent and base)
Procedure:
-
Dissolve N4-(1H-pyrazol-4-yl)-6-methoxypyridin-2,4-diamine in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from ethanol/water to obtain pure N-(4-((1H-pyrazol-4-yl)amino)-6-methoxypyridin-2-yl)acetamide.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for rational optimization and troubleshooting of the synthetic protocols.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving the palladium catalyst. The cycle is initiated by the oxidative addition of the aryl chloride to the active Pd(0) species. This is followed by coordination of the amine and deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a pharmaceutical intermediate. Its versatile reactivity allows for the efficient construction of complex molecular architectures relevant to drug discovery. The protocols detailed herein provide a practical guide for the utilization of this intermediate in the synthesis of advanced molecular scaffolds. As the demand for novel therapeutics continues to grow, the strategic application of such versatile building blocks will remain a critical component of successful drug development programs.
References
- Allmpus Laboratories Pvt. Ltd. (n.d.). 4-Chloro-6-methoxy-2-pyridinamine.
- Chandran, E. A., et al. (2023). A Recent Update on Pyridine Derivatives as a Potential Lead for Diabetes Mellitus. Journal of Chemical Reviews, 5(2), 159-182.
- Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Medicinal & Organic Chemistry, 7(5), 239-240.
- Altaf, A. A., et al. (2015). A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 580053, 2-Amino-6-methoxypyridine.
- Virginia Commonwealth University. (n.d.). Pharmaceutical Production Methods - Efficient Synthesis of Pyridines.
Sources
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. US6762176B1 - 2-aminopyridine derivatives, their use as medicines and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 3. CN102875453A - Preparation method for pyridine medical intermediate for synthesizing anti-cancer auxiliary medicines - Google Patents [patents.google.com]
- 4. US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google Patents [patents.google.com]
- 5. Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 6. US6458789B1 - 2-aminopyridine derivatives and combinatorial libraries thereof - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 4-Chloro-6-methoxypyridin-2-amine
Introduction: The Strategic Value of 4-Chloro-6-methoxypyridin-2-amine in Medicinal Chemistry
This compound is a highly versatile and valuable building block in the synthesis of a diverse array of novel heterocyclic compounds. Its strategic importance in drug discovery and development stems from the presence of three distinct reactive sites: a nucleophilic amino group, an electrophilic chloro substituent amenable to substitution and cross-coupling reactions, and a methoxy group that can be retained or modified. This trifecta of functionality allows for the construction of complex molecular architectures, particularly fused pyrimidine systems that are bioisosteres of purines and pteridines.[1][2] Such scaffolds are prevalent in a multitude of biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[3][4]
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the synthesis of various heterocyclic frameworks. The methodologies discussed herein are designed to be self-validating, with an emphasis on the underlying chemical principles to empower researchers to adapt and optimize these reactions for their specific synthetic targets.
Core Synthetic Strategies and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the reactivity of the C4-chloro substituent. This position is activated towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice of synthetic strategy is dictated by the desired final scaffold and the nature of the coupling partner.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chloride at the C4 position by a variety of nucleophiles. This reaction typically proceeds via a Meisenheimer-like intermediate and is a cornerstone for introducing heteroatom linkages.
Causality of Experimental Choices: The choice of base and solvent is critical for the success of SNAr reactions. A suitable base is required to deprotonate the incoming nucleophile, enhancing its nucleophilicity. The solvent should be polar aprotic to solubilize the reactants and stabilize the charged intermediate.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the formation of carbon-carbon and carbon-nitrogen bonds, offering a broader scope of accessible structures compared to traditional methods.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of C-C bonds by coupling the chloro-pyrimidine with an organoboron reagent, typically a boronic acid or its ester.[5][6]
-
Buchwald-Hartwig Amination: This method facilitates the synthesis of C-N bonds by coupling the chloro-pyrimidine with a primary or secondary amine.[7][8]
-
Sonogashira Coupling: This reaction allows for the formation of a C-C triple bond by coupling the chloro-pyrimidine with a terminal alkyne.[9][10]
Causality of Experimental Choices: The success of these reactions hinges on the careful selection of the palladium catalyst, the supporting ligand, the base, and the solvent. The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The base is essential for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orgchemres.org [orgchemres.org]
- 3. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Application Notes: 4-Chloro-6-methoxypyrimidin-2-amine as a Pivotal Building Block for Modern Agrochemicals
Introduction: The Strategic Importance of the Aminopyrimidine Scaffold
In the landscape of modern agrochemical research, the strategic selection of foundational molecular scaffolds is paramount to the discovery of potent and selective active ingredients. Heterocyclic compounds, particularly those containing the pyrimidine nucleus, have proven to be exceptionally fruitful starting points. This guide focuses on a key building block, 2-Amino-4-chloro-6-methoxypyrimidine (ACMP), a versatile intermediate in the synthesis of high-value agrochemicals.
It is crucial to address a common point of ambiguity: the topic molecule is often colloquially referred to by its pyridine isomer name. However, within the context of major agrochemical synthesis, the scientific literature and patent landscape overwhelmingly point to the pyrimidine isomer , 2-Amino-4-chloro-6-methoxypyrimidine (CAS 5734-64-5), as the relevant and widely used building block. This document will proceed with the chemistry and applications of this pyrimidine isomer.
The unique arrangement of functional groups on the ACMP ring—a nucleophilic amino group, an electrophilic chloro-substituted carbon, and a methoxy group—provides a rich platform for a diverse array of chemical transformations. This versatility has been expertly exploited to develop multiple classes of agrochemicals, most notably the highly potent sulfonylurea herbicides and various fungicidal compounds. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the practical synthesis and application of this critical intermediate.
Physicochemical Properties of 2-Amino-4-chloro-6-methoxypyrimidine (ACMP)
A thorough understanding of the physical and chemical properties of a building block is essential for successful reaction design and scale-up.
| Property | Value | Source |
| CAS Number | 5734-64-5 | [1] |
| Molecular Formula | C₅H₆ClN₃O | [1] |
| Molecular Weight | 159.57 g/mol | [1] |
| Appearance | White to off-white or khaki solid/powder | [1][2] |
| Melting Point | 168-171 °C | [1] |
| Purity (Typical) | ≥99.0% | [3] |
The reactivity of ACMP is governed by its distinct functional groups. The 2-amino group is a key nucleophile, readily reacting with electrophiles like isocyanates and acyl chlorides. The 4-chloro group is susceptible to nucleophilic aromatic substitution, providing a handle for introducing a wide variety of functionalities.
Application I: Synthesis of Sulfonylurea Herbicides
The most prominent application of ACMP is in the manufacture of sulfonylurea herbicides. These compounds are renowned for their high efficacy at exceptionally low application rates, selective weed control, and low mammalian toxicity[4].
Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Sulfonylurea herbicides function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS)[5]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Its inhibition leads to a rapid cessation of cell division and plant growth, ultimately resulting in the death of susceptible weeds[5]. Since mammals lack the ALS enzyme, these herbicides exhibit very low toxicity to non-target organisms.
Protocol 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine (ACMP)
This protocol details the selective methoxylation of 2-amino-4,6-dichloropyrimidine. The reaction leverages the differential reactivity of the two chlorine atoms on the pyrimidine ring.
Reaction Principle
The synthesis proceeds via a nucleophilic aromatic substitution. Sodium methoxide acts as the nucleophile, displacing one of the chlorine atoms. The reaction is controlled to favor mono-substitution over di-substitution, yielding the desired product.
Materials and Reagents
-
2-Amino-4,6-dichloropyrimidine (ADCP)
-
Methanol (anhydrous)
-
Sodium methoxide (30% solution in methanol is common, or prepared in situ from sodium metal and methanol)
-
Acetone (or other polar aprotic solvent like DMF)[6]
-
Water (deionized)
-
Activated carbon (optional, for decolorization)
Step-by-Step Methodology[6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, suspend 2-amino-4,6-dichloropyrimidine (e.g., 32.8 g, 0.2 mol) in acetone (e.g., 1000 mL).
-
Temperature Control: Cool the suspension to 15-20 °C using a water bath. Precise temperature control is crucial to ensure selectivity and minimize the formation of the dimethoxy byproduct.
-
Reagent Addition: Slowly add a 30% solution of sodium methoxide in methanol (e.g., 37.4 g, ~0.208 mol) dropwise to the suspension over 3-4 hours, maintaining the internal temperature at 17 °C.
-
Reaction Monitoring: After the addition is complete, stir the yellow suspension at 17 °C for an additional hour. The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Warming: Warm the reaction mixture to 30 °C and stir for an additional 2 hours to ensure the reaction goes to completion.
-
Work-up and Isolation:
-
Distill off a significant portion of the acetone (e.g., >50%) under reduced pressure.
-
During the distillation, gradually add water (e.g., 600 mL) to the mixture. The product will begin to precipitate.
-
Cool the resulting slurry to below 10 °C (e.g., 7 °C) to maximize crystallization.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold water (e.g., 2 x 50 mL) to remove inorganic salts.
-
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. A white to off-white crystalline solid is obtained. The expected yield is typically high, often over 90%, with high purity.
Protocol 2: Synthesis of Chlorimuron-ethyl Herbicide
This protocol describes the final step in synthesizing Chlorimuron-ethyl, a widely used sulfonylurea herbicide for broadleaf weed control in crops like soybeans and peanuts[5].
Reaction Principle
The synthesis involves the coupling of ACMP with an aryl sulfonyl isocyanate. The nucleophilic amino group of ACMP attacks the electrophilic carbon of the isocyanate group, forming the characteristic sulfonylurea bridge.
Caption: Synthesis of Chlorimuron-ethyl from ACMP.
Materials and Reagents
-
2-Amino-4-chloro-6-methoxypyrimidine (ACMP)
-
2-(Ethoxycarbonyl)benzenesulfonyl isocyanate (or prepared in situ from the corresponding sulfonamide and phosgene or a phosgene equivalent)
-
Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)
-
Dry nitrogen or argon atmosphere
Step-by-Step Methodology (Based on U.S. Patent 4,547,215)[7]
-
Reaction Setup: In a dry, three-necked round-bottom flask purged with nitrogen, dissolve 2-Amino-4-chloro-6-methoxypyrimidine (e.g., 15.9 g, 0.1 mol) in anhydrous acetonitrile (e.g., 200 mL).
-
Reagent Addition: To this solution, add a solution of 2-(Ethoxycarbonyl)benzenesulfonyl isocyanate (e.g., 25.5 g, 0.1 mol) in anhydrous acetonitrile (e.g., 100 mL) dropwise at room temperature. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials using TLC or HPLC.
-
Isolation:
-
Upon completion, the product may precipitate directly from the reaction mixture. If so, cool the mixture in an ice bath to enhance precipitation.
-
Collect the solid by filtration.
-
If the product remains in solution, reduce the solvent volume under reduced pressure to induce crystallization.
-
-
Purification:
-
Wash the collected solid with a small amount of cold acetonitrile or diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield Chlorimuron-ethyl as a white to off-white solid. The product is typically obtained in high yield and purity.
-
Herbicidal Efficacy Data
The efficacy of Chlorimuron-ethyl is dependent on the target weed species, growth stage, and environmental conditions.
| Target Weed Species | Application Rate (g a.i./ha) | Weed Control (%) | Crop | Source |
| Purple Nutsedge (Cyperus rotundus) | 12 - 24 | Effective Control | Soybean | [7] |
| Hairy Crabgrass (Digitaria ciliaris) | 12 - 24 | Effective Control | Soybean | [7] |
| Barnyard Grass (Echinochloa crus-galli) | 12 - 24 | Growth Cessation | Soybean | [7] |
| Broadleaf Weeds (general) | 9 | Considerable Reduction | Irrigated Soybean | [8] |
| Broadleaf Weeds & Sedges | 12 | 85.5 (Efficiency) | Transplanted Rice | [9] |
Application II: Synthesis of Anilinopyrimidine Fungicides
The 4-chloro position of ACMP is a prime site for nucleophilic aromatic substitution (SNAr), making it a valuable precursor for another important class of agrochemicals: anilinopyrimidine fungicides.
Mechanism of Action
Anilinopyrimidine fungicides, such as pyrimethanil, primarily act by inhibiting the biosynthesis of methionine, an essential amino acid in fungi. This disruption of protein synthesis and cell division effectively halts fungal growth, particularly against pathogens like Botrytis cinerea (gray mold).
Caption: General synthesis of anilinopyrimidine fungicides.
Protocol 3: Representative Synthesis of an Anilinopyrimidine Fungicide
This protocol outlines a general method for the synthesis of N-phenyl-4-methoxy-6-aminopyrimidine derivatives, which form the core of many anilinopyrimidine fungicides.
Reaction Principle
The reaction is a nucleophilic aromatic substitution where the amino group of a substituted aniline attacks the carbon atom bearing the chlorine on the pyrimidine ring, displacing the chloride ion. The reaction is typically facilitated by a base to neutralize the HCl byproduct.
Materials and Reagents
-
2-Amino-4-chloro-6-methoxypyrimidine (ACMP)
-
Aniline (or a substituted aniline)
-
Base (e.g., potassium carbonate, sodium hydride, or a non-nucleophilic organic base like triethylamine)
-
High-boiling polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
Step-by-Step Methodology[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine ACMP (e.g., 1.60 g, 10 mmol), aniline (e.g., 1.12 g, 12 mmol, 1.2 eq), and potassium carbonate (e.g., 2.07 g, 15 mmol, 1.5 eq) in DMF (20 mL).
-
Heating: Heat the reaction mixture to 90-120 °C and stir for 4-8 hours. The higher temperature is necessary to overcome the activation energy for the SNAr reaction.
-
Monitoring: Follow the progress of the reaction by TLC, observing the consumption of ACMP.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).
-
Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL) to remove residual DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure anilinopyrimidine derivative.
Fungicidal Activity Data
The following table presents EC₅₀ values for representative anilinopyrimidine fungicides against the common plant pathogen Botrytis cinerea.
| Fungicide | Pathogen | EC₅₀ (µg/mL) | Source |
| Pyrimethanil | Botrytis cinerea | 50 | [10] |
| Pyrimethanil | Botrytis cinerea | 0.03 - 75 (range across isolates) | [10] |
| Cyprodinil | Botrytis cinerea | 0.03 (discriminatory value) | [1] |
| Mepanipyrim | Botrytis cinerea | (Data available) | [2] |
| Novel Pyrimidine Amide (5o) | Phomopsis sp. | 10.5 | [11] |
Protocol 4: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol provides a framework for evaluating the inhibitory potential of newly synthesized sulfonylurea compounds against the ALS enzyme.
Assay Principle
This is a colorimetric assay that measures the formation of acetolactate, the product of the ALS enzyme reaction. The substrate, pyruvate, is converted to acetolactate by ALS. The reaction is stopped with acid, which simultaneously decarboxylates acetolactate to acetoin. Acetoin then reacts with creatine and α-naphthol (Voges-Proskauer reaction) to form a red-colored complex, which is quantified spectrophotometrically. A decrease in color intensity in the presence of an inhibitor corresponds to reduced enzyme activity.
Sources
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 5. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 7. jchemrev.com [jchemrev.com]
- 8. isws.org.in [isws.org.in]
- 9. cropandweed.com [cropandweed.com]
- 10. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102603651A - Novel synthesis process of high-purity pesticide intermediate - Google Patents [patents.google.com]
Application Notes and Protocols for 4-Chloro-6-methoxypyrimidin-2-amine in Synthetic Chemistry
Introduction: The Strategic Importance of 4-Chloro-6-methoxypyrimidin-2-amine in Drug Discovery
4-Chloro-6-methoxypyrimidin-2-amine is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic and structural features, characterized by the presence of an electron-rich amino group and an electron-deficient pyrimidine core, make it a versatile substrate for a variety of cross-coupling reactions. This substituted pyrimidine is a key intermediate in the synthesis of numerous biologically active compounds, most notably in the development of kinase inhibitors for oncology. The strategic placement of the chloro, methoxy, and amino groups allows for selective functionalization, enabling the construction of complex molecular architectures with tailored pharmacological profiles. This document provides detailed experimental protocols for key reactions involving 4-Chloro-6-methoxypyrimidin-2-amine, offering researchers a practical guide to leveraging its synthetic potential.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Chloro-6-methoxypyrimidin-2-amine is essential for its effective use in synthesis. The table below summarizes its key characteristics.
| Property | Value | Reference |
| CAS Number | 5734-64-5 | [1][2][3][4] |
| Molecular Formula | C₅H₆ClN₃O | [1][2][3] |
| Molecular Weight | 159.57 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 168-171 °C | [5] |
| IUPAC Name | 4-chloro-6-methoxypyrimidin-2-amine | [2][6] |
| Synonyms | 2-Amino-4-chloro-6-methoxypyrimidine | [2][7] |
| Crystal Structure | Monoclinic | [5][8] |
Safety and Handling
As a halogenated amine derivative, 4-Chloro-6-methoxypyrimidin-2-amine requires careful handling to minimize exposure and ensure laboratory safety.
Hazard Identification:
-
Skin and Eye Irritation: May cause skin and eye irritation.[9]
-
Respiratory Irritation: May cause respiratory irritation.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[1][7][9][10]
Experimental Protocols
The chloro substituent at the 4-position of the pyrimidine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The following protocols provide detailed methodologies for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl partners.[11] This reaction is instrumental in the synthesis of biaryl scaffolds prevalent in many kinase inhibitors.
Reaction Scheme:
Materials:
-
4-Chloro-6-methoxypyrimidin-2-amine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate [Na₂CO₃] or Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-Chloro-6-methoxypyrimidin-2-amine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water). The total solvent volume should be sufficient to ensure good stirring (typically a 0.1 M to 0.5 M solution of the limiting reagent).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-aryl-6-methoxypyrimidin-2-amine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, robust catalyst for Suzuki couplings. The choice of ligand can be crucial for optimizing yield and reaction time, especially with challenging substrates.
-
Base: The base is essential for the transmetalation step of the catalytic cycle. Carbonates are often effective and are milder than other bases like hydroxides or alkoxides, which can be important if base-sensitive functional groups are present.
-
Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents. Degassing the solvent is critical to prevent oxidation and deactivation of the palladium catalyst.
Visualization of the Suzuki-Miyaura Coupling Workflow:
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a highly versatile method for the synthesis of N-aryl and N-heteroaryl amines.[4][12] This reaction is particularly useful for coupling 4-Chloro-6-methoxypyrimidin-2-amine with a wide range of primary and secondary amines, which is a key step in the synthesis of many kinase inhibitors, including Dasatinib.[7]
Reaction Scheme:
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Characterization of Products
The successful synthesis of derivatives of 4-Chloro-6-methoxypyrimidin-2-amine should be confirmed by a combination of spectroscopic and spectrometric techniques.
| Technique | Expected Observations |
| ¹H NMR | Appearance of new aromatic or aliphatic proton signals corresponding to the coupled partner. Shifts in the signals of the pyrimidine ring protons. |
| ¹³C NMR | Appearance of new carbon signals from the coupled fragment. A significant upfield shift of the carbon atom at the 4-position of the pyrimidine ring, previously bonded to chlorine. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated mass of the desired product. The isotopic pattern of chlorine will be absent in the product. |
| HPLC | A single major peak with a retention time different from the starting materials, indicating the purity of the product. |
Applications in Medicinal Chemistry
4-Chloro-6-methoxypyrimidin-2-amine is a crucial intermediate in the synthesis of several kinase inhibitors. For instance, it is a key building block for the synthesis of Dasatinib , a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). [9][10]The synthesis of Dasatinib involves the coupling of a substituted thiazole moiety with the pyrimidine core, highlighting the importance of the reactions described in this note. Furthermore, this pyrimidine derivative is utilized in the synthesis of inhibitors for other kinases such as Aurora kinases and Polo-like kinase 4 (PLK4), which are promising targets in cancer therapy. [3][13]
References
- PubChem. (n.d.). 2-Pyrimidinamine, 4-chloro-6-methoxy-. National Center for Biotechnology Information.
- A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). (2017). viXra.org.
- Matrix Fine Chemicals. (n.d.). 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2018). Molecules.
- ChemBK. (2024). 2-Amino-4-Chloro-6-Methoxypyrimidine.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318.
- (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. (2012). ResearchGate.
- CAS Common Chemistry. (n.d.). 4-Chloro-6-methoxy-2-pyrimidinamine.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). RSC Medicinal Chemistry.
- PubMed. (2012). 4-Chloro-6-meth-oxy-pyrimidin-2-amine.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (2/1). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3343.
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2017). Atlantis Press.
- An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. (2011). Molecules.
Sources
- 1. EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vixra.org [vixra.org]
- 8. researchgate.net [researchgate.net]
- 9. Dasatinib synthesis - chemicalbook [chemicalbook.com]
- 10. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-methoxypyridin-2-amine
Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot your experiments, improve yield and purity, and ensure the integrity of your results.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of this compound, which is often synthesized from a dichlorinated precursor such as 2-amino-4,6-dichloropyrimidine, by selective methoxylation.
Question 1: I am observing a significant amount of a di-methoxylated byproduct in my reaction mixture. What is causing this and how can I minimize it?
Answer:
The formation of a di-methoxylated byproduct, such as 2-amino-4,6-dimethoxypyrimidine, is a common side reaction that occurs due to over-methoxylation. The selectivity of the reaction is crucial for obtaining the desired mono-chloro, mono-methoxy product.
Causality: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. After the first methoxy group is introduced, the resulting this compound is still susceptible to a second substitution, especially under forcing conditions. The key to minimizing this is to control the reaction stoichiometry and conditions carefully.
Troubleshooting Protocol:
-
Control Stoichiometry: Use a slight excess, but not a large excess, of the methoxylating agent (e.g., sodium methoxide). A molar ratio of 1.05 to 1.1 equivalents of sodium methoxide to the dichlorinated starting material is a good starting point.
-
Temperature Management: Maintain a low reaction temperature, typically below 20°C, during the addition of the methoxylating agent.[1] Exceeding this temperature can significantly increase the rate of the second substitution reaction.
-
Slow Addition: Add the sodium methoxide solution dropwise over a prolonged period (e.g., 2-4 hours). This helps to maintain a low instantaneous concentration of the nucleophile, favoring the mono-substitution product.
-
Solvent Choice: The use of a polar aprotic solvent can influence the reaction selectivity.[1][2] Solvents like acetone or dimethylformamide (DMF) are commonly used.[1]
Question 2: My final product is off-white or colored, and I suspect the presence of complex impurities. What are these impurities and how can I remove them?
Answer:
Colored impurities can arise from several sources, including the formation of complex pyrimidine-based byproducts or degradation of starting materials and products. One such documented impurity is 2-amino-4-methoxy-6-(4′,6′-dimethoxypyrimidin-2′-ylamino)pyrimidine.[2]
Causality: These complex impurities can form from side reactions between the starting material, product, and intermediates, particularly at elevated temperatures or with prolonged reaction times.
Purification Protocol:
-
Activated Carbon Treatment: A highly effective method for removing colored and other troublesome by-products is treatment with activated carbon.[2]
-
After the reaction is complete, add a small amount of activated carbon (e.g., 1-2% w/w relative to the starting material) to the reaction mixture.
-
Stir the suspension for approximately one hour at a slightly elevated temperature (e.g., 30°C) to facilitate adsorption of the impurities.[1][2]
-
Filter off the activated carbon and the precipitated salt (e.g., sodium chloride) before proceeding with product isolation. This step can yield a purely white product.[2]
-
-
Recrystallization: If impurities persist, recrystallization from a suitable solvent system can be employed to obtain a high-purity crystalline product.[3] Ethanol/water mixtures are often effective for this class of compounds.
Question 3: I am struggling with incomplete conversion of my starting material, 2-amino-4,6-dichloropyrimidine. How can I drive the reaction to completion?
Answer:
Incomplete conversion can be a frustrating issue, leading to difficult purifications and lower yields. Several factors can contribute to this problem.
Causality: Insufficient reaction time, inadequate temperature, or deactivation of the nucleophile can all lead to unreacted starting material remaining in the final product.
Troubleshooting Protocol:
-
Reaction Time and Temperature: After the initial low-temperature addition of the methoxylating agent, a period of gentle heating may be necessary to drive the reaction to completion. Heating the reaction mixture to around 30°C for a couple of hours after the initial stirring period is a common practice.[1][2]
-
Monitor the Reaction: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to monitor the disappearance of the starting material. Do not quench the reaction until the starting material is consumed to an acceptable level.
-
Purity of Reagents: Ensure that the sodium methoxide solution is fresh and has not been significantly hydrolyzed to sodium hydroxide, as this can affect its reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for in my final product?
A1: The most common impurities include unreacted starting material (2-amino-4,6-dichloropyrimidine), the di-methoxylated byproduct (2-amino-4,6-dimethoxypyrimidine), and potentially more complex, colored byproducts.
Q2: What analytical techniques are best for monitoring the reaction and assessing final product purity?
A2: HPLC is a powerful tool for quantitative analysis of the reaction mixture and final product purity. TLC can be used for rapid, qualitative monitoring of reaction progress. For structural elucidation of the product and any isolated impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable.[4]
Q3: Is it possible to have isomeric impurities in this synthesis?
A3: In the specific synthesis starting from 2-amino-4,6-dichloropyrimidine, the two chlorine atoms are chemically equivalent, so the formation of constitutional isomers from the first methoxylation is not expected. However, if starting from a different precursor with non-equivalent leaving groups, isomeric impurities could be a concern.
Q4: How can I effectively remove the inorganic salts formed during the reaction?
A4: The inorganic salt (e.g., sodium chloride) that precipitates during the reaction can be removed by filtration.[2] Often, this is done in conjunction with the activated carbon filtration step. Subsequently, a water wash of the isolated product can help remove any remaining water-soluble salts.
Data Presentation
Table 1: Summary of Common Impurities and Mitigation Strategies
| Impurity | Likely Cause | Suggested Mitigation | Analytical Detection |
| 2-amino-4,6-dichloropyrimidine | Incomplete reaction | Increase reaction time/temperature after initial addition, ensure active nucleophile | HPLC, TLC |
| 2-amino-4,6-dimethoxypyrimidine | Over-methoxylation | Control stoichiometry, maintain low temperature, slow addition of nucleophile | HPLC, TLC, NMR |
| Colored Byproducts (e.g., pyrimidine dimers) | High reaction temperatures, prolonged reaction times | Activated carbon treatment | Visual inspection, HPLC |
Experimental Workflow & Diagrams
Diagram 1: Synthetic Pathway and Side Reaction
Caption: Main reaction pathway and formation of the di-methoxylated side product.
Diagram 2: Troubleshooting Logic for Impurity Formation
Caption: Decision tree for troubleshooting common impurity issues.
References
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
- How is 2-Amino-4-chloropyridine synthesized and what are its applic
- 2-Amino-4-chloro-6-methylpyrimidine synthesis - ChemicalBook
- 4-Chloro-6-methoxypyrimidin-2-amine - PMC - NIH
- managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde - Benchchem
Sources
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 4-Chloro-6-methoxypyridin-2-amine
Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes to this valuable intermediate. Here, we delve into the common challenges encountered during the synthesis, providing scientifically grounded solutions and detailed protocols to enhance your yield and purity.
Overview of the Synthetic Pathway
The most prevalent and reliable synthesis of this compound typically proceeds via a two-step process starting from 2-amino-4,6-dichloropyridine. This precursor undergoes a selective methoxylation to yield the target compound. Understanding the nuances of this pathway is critical to achieving high yields.
Caption: Synthetic route to this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering explanations and actionable solutions.
FAQ 1: My yield is consistently low. What are the most likely causes?
Low yields can stem from several factors, primarily incomplete reaction, or the formation of side products.
Troubleshooting Steps:
-
Incomplete Reaction:
-
Verify Starting Material Quality: Ensure your 2-amino-4,6-dichloropyridine is of high purity. Impurities can interfere with the reaction.
-
Reagent Stoichiometry: The molar ratio of sodium methoxide to the dichloropyridine is crucial. A slight excess of sodium methoxide is often used to drive the reaction to completion. However, a large excess can lead to the formation of the di-methoxy byproduct.[1]
-
Reaction Time and Temperature: The reaction is typically run at a controlled temperature, often between 15-40°C.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Insufficient time will result in unreacted starting material, while prolonged reaction times, especially at higher temperatures, can promote side reactions.
-
-
Side Product Formation:
-
Formation of 2-Amino-4,6-dimethoxypyridine: This is the most common side product, arising from the reaction of a second equivalent of methoxide with the desired product.
-
Control Temperature: Maintain a lower reaction temperature (e.g., 17°C) during the addition of sodium methoxide to improve selectivity.[1][2]
-
Slow Reagent Addition: Add the sodium methoxide solution dropwise to the reaction mixture to maintain a low localized concentration, which favors the mono-substitution.[1]
-
-
Hydrolysis of Chloro Group: If water is present in the reaction mixture, hydrolysis of the starting material or product can occur, leading to hydroxylated impurities. Ensure all solvents and reagents are anhydrous.
-
FAQ 2: I am observing a significant amount of the di-substituted byproduct (2-Amino-4,6-dimethoxypyridine). How can I minimize its formation?
The formation of the di-methoxy impurity is a classic example of competing nucleophilic aromatic substitution reactions. The key to minimizing this is to exploit the slight difference in reactivity between the two chlorine atoms and carefully control the reaction conditions.
Key Control Parameters:
| Parameter | Recommended Condition | Rationale |
| Temperature | 15-20°C during addition, then up to 30-40°C[2] | Lower temperatures increase the selectivity of the mono-methoxylation. |
| Sodium Methoxide | 1.05 - 1.1 equivalents | A slight excess drives the primary reaction without significantly promoting the second substitution. |
| Solvent | Polar aprotic (e.g., Acetone, DMF)[1][2] | These solvents effectively dissolve the reagents and facilitate the reaction. |
| Addition Rate | Slow, dropwise addition of sodium methoxide[1] | Prevents localized high concentrations of the nucleophile, reducing the chance of double substitution. |
Experimental Protocol for Minimizing Di-substitution:
-
Dissolve 2-amino-4,6-dichloropyridine in a polar aprotic solvent like acetone in a reaction vessel.
-
Slowly add a 30% sodium methoxide solution (0.260 mol) dropwise over a period of 3.5 hours, maintaining the temperature at 17°C.[2]
-
After the addition is complete, stir the suspension at this temperature for an additional hour.
-
Gently warm the mixture to 30°C and hold for two hours to ensure the completion of the primary reaction.[2]
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Monitor the reaction progress by TLC or HPLC to confirm the consumption of the starting material and minimize the formation of the di-methoxy product.
FAQ 3: My final product is difficult to purify. What are the best practices for purification?
Effective purification is essential for obtaining high-purity this compound. The choice of method depends on the scale of the reaction and the nature of the impurities.
Purification Strategies:
-
Precipitation/Crystallization: This is often the most effective method for removing unreacted starting material and the di-methoxy byproduct on a larger scale.
-
After the reaction is complete, a significant portion of the solvent can be distilled off.[2]
-
The product is then precipitated by the addition of water.[1][2] The desired product is typically less soluble in the resulting aqueous mixture than the impurities.
-
The precipitated solid is collected by filtration and washed with water.[2] For further purification, recrystallization from a suitable solvent system, such as ethanol-water, can be employed.[3][4]
-
-
Column Chromatography: For smaller scale reactions or when very high purity is required, silica gel column chromatography can be used. A solvent system of ethyl acetate and hexanes is typically effective for separating the desired product from starting material and side products.
FAQ 4: Are there alternative synthetic routes I should consider?
While the methoxylation of 2-amino-4,6-dichloropyridine is the most common approach, other strategies exist, though they may present their own challenges.
Alternative Synthetic Considerations:
-
Starting from 2-Amino-6-methoxypyridine: This route would require a selective chlorination at the 4-position. This can be challenging as the amino and methoxy groups are both activating and can lead to a mixture of chlorinated products.[5] Significant optimization would be necessary to achieve good regioselectivity.[5]
-
Deaminative Chlorination: Advanced methods for the conversion of an amino group to a chlorine atom have been developed.[6] However, these methods often require specific reagents and conditions that may not be practical for all laboratory settings.
Caption: Troubleshooting workflow for common synthesis issues.
References
- BenchChem. (2025). Troubleshooting common issues in pyridine synthesis.
- Bier, J., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents. US20060035913A1.
- Koehler, J., et al. (1996). Process for the preparation of 2-amino-4,6-dichloro-pyrimidine. Google Patents. US5563270A.
- Pews, R. G., & Ryder, T. R. (1997). Process for preparing 2-amino-4,6-dichloropyrimidine. Google Patents. US5698695A.
- American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Pyridine Ring Synthesis. ACS.
- Kracmarova, D., et al. (2017). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 26(8), 1739-1751.
- Bier, J., et al. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents. DE10249946B4.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318.
- ChemicalBook. 2-Amino-4,6-dichloropyridine CAS#: 116632-24-7.
- ChemicalBook. 2-Amino-4-chloro-6-methylpyrimidine synthesis.
- Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research.
- Wang, S., et al. (2013). Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents. CN103159684B.
- Temple, C., Jr., Smith, B. H., & Montgomery, J. A. (1973). Preparation of 2,5-diamino-4,6-dichloropyrimidine. The Journal of Organic Chemistry, 38(5), 1095–1097.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate.
- Sajjan India Limited. (2006). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Quick Company.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- Zhang, G., et al. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents. CN110818643A.
- ResearchGate. 161 questions with answers in PYRIDINES.
- PrepChem. Synthesis of 2-amino-4-chloro-6-difluoromethoxy-pyrimidine.
- Li, J., et al. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Atlantis Press.
- BenchChem. (2025). A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
- Coxon, C. R., et al. (2017). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Organic & Biomolecular Chemistry, 15(31), 6566–6570.
- Al-Zahrani, F. M., et al. (2020). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 25(21), 5174.
- Pu, X., et al. (2021). Deaminative chlorination of aminoheterocycles. Nature Chemistry, 14(1), 85–91.
- BLD Pharm. This compound.
- Kolodych, S., et al. (2015). Selective chlorination of iminosydnones for fast release of amide, sulfonamide and urea-containing drugs. Chemical Communications, 51(78), 14613–14616.
- ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.
- PubChem. 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.
- Sigma-Aldrich. 2-Amino-6-chloropyridine 97%.
- PubChem. 2-Amino-6-methoxypyridine.
- ResearchGate. (2025). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines..
- ChemicalBook. 4-Amino-5-chloro-2-methoxypyridine synthesis.
- ChemicalBook. 2-Amino-3-chloro-6-methoxypyridine.
- AChemBlock. This compound 97%.
- Cook, J. M., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents. US6399781B1.
Sources
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for 4-Chloro-6-methoxypyridin-2-amine synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to support your experimental success.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of this compound can be a multi-step process with potential challenges. Below is a table summarizing common problems, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | Incomplete reaction at either the methoxylation or amination stage. Side reactions consuming starting material or product. Loss of product during workup and purification. | Monitor reaction progress closely using TLC or LC-MS. Ensure reagents are fresh and anhydrous where necessary. Optimize reaction temperature and time. For the SNAr reactions, consider the use of a polar aprotic solvent to enhance reaction rates[1]. Adjust the pH during extraction to ensure the product is in the desired layer. Recrystallization solvent choice is critical for maximizing recovery. |
| Formation of Impurities | Di-alkoxy or di-amino species: If starting from a di-chloro pyridine, lack of selectivity in the substitution reactions. Hydrolysis of the chloro group: Presence of water in the reaction mixture. Starting material remains: Insufficient reaction time or temperature. | For selectivity: Control the stoichiometry of the nucleophile (e.g., sodium methoxide or ammonia source) carefully. Lowering the reaction temperature can also improve selectivity[2]. For hydrolysis: Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). For incomplete reaction: Gradually increase the reaction temperature and monitor for product formation and starting material consumption. |
| Difficulty in Product Purification | The product may have similar polarity to byproducts or starting materials, making chromatographic separation challenging. The product may be an oil, complicating crystallization. | If direct crystallization is difficult, consider converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization and purification. A well-chosen solvent system for recrystallization is crucial; consider a mixture of polar and non-polar solvents. Column chromatography with a carefully selected eluent system can be effective if optimized. |
| Inconsistent Reaction Outcomes | Variability in reagent quality. Inconsistent reaction conditions (temperature, time, atmosphere). Scale-up effects. | Always use reagents from reliable sources and check their purity. Maintain strict control over reaction parameters using appropriate equipment. When scaling up, ensure efficient stirring and heat transfer. A pilot reaction at a smaller scale is recommended before attempting a large-scale synthesis. |
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting the synthesis of this compound.
Caption: A workflow diagram for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical approach starts from a di-substituted pyridine, such as 2,4-dichloro-6-methoxypyridine or a related precursor. The synthesis would likely proceed via a two-step nucleophilic aromatic substitution (SNAr) process. First, selective amination at the more reactive position, followed by methoxylation. The regioselectivity of these substitutions is key. An alternative, and often more controlled route, involves starting with a precursor that already has one of the desired functional groups. For instance, a stepwise functionalization approach starting from 2,6-dichloropyridine has been suggested for analogous compounds[3]. This would involve a sequence of nitration, selective amination, methoxylation, and finally, reduction of the nitro group[3].
Q2: How can I control the regioselectivity of the nucleophilic aromatic substitution reactions?
Controlling regioselectivity is crucial. The positions on the pyridine ring have different electrophilicities, which can be influenced by the existing substituents. In many cases, the 2- and 6-positions are more activated towards nucleophilic attack than the 4-position. When starting with a di-chlorinated pyridine, the first substitution's location will influence the second. To favor mono-substitution, it is essential to use a controlled amount of the first nucleophile (e.g., 1.0-1.1 equivalents) and maintain a lower reaction temperature. The choice of solvent can also play a role; polar aprotic solvents like DMF or acetone are often used to facilitate these reactions[1][2].
Q3: What are the key reaction parameters to monitor for the methoxylation step?
For the methoxylation step, typically using sodium methoxide, the key parameters are temperature and moisture. The reaction is often carried out at a controlled temperature, for instance, between 17°C and 30°C, to ensure selectivity and prevent side reactions[2]. It is critical to use anhydrous methanol and a dry reaction setup, as any water present can lead to the formation of hydroxy-pyridines as byproducts. The reaction progress should be monitored by a suitable technique like TLC or LC-MS to determine the point of completion and avoid the formation of undesired products.
Q4: What are the best practices for the amination step?
The amination step can be achieved using various ammonia sources. Aqueous or anhydrous ammonia in a suitable solvent can be used. The reaction is typically performed in a sealed vessel if using a volatile ammonia source or at elevated pressure. The temperature should be carefully controlled to avoid over-amination or decomposition. Similar to methoxylation, monitoring the reaction is key to achieving a good yield of the desired 2-amino product.
Q5: What is the most effective method for purifying the final product?
The final product, being a substituted aminopyridine, is a solid at room temperature. Recrystallization is a common and effective purification method. The choice of solvent is critical. A hot ethanol solution has been used for the recrystallization of a similar compound, 2-amino-4-chloro-6-methoxypyrimidine[4]. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below will give the best recovery. If impurities are difficult to remove by recrystallization, column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can be employed.
Reaction Workflow Diagram
The following diagram illustrates a plausible synthetic workflow for this compound.
Caption: A plausible synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for analogous compounds and should be optimized for specific laboratory conditions.
Step 1: Synthesis of 2,4-Dichloro-6-methoxypyridine (Intermediate 1)
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To a stirred solution of 2,4,6-trichloropyridine (1 equivalent) in anhydrous methanol, add a solution of sodium methoxide (1.05 equivalents) in methanol dropwise at 0-5 °C under an inert atmosphere.
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Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Once the starting material is consumed, quench the reaction by adding water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of this compound (Final Product)
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Dissolve the crude 2,4-dichloro-6-methoxypyridine in a suitable solvent (e.g., 1,4-dioxane or DMF) in a pressure vessel.
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Add an excess of an ammonia source (e.g., a solution of ammonia in methanol or aqueous ammonia).
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Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
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Remove the solvent under reduced pressure.
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Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: Purification
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Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.
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Alternatively, purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
References
- Thanigaimani, K., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318. [Link]
- Lange, H., et al. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- Lange, H., et al. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Accessed January 7, 2026. [Link]
Sources
- 1. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting purification of 4-Chloro-6-methoxypyridin-2-amine by chromatography
Welcome to the technical support center for the chromatographic purification of 4-Chloro-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this polar, basic compound. Here, we synthesize established chromatographic principles with field-proven insights to provide a comprehensive troubleshooting resource.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound using various chromatographic techniques.
Thin-Layer Chromatography (TLC) Analysis
TLC is the foundational step for developing a successful column chromatography method. An ideal TLC will show good separation between your target compound and impurities, with a retention factor (Rf) for your product between 0.2 and 0.4.
Problem: My compound is streaking or tailing excessively on the TLC plate.
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Cause: this compound contains a basic 2-amino group. This group can interact strongly with the acidic silanol groups (Si-OH) on the surface of a standard silica gel plate. This strong, non-ideal interaction prevents the compound from moving as a tight band, resulting in tailing.[1]
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Solution:
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Add a Basic Modifier: Incorporate a small amount of a base into your eluent system to neutralize the acidic sites on the silica.[1]
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Add 0.5-2% triethylamine (Et3N) to your mobile phase (e.g., Ethyl Acetate/Hexane).
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Alternatively, use a prepared solution of 1-10% ammonium hydroxide in methanol, and add this stock solution as the polar component of your mobile phase (e.g., 5% of a 10% NH4OH in MeOH solution mixed with dichloromethane).[2][3]
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Use an Alternative Stationary Phase: Consider using TLC plates with a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.[1]
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Problem: My compound has an Rf of zero or is stuck at the baseline.
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Cause: The mobile phase is not polar enough to move the highly polar this compound up the plate.
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Solution:
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Increase Solvent Polarity: Systematically increase the proportion of the polar solvent in your mobile phase. For example, if 10% Ethyl Acetate/Hexane doesn't work, try 30%, 50%, and then 100% Ethyl Acetate.
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Switch to a Stronger Polar Solvent: If 100% Ethyl Acetate is insufficient, switch to a more polar solvent system. A common next step is to use a mixture of dichloromethane (DCM) and methanol (MeOH). Start with 1-5% MeOH in DCM and increase the MeOH concentration as needed.[4]
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Employ a Basic Modifier System: As mentioned previously, a system containing ammonia/methanol in DCM is highly effective for very polar, basic compounds.[2][3]
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Problem: My product and a key impurity have very similar Rf values.
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Cause: The chosen solvent system does not have sufficient selectivity to differentiate between the two compounds.
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Solution:
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Change Solvent System Composition: Instead of just varying the ratio of two solvents, try a completely different solvent system. Solvents are grouped by selectivity. If a Hexane/Ethyl Acetate system (Group VI/Group VI) fails, try a system with solvents from different groups, such as Toluene/Acetone (Aromatic/Group VI) or DCM/Methanol (Group V/Group II). This changes the nature of the interactions (e.g., dipole-dipole, hydrogen bonding) between your compounds and the mobile/stationary phases.
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Multiple Developments: Run the TLC plate in the same solvent system two or three times, allowing the plate to dry completely between runs. This can amplify small differences in Rf values, leading to better visual separation.[4]
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Problem: I suspect my compound is decomposing on the TLC plate.
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Cause: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.[2][5]
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Solution:
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Perform a 2D TLC Stability Test:
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Spot your compound in one corner of a square TLC plate.
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Run the plate in a suitable solvent system.
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Dry the plate completely.
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Rotate the plate 90 degrees so the line of separated spots is now the baseline.
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Run the plate again in the same solvent system.
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Interpretation: If the compound is stable, all spots will appear on the diagonal. If a compound is decomposing, new spots will appear below the diagonal.[2][5]
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Use Deactivated Silica or an Alternative Phase: If decomposition is confirmed, you must use a deactivated stationary phase for column chromatography, such as deactivated silica or alumina.[2]
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Flash Column Chromatography
The goal is to translate your optimized TLC conditions to a preparative column for purification.
Problem: My product is tailing badly and eluting over many fractions.
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Cause: This is a larger-scale manifestation of the same issue seen in TLC: strong interaction with acidic silica.
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Solution:
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Use a Basic Modifier: As with TLC, add 0.5-1% triethylamine or a similar base to your bulk mobile phase. This is the most common and effective solution.[1]
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Deactivate the Silica Gel: Before packing the column, you can reduce the acidity of the silica gel.
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Protocol: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexane). Add 1-2% triethylamine (by volume relative to the solvent) to the slurry. Swirl gently for a few minutes, then pack the column as usual.
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Increase Polarity After Elution Starts: Once your product begins to elute, you can sometimes increase the polarity of the mobile phase more aggressively to push the tailing compound off the column faster. This is only advisable if there are no impurities eluting closely after your product.[2]
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Problem: My product will not elute from the column.
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Cause: The mobile phase is not polar enough, or the compound has irreversibly bound to or decomposed on the silica.
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Solution:
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Check TLC First: Ensure your TLC showed an Rf > 0.15 in the chosen solvent system. If the Rf is too low, the compound will take an excessive volume of solvent to elute.
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Gradually Increase Polarity: Increase the percentage of your polar solvent. If that fails, add a stronger solvent like methanol to the mobile phase (e.g., switch from 100% EtOAc to 2-5% MeOH in EtOAc or DCM).
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Flush the Column: If the compound is still retained, try flushing the column with a very polar mixture, such as 10% Methanol/DCM with 1% ammonium hydroxide. This will elute most polar compounds.
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Consider Decomposition: If the compound still doesn't elute, it may have decomposed. A color change at the top of the silica is often an indicator of decomposition.[2]
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Problem: My sample has poor solubility in the mobile phase, making it difficult to load.
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Cause: The ideal loading solvent is the mobile phase itself, but polar compounds are often insoluble in the less polar starting solvents for chromatography. Using a strong solvent to dissolve the sample can ruin the separation.[6]
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Solution: Dry Loading
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Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., Methanol, DCM).
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Add a small amount of silica gel (typically 2-3 times the mass of your crude sample) to this solution.
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Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.
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Carefully add this powder to the top of your packed column.[6] This ensures your compound is introduced to the column in a concentrated band without using strong liquid solvents.
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Workflow for Column Chromatography Troubleshooting
Caption: A decision workflow for troubleshooting common column chromatography issues.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution for purity analysis and small-scale purification. Pyridine derivatives can be analyzed by both normal-phase and reversed-phase HPLC.[7][8]
Problem: My peak shape is poor (significant tailing) in reversed-phase HPLC.
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Cause: Residual, un-capped silanol groups on the C18 stationary phase can interact with the basic amine group, similar to the issue on silica gel. This is especially problematic at neutral pH where the amine may be protonated and the silanols deprotonated, leading to strong ionic interactions.
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Solution:
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Lower the Mobile Phase pH: Add an acid modifier to the mobile phase, such as 0.1% formic acid (HCOOH) or 0.1% trifluoroacetic acid (TFA).[7] At a low pH (e.g., pH 2-3), the silanol groups are protonated and less likely to interact ionically with the protonated amine.
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Use a Mixed-Mode Column: For challenging separations of polar basic compounds, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide excellent peak shape and retention without the need for ion-pairing reagents.[7][9]
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Problem: My retention time is unstable and drifting.
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Cause: Drifting retention times can be caused by several factors, including poor column equilibration, changes in mobile phase composition, or temperature fluctuations.[10][11]
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Solution:
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Ensure Proper Equilibration: Before starting your run sequence, flush the column with at least 10-20 column volumes of the initial mobile phase.
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Check Mobile Phase Preparation: Ensure the mobile phase was prepared accurately and is well-mixed. If using an online mixer, ensure it is functioning correctly.[11] In reversed-phase, small variations in the organic solvent percentage can cause large shifts in retention.[10]
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Use a Column Thermostat: HPLC separations are sensitive to temperature. Using a column oven or thermostat will ensure a stable operating temperature and reproducible retention times.
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Problem: I am not seeing a peak for my compound.
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Cause: The compound may not be eluting, it may not be detected by the detector, or it may have been lost during sample preparation.
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Solution:
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Check Detector Settings: this compound is an aromatic compound and should be readily detectable by a UV detector.[12] Ensure the wavelength is set appropriately (e.g., 254 nm or 275 nm).[9][12]
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Inject a Known Standard: Prepare and inject a standard of your compound at a known concentration to confirm that the system and method are capable of detecting it.
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Perform a Flush: If you suspect the compound is stuck on the column, perform a high-organic wash (e.g., 100% Acetonitrile or Methanol) to elute strongly retained components.
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Recommended Starting Chromatographic Conditions
| Technique | Stationary Phase | Recommended Mobile Phase System (Starting Point) | Key Modifier/Tip |
| TLC | Silica Gel 60 F254 | 50% Ethyl Acetate / Hexanes | If streaking, add 1% Triethylamine. |
| Silica Gel 60 F254 | 5% Methanol / Dichloromethane | If Rf is low in the above system. | |
| Column | Silica Gel (230-400 mesh) | Gradient: 10% to 50% Ethyl Acetate / Hexanes | Add 0.5-1% Triethylamine to the bulk solvent. |
| RP-HPLC | C18 (e.g., 5 µm, 4.6x150 mm) | Gradient: 10% to 90% Acetonitrile / Water | Add 0.1% Formic Acid to both solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that affect chromatography?
This compound is a substituted aminopyridine. Its key features are:
-
Polarity: The presence of the amine and methoxy groups, along with the nitrogen in the pyridine ring, makes it a polar molecule.[9] This dictates the need for relatively polar mobile phases in normal-phase chromatography.
-
Basicity: The 2-amino group is basic (pKa of related aminopyridines is ~5.2-6), leading to strong interactions with acidic stationary phases like silica gel.[7][9] This is the primary cause of peak tailing.
-
Solubility: It is generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate, but has poor solubility in non-polar solvents like hexane.[13][14]
Q2: What are some potential impurities I should look out for?
Impurities often stem from the synthetic route. A common synthesis involves the reaction of 2-amino-4,6-dichloropyrimidine with an alkali metal methoxide.[15] Potential impurities could include:
-
Starting Materials: Unreacted 2-amino-4,6-dichloropyrimidine.
-
Isomeric Products: The corresponding 6-chloro-4-methoxypyridin-2-amine isomer, if selectivity is not perfect.
-
Over-reaction Products: 2-amino-4,6-dimethoxypyrimidine.
-
Related Impurities: Other chlorinated byproducts or degradation products.[16]
Q3: When should I choose normal-phase vs. reversed-phase chromatography?
-
Normal-Phase (e.g., Silica, Alumina): This is the most common choice for preparative, medium-to-large scale purification (>50 mg) in a research setting due to its lower cost and high loading capacity. It separates compounds based on their polarity, with less polar compounds eluting first.
-
Reversed-Phase (e.g., C18, Cyano): This is the standard for analytical HPLC to determine purity and is also used for preparative purification, especially for highly polar compounds or when normal-phase fails to provide adequate separation. It separates compounds primarily based on hydrophobicity, with more polar compounds eluting first. For very polar compounds, HILIC (Hydrophilic Interaction Chromatography) can also be an effective alternative.[10]
Logic for Stationary Phase & Modifier Selection
Caption: The interaction between the basic analyte and acidic silica, and the corrective mechanism of a basic modifier.
Q4: How can I confirm the purity and identity of my final fractions?
After pooling the desired fractions from your column, you should always confirm purity and identity.
-
TLC: Run a TLC of the pooled fractions against your starting material and a pure standard if available.
-
HPLC: For quantitative purity analysis, use a validated HPLC method. Purity is typically reported as the area percentage of the main peak.
-
Spectroscopic Analysis: Confirm the identity of the purified material using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) to verify the molecular weight.[17]
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
- ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
- LCGC North America. (n.d.). Liquid Chromatography Problem Solving and Troubleshooting.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- LCGC North America. (n.d.). HPLC Troubleshooting.
- Defense Technical Information Center. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).
- MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.
- Reddit. (2022). Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separation?.
- ResearchGate. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.
- PubChem. (n.d.). 4-Chloro-6-methylpyridin-2-amine.
- Matrix Fine Chemicals. (n.d.). 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5.
- PubMed. (2012). 4-Chloro-6-meth-oxy-pyrimidin-2-amine.
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- ChemBK. (n.d.). 2-AMINO-4-METHOXYPYRIDINE.
- ResearchGate. (2018). Sources of impurities - Investigation of...traces formation during the synthesis of amlodipine besylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. helixchrom.com [helixchrom.com]
- 8. academic.oup.com [academic.oup.com]
- 9. helixchrom.com [helixchrom.com]
- 10. lcms.cz [lcms.cz]
- 11. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
- 15. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: A Guide to the Stable Storage of 4-Chloro-6-methoxypyridin-2-amine
Welcome to the technical support center for 4-Chloro-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this critical reagent. Our goal is to provide you with in-depth, field-proven insights to ensure the long-term stability and integrity of this compound, thereby safeguarding the reproducibility and success of your experiments. This is not a generic checklist, but a curated resource built on expertise to explain the "why" behind the "how."
Understanding the Inherent Stability of this compound
This compound is a substituted pyridine, a heterocyclic aromatic organic compound. The stability of this molecule is a delicate balance of the electronic effects of its three functional groups: the chloro, methoxy, and amino substituents, all positioned on an electron-deficient pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the reactivity of the entire system. This inherent electronic nature makes the ring susceptible to nucleophilic attack, a key consideration for its storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during storage?
A1: The decomposition of this compound is primarily influenced by four factors:
-
Moisture: Water can act as a nucleophile, leading to the hydrolysis of the chloro and methoxy groups.
-
Oxygen: The amino group is susceptible to oxidation, which can be accelerated by atmospheric oxygen.
-
Light: As with many complex organic molecules, exposure to UV or high-energy light can provide the activation energy for degradation reactions.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including decomposition pathways.
Q2: I've noticed a change in the color of my stored this compound. What could this indicate?
A2: A change in color, typically to a yellowish or brownish hue, is a common visual indicator of decomposition. This is often due to the formation of oxidized species or other chromophoric degradation products. If you observe a color change, it is crucial to re-analyze the purity of the material before use.
Q3: Can I store this compound in a standard laboratory freezer?
A3: Yes, storage in a standard laboratory freezer (typically -20°C) is recommended for long-term stability. However, it is critical to ensure the container is tightly sealed to prevent the ingress of moisture, which can condense on the cold surface of the compound upon opening. Using a desiccator for storage, even within a freezer, provides an additional layer of protection.
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: For routine handling and weighing of small quantities for immediate use, an inert atmosphere is not strictly necessary, provided the exposure to air is brief. However, for long-term storage or for applications highly sensitive to impurities, packaging and storing the compound under an inert gas like argon or nitrogen is a best practice to minimize oxidative degradation.
Troubleshooting Guide: Identifying and Mitigating Decomposition
This section provides a systematic approach to troubleshooting potential decomposition issues with your this compound samples.
Visual Inspection and Initial Assessment
| Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., from white/off-white to yellow/brown) | Oxidation of the amine group or other degradation. | Perform analytical purity testing (see "Analytical Methods" section). If purity is compromised, consider acquiring a new batch. |
| Clumping or Caking of the Solid | Absorption of moisture. | Dry the sample under vacuum at a low temperature (e.g., room temperature to 40°C) and re-test for purity. Improve storage conditions to exclude moisture. |
| Unusual Odor | Formation of volatile degradation products. | Handle in a well-ventilated fume hood. Assess purity analytically. |
Potential Decomposition Pathways
Understanding the likely chemical transformations the molecule can undergo is crucial for targeted prevention.
Caption: Potential decomposition pathways of this compound.
Causality Behind Decomposition:
-
Hydrolysis of the Methoxy and Chloro Groups: The pyridine ring's electron-withdrawing nature makes the carbon atoms at positions 4 and 6 electrophilic and thus susceptible to nucleophilic attack by water. The presence of the electron-donating amino group at position 2 can further influence the electron density around the ring, potentially modulating the reactivity of the chloro and methoxy substituents.
-
Oxidation of the Amino Group: The lone pair of electrons on the amino group makes it susceptible to oxidation, a common degradation pathway for aminopyridines.[1] This can lead to the formation of N-oxides or nitro compounds, which can significantly alter the compound's reactivity and biological activity.[2]
-
Self-Reaction/Polymerization: At elevated temperatures, intermolecular reactions can occur, leading to the formation of dimers or polymeric materials, which will present as insoluble matter and a decrease in the purity of the active compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, the following protocols are recommended:
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage. 2-8°C for short-term (weeks). | Reduces the rate of all potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation of the amino group. |
| Light | Store in an amber vial or in the dark. | Protects against light-induced degradation. |
| Moisture | Store in a tightly sealed container, preferably within a desiccator. | Prevents hydrolysis of the chloro and methoxy groups. |
Step-by-Step Handling Procedure for Aliquoting
-
Equilibration: Allow the sealed container of this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere (Recommended): If possible, perform the aliquoting in a glove box or under a gentle stream of inert gas.
-
Dispensing: Use clean, dry spatulas and weigh the desired amount into a pre-tared, dry vial.
-
Sealing: Tightly seal the new vial and the stock container immediately after dispensing. For the stock container, consider purging the headspace with an inert gas before re-sealing.
-
Storage: Return the stock container and the new aliquot to the appropriate storage conditions promptly.
Caption: Recommended workflow for aliquoting this compound.
Analytical Methods for Detecting Decomposition
Regularly assessing the purity of your this compound, especially for older batches or if degradation is suspected, is crucial for reliable experimental outcomes.
Recommended Analytical Techniques
| Technique | Purpose | Expected Observations with Degradation |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Appearance of new peaks, decrease in the area of the main peak. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile impurities and degradation products. | Detection of fragments corresponding to hydrolyzed or oxidized species. |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Accurate purity determination against a certified standard. | Presence of signals from impurities, changes in the integration of characteristic peaks. |
Example HPLC Protocol for Purity Assessment
-
Objective: To determine the purity of this compound and quantify related impurities using a reverse-phase HPLC method with UV detection.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 Water:Acetonitrile.
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
References
- Raust, J. A., & Goulay-Dufaÿ, S. (2007). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 43(1), 83-88. [Link]
- ResearchGate. (2013). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. [Link]
- Google Patents. (2001). Method for producing 4-chloro-6-hydroxypyrimidine.
- Chemistry LibreTexts. (2022).
Sources
Technical Support Center: Scale-Up Synthesis of 4-Chloro-6-methoxypyridin-2-amine
Welcome to the Technical Support Center for the synthesis of 4-Chloro-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. We will delve into the critical aspects of the synthesis, focusing on troubleshooting common issues and providing answers to frequently asked questions. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.
I. Overview of the Synthetic Strategy
The most industrially viable route to this compound is a regioselective nucleophilic aromatic substitution (SNAr) reaction. This process typically starts from the readily available 2-amino-4,6-dichloropyridine and involves a selective methoxylation at the C4 position.
The primary challenge in this synthesis is controlling the regioselectivity of the methoxylation to favor the desired C4 isomer over the undesired C6 isomer and to prevent the formation of the di-methoxylated byproduct. The electronic properties of the pyridine ring, influenced by the amino group, dictate the reactivity of the C4 and C6 positions towards nucleophilic attack.
II. Troubleshooting Guide: Navigating Scale-Up Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during the scale-up synthesis.
Reaction Setup and Execution
Question: We are observing inconsistent reaction initiation and progression upon scale-up. What are the likely causes?
Answer: Inconsistent reaction initiation on a larger scale is often linked to mass and heat transfer limitations.
-
Heterogeneity of the Reaction Mixture: The starting material, 2-amino-4,6-dichloropyridine, may have limited solubility in common solvents at lower temperatures. On a larger scale, this can lead to localized "hot spots" and uneven reaction rates.
-
Solution: Ensure efficient agitation that is suitable for solid-liquid slurries. Consider using a co-solvent to improve the solubility of the starting material. A gradual increase in temperature after the addition of the methoxide source can also help to maintain a more homogeneous reaction mixture.
-
-
Reagent Addition: The rate of addition of the methoxide source is critical. A rapid addition can lead to an exothermic event that is difficult to control on a large scale, promoting side reactions.
-
Solution: Implement a controlled, slow addition of the sodium methoxide solution using a dosing pump. Continuous monitoring of the internal reaction temperature is essential.
-
Question: What are the safety considerations when handling sodium methoxide at an industrial scale?
Answer: Sodium methoxide is a corrosive and flammable solid. When prepared in situ from sodium metal and methanol, extreme caution is necessary due to the production of flammable hydrogen gas.
-
Recommendation: For scale-up operations, it is highly recommended to use commercially available solutions of sodium methoxide in methanol. This eliminates the hazards associated with handling sodium metal and the production of hydrogen gas. Always work in a well-ventilated area and use appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.
Controlling Regioselectivity and Byproduct Formation
Question: Our primary issue is the formation of the undesired 6-chloro-4-methoxypyridin-2-amine isomer. How can we improve the regioselectivity for the desired C4-methoxy product?
Answer: Achieving high regioselectivity is the cornerstone of a successful and economical synthesis. The formation of the 6-chloro isomer is a common challenge.
-
Mechanism Insight: The amino group at the C2 position is an electron-donating group, which deactivates the adjacent C6 position towards nucleophilic attack to a greater extent than the more distant C4 position. However, this directing effect can be modulated by reaction conditions.
-
Key Control Parameters:
-
Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable product, which in this case is often the desired 4-methoxy isomer. Running the reaction at temperatures between 0°C and 20°C is a common strategy.[1]
-
Stoichiometry of Sodium Methoxide: A slight excess of sodium methoxide is required to drive the reaction to completion. However, a large excess will promote the formation of the di-methoxylated byproduct. A stoichiometry of 1.05 to 1.1 equivalents of sodium methoxide is a good starting point for optimization.
-
Solvent: The choice of solvent can influence the regioselectivity. Aprotic polar solvents are often used in SNAr reactions.[1] However, for this specific transformation, using methanol as the solvent is common as it is also the source of the methoxide. The polarity of the solvent can affect the stability of the Meisenheimer intermediates, thereby influencing the product ratio.
-
Question: We are observing a significant amount of the 2-amino-4,6-dimethoxypyridine byproduct. How can this be minimized?
Answer: The formation of the di-substituted product is a clear indication of over-reaction.
-
Troubleshooting Steps:
-
Strict Stoichiometric Control: As mentioned, precise control over the amount of sodium methoxide is crucial. Ensure accurate weighing and dispensing of the reagent.
-
Reaction Time and Monitoring: Implement in-process controls (IPCs) such as HPLC or GC to monitor the consumption of the starting material and the formation of products and byproducts. The reaction should be quenched as soon as the starting material is consumed to an acceptable level.
-
Localized High Concentrations: Poor mixing can lead to localized areas of high methoxide concentration, promoting di-substitution. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 0°C to 20°C | Favors formation of the desired 4-methoxy isomer.[1] |
| Sodium Methoxide (equiv.) | 1.05 - 1.1 | Minimizes di-methoxylation while ensuring complete reaction. |
| Solvent | Methanol / Aprotic Polar Solvents | Methanol acts as both solvent and reagent source. |
| Reaction Monitoring | HPLC / GC | Crucial for determining endpoint and preventing over-reaction. |
Work-up and Purification
Question: What is the most effective work-up procedure to remove unreacted starting materials and inorganic salts at scale?
Answer: A well-designed work-up is essential for an efficient purification process.
-
Procedure:
-
Quenching: The reaction is typically quenched by the addition of water.
-
Neutralization: The pH should be adjusted to near neutral (pH 7-8) with an acid, such as acetic acid or dilute hydrochloric acid. This will protonate any remaining methoxide and precipitate the product if it is insoluble in the aqueous methanol mixture.
-
Extraction: If the product remains in solution, the methanol can be partially removed by distillation, followed by extraction with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washes: The organic layer should be washed with water and brine to remove inorganic salts and residual methanol.
-
Question: We are struggling to separate the desired this compound from its 6-chloro isomer by column chromatography on a large scale. Are there alternative purification methods?
Answer: The separation of positional isomers can be challenging, especially at scale.
-
Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
-
Solvent Screening: A thorough solvent screening is necessary to identify a solvent or solvent system in which the desired isomer has significantly lower solubility than the undesired isomer at a given temperature. Common solvents for recrystallization of aminopyridines include ethanol, isopropanol, toluene, and mixtures with water or heptane.
-
-
Acid-Base Chemistry: The basicity of the amino group and the pyridine nitrogen can be exploited.
-
Salt Formation: Formation of a salt with a specific acid (e.g., HCl, H₂SO₄, or an organic acid) may lead to differential precipitation. The salt of the desired isomer might be less soluble and can be isolated by filtration. The free base can then be regenerated by treatment with a base.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this synthesis on a pilot scale?
A1: With proper optimization of the reaction conditions to maximize regioselectivity and minimize byproduct formation, yields of 75-85% of the isolated, purified product can be realistically targeted.
Q2: How can we confirm the identity and purity of our final product and quantify the isomeric impurity?
A2: A combination of analytical techniques is recommended:
-
HPLC: A well-developed HPLC method is essential for determining the purity of the final product and quantifying the percentage of the undesired isomer and any other impurities.
-
NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation. The chemical shifts of the aromatic protons and carbons will be distinct for the two isomers.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point is a good indicator of high purity.
Q3: Are there any specific safety precautions to consider during the work-up and purification?
A3: Yes. During the neutralization step, be cautious about potential gas evolution if carbonates are used. When performing extractions with volatile organic solvents, ensure adequate ventilation and grounding of equipment to prevent static discharge. During distillation, avoid distilling to dryness to prevent the concentration of potentially unstable residues.
Q4: Can you provide a general experimental protocol for a lab-scale synthesis that can be adapted for scale-up?
A4: The following is a representative lab-scale protocol. For scale-up, all parameters, especially rates of addition and temperature control, must be carefully evaluated and adjusted.
Step-by-Step Lab-Scale Protocol:
-
Reaction Setup: In a well-ventilated fume hood, charge a jacketed reactor with 2-amino-4,6-dichloropyridine (1 equivalent) and methanol (5-10 volumes).
-
Cooling: Cool the resulting slurry to 0-5°C with constant agitation.
-
Reagent Addition: Slowly add a solution of sodium methoxide in methanol (1.05 equivalents) to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: Stir the reaction mixture at 5-10°C and monitor its progress by HPLC. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the reaction is complete, slowly add water (5-10 volumes) to the reaction mixture.
-
Neutralization: Adjust the pH of the mixture to 7-8 with acetic acid.
-
Isolation: If the product precipitates, filter the solid, wash it with a mixture of methanol and water, and then with water. Dry the solid under vacuum. If the product remains in solution, reduce the volume of methanol by distillation and then extract with ethyl acetate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. Visualizing the Workflow
Synthetic Pathway
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common issues.
V. References
-
US Patent US20060035913A1. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
Sources
Effect of temperature and pH on 4-Chloro-6-methoxypyridin-2-amine stability
Welcome to the technical support center for 4-Chloro-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound is principally influenced by temperature and the pH of the solution. As with many substituted aminopyrimidines, this compound is susceptible to degradation under harsh thermal and pH conditions. The key structural features to consider are the chloro substituent, the methoxy group, and the amino group, all of which can be involved in degradation reactions.
Q2: What are the potential degradation pathways for this compound under different pH conditions?
A2: While specific degradation kinetics for this molecule are not extensively published, we can predict the likely degradation pathways based on the chemical reactivity of the functional groups present on the pyrimidine ring.
-
Acidic Conditions: Under acidic conditions, the primary concern is the hydrolysis of the methoxy group to a hydroxyl group, forming 4-chloro-2-amino-6-hydroxypyrimidine. The amino group will be protonated, which may slightly deactivate the ring towards certain reactions, but the chloro and methoxy groups remain potential sites of reaction.
-
Neutral Conditions: In neutral pH, the rate of hydrolysis is generally slower. However, prolonged exposure to water, especially at elevated temperatures, can still lead to the gradual hydrolysis of the chloro group to a hydroxyl group, yielding 2-amino-6-methoxy-4-hydroxypyrimidine.
-
Alkaline Conditions: Alkaline conditions significantly accelerate the nucleophilic aromatic substitution (SNAr) of the chloro group.[1] The hydroxide ion is a potent nucleophile that will readily displace the chloride, forming 2-amino-6-methoxy-4-hydroxypyrimidine. At higher temperatures and prolonged exposure, the methoxy group may also be susceptible to hydrolysis.
Disclaimer: The following degradation pathway is a theoretical representation based on established chemical principles of substituted pyrimidines and has not been experimentally verified for this compound.
Caption: Predicted pH-dependent degradation of this compound.
Q3: How does temperature affect the stability of this compound?
Q4: What are the recommended storage conditions for this compound?
A4: To ensure the long-term stability of this compound, we recommend the following storage conditions:
-
Solid Form: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8 °C) is suitable for long-term storage.
-
In Solution: If you need to store the compound in solution, it is best to use an anhydrous aprotic solvent and store it at low temperatures (-20 °C or below). If aqueous solutions are necessary, they should be prepared fresh and used immediately. If short-term storage of aqueous solutions is unavoidable, use a buffered solution at a slightly acidic to neutral pH (around pH 4-6) and store it at 2-8 °C. Avoid alkaline conditions for storage.
Troubleshooting Guide
Issue 1: I am observing an unexpected peak in my HPLC chromatogram during my reaction workup.
Possible Cause & Solution:
This is a common indication of compound degradation. The new peak likely corresponds to a degradation product.
-
Identify the Degradant:
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the unknown peak. This will provide strong evidence for the identity of the degradation product (e.g., a mass increase of 16 Da could indicate the replacement of -Cl with -OH).
-
Forced Degradation Study: Intentionally degrade a small sample of your starting material under acidic, basic, and oxidative conditions (see the experimental protocol below). Analyze the stressed samples by HPLC to see if the retention time of any of the resulting peaks matches your unknown peak.
-
-
Prevent Further Degradation:
-
pH Control: Ensure the pH of your reaction mixture and during workup is controlled. If your reaction is sensitive to acid or base, use appropriate buffers.
-
Temperature Control: Perform your reaction and workup at the lowest feasible temperature.
-
Inert Atmosphere: If you suspect oxidative degradation, conduct your experiments under an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: My reaction yield is consistently low, and I suspect the starting material is degrading during the reaction.
Possible Cause & Solution:
Low yields can often be attributed to the instability of the starting material under the reaction conditions.
-
Run a Control Experiment: Set up a control reaction containing only this compound and the solvent under the same reaction conditions (temperature, time). Analyze the control reaction mixture by HPLC to quantify the extent of degradation of the starting material.
-
Optimize Reaction Conditions:
-
Temperature: If significant degradation is observed, try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
pH: If your reaction conditions are strongly acidic or basic, explore alternative catalysts or conditions that operate closer to neutral pH.
-
Solvent: Ensure your solvent is dry and deoxygenated if hydrolysis or oxidation is a concern.
-
Issue 3: I am getting inconsistent results between experiments.
Possible Cause & Solution:
Inconsistent results often point to uncontrolled variables affecting the stability of your compound.
-
Standardize Procedures: Ensure that all experimental parameters, including temperature, reaction time, pH, and the quality of solvents and reagents, are consistent across all experiments.
-
Assess Starting Material Purity: Verify the purity of your this compound before each experiment. If the compound has been stored for a long time or under suboptimal conditions, it may have partially degraded.
-
Fresh Solutions: Always use freshly prepared solutions, especially if you are working with aqueous or protic solvents.
Experimental Protocol: Forced Degradation Study
To systematically investigate the stability of this compound, a forced degradation study is essential. This study will help identify potential degradation products and establish a stability-indicating analytical method.[2]
Objective: To evaluate the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
Caption: Workflow for a forced degradation study.
1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
2. Stress Conditions: For each condition, a control sample (stored at 2-8 °C in the dark) should be prepared and analyzed alongside the stressed samples.
| Stress Condition | Procedure |
| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep one set at room temperature and another at 60°C for 24 hours. Withdraw samples at regular intervals (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep one set at room temperature and another at 60°C for 24 hours. Withdraw samples at regular intervals. Neutralize with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples at regular intervals. |
| Thermal Degradation | Solid State: Place a known amount of the solid compound in an oven at 60°C for 7 days. Solution State: Heat a solution of the compound in a suitable solvent (e.g., water:methanol 1:1) at 60°C for 24 hours. |
| Photolytic Degradation | Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. |
3. Sample Analysis:
-
Before analysis, dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all samples by a suitable stability-indicating HPLC method. A reversed-phase C18 column with a gradient elution of acetonitrile and a phosphate buffer (pH ~3) is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
If available, use HPLC-MS to obtain mass information for the degradation products to aid in their identification.
Data Interpretation: Calculate the percentage degradation of this compound under each stress condition. Characterize the degradation products by comparing their retention times and mass spectra with known standards or by using spectroscopic techniques (e.g., NMR) on isolated degradants.
This comprehensive approach will provide a thorough understanding of the stability profile of this compound, enabling you to design robust experimental protocols and ensure the quality of your research.
References
- European Medicines Agency. ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919–925. [Link]
- Baaske, J., & Schunack, W. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629–651. [Link]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38435-38443. [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Raut, G., Shirkhedkar, A., Ugale, V., & Surana, S. (2014). Simultaneous determination of prednisolone acetate and moxifloxacin hydrochloride in bulk and in eye drop using RP–HPTLC. Journal of Liquid Chromatography & Related Technologies, 37(4), 528-537. [Link]
- Kim, H., & Fettinger, J. C. (2013). Synthesis, pH-dependent, and plasma stability of meropenem prodrugs for potential use against drug-resistant tuberculosis. Bioorganic & medicinal chemistry letters, 23(17), 4843–4847. [Link]
- Fisher, L. E., & Carreira, E. M. (2011). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic letters, 13(21), 5862–5865. [Link]
- Bhalodia, R., Gajera, R., Bhatt, M., Bhesaniya, K., & Baluja, S. (2013). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry, 114(1), 439-445. [Link]
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a critique. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
Sources
Technical Support Center: Analytical Methods for Monitoring 4-Chloro-6-methoxypyridin-2-amine Reaction Progress
Welcome to the technical support center for monitoring the reaction progress of 4-Chloro-6-methoxypyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the analytical methodologies critical for successful synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: The Importance of Reaction Monitoring
The synthesis of this compound, a key intermediate in the production of various pharmaceuticals, requires precise monitoring to ensure optimal yield, purity, and safety.[1] In-process analytical monitoring allows for real-time assessment of the reaction, enabling timely adjustments and preventing costly batch failures. The primary goals of monitoring this reaction are to track the consumption of starting materials, the formation of the desired product, and the emergence of any impurities.
The most common analytical techniques employed for this purpose include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC).[2][3][4][5] Each method offers distinct advantages and is suited to different stages of the reaction and development process. This guide will delve into the practical application of these techniques, focusing on troubleshooting common issues and answering frequently asked questions.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address specific problems you may encounter.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue when analyzing aromatic amines like this compound.[6] The primary cause is often secondary interactions between the basic amine groups of your analyte and acidic silanol groups on the surface of the silica-based stationary phase.[6]
Causality Explained: The lone pair of electrons on the nitrogen atom of the amine can interact with the acidic protons of the silanol groups, leading to a portion of the analyte being more strongly retained than the bulk. This differential retention results in a "tailing" effect on the chromatogram.
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment:
-
Rationale: Lowering the pH of the mobile phase protonates the amine group, reducing its interaction with the silanol groups.
-
Protocol:
-
Determine the pKa of this compound.
-
Adjust the aqueous portion of your mobile phase to a pH at least 2 units below the analyte's pKa (typically pH 2-3 for aromatic amines).
-
Use a suitable buffer (e.g., phosphate or acetate) at a concentration of 10-50 mM to maintain a stable pH.[6]
-
Filter the buffer before use to prevent particulate matter from entering the HPLC system.[7]
-
-
-
Use of a Mobile Phase Additive (Competitive Base):
-
Rationale: Adding a small, basic molecule like triethylamine (TEA) to the mobile phase can "mask" the active silanol sites. The TEA will preferentially interact with the silanol groups, preventing the analyte from doing so.
-
Protocol:
-
If pH adjustment is insufficient, add a low concentration of a competitive amine like triethylamine (TEA) to the mobile phase (e.g., 0.1% v/v).
-
Ensure the additive is soluble in your mobile phase and does not interfere with detection.
-
-
-
Column Selection:
-
Rationale: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to be less active. Using an end-capped or a polar-embedded column can significantly reduce peak tailing for basic compounds.[6]
-
Action: If you are using an older "Type A" silica column, consider switching to a modern, end-capped C18 or a polar-embedded column.
-
Q2: My reaction mixture shows multiple peaks in the HPLC chromatogram, and I'm unsure which is my product. How can I confirm the identity of the product peak?
A2: Peak identification is a critical step. Several strategies can be employed to confidently assign the product peak.
Identification Workflow:
Caption: Workflow for product peak identification in HPLC.
-
Spiking with a Pure Standard: If you have a purified sample of this compound, inject a mixture of your reaction sample and the pure standard. The peak that increases in area corresponds to your product.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool that provides molecular weight information for each eluting peak.[5][8] The mass spectrum corresponding to the product peak should show the expected molecular ion for this compound.
-
Fraction Collection and Offline Analysis: Collect the fractions corresponding to each major peak and analyze them using other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Infrared (IR) spectroscopy to confirm the structure.[8]
Q3: The retention times of my peaks are shifting between injections. What is causing this instability?
A3: Retention time instability can be frustrating and points to issues with the HPLC system or the method itself.[9]
Common Causes and Solutions:
| Potential Cause | Explanation | Solution |
| Inadequate Column Equilibration | The column chemistry has not stabilized with the mobile phase before injection. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before the first injection. |
| Mobile Phase Composition Changes | Inaccurate mixing of solvents in a gradient system or evaporation of a volatile solvent from the mobile phase reservoir.[9] | Check that the solvent lines are correctly connected and that the proportioning valve is functioning accurately.[9] Prepare fresh mobile phase daily and keep reservoirs covered. |
| Temperature Fluctuations | The viscosity of the mobile phase and the kinetics of partitioning are temperature-dependent. | Use a column oven to maintain a constant temperature. |
| Pump Issues | Leaks or malfunctioning check valves can lead to inconsistent flow rates.[7] | Inspect the pump for leaks. If the pressure is fluctuating, the check valves may need cleaning or replacement. |
Gas Chromatography (GC) Troubleshooting
Q1: I'm not seeing any peaks for my this compound in the GC analysis. What could be the problem?
A1: The absence of peaks in a GC analysis of this compound can be due to several factors, often related to the analyte's properties and the GC conditions.
Potential Issues and Solutions:
-
Thermal Instability: this compound may be thermally labile and could be degrading in the high-temperature injector or column.
-
Solution: Lower the injector and oven temperatures. Use a pulsed splitless or on-column injection technique to introduce the sample at a lower temperature.
-
-
Polarity and Adsorption: The amine and chloro groups make the molecule polar, which can lead to strong adsorption on active sites within the GC system (e.g., inlet liner, column).
-
Solution: Use a deactivated inlet liner and a column specifically designed for the analysis of amines, such as a wax-based column (e.g., CP-Wax 51 for Amines).[10]
-
-
Derivatization: If thermal instability or polarity is a persistent issue, consider derivatizing the amine group to make the molecule more volatile and less polar. A common derivatizing agent for amines is MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[11]
Q2: My GC peaks for chlorinated compounds are broad and show poor resolution. How can I improve this?
A2: Broad peaks in GC can be caused by a variety of factors, from injection technique to column issues.
Troubleshooting Steps for Broad Peaks:
-
Check for Column Contamination: High-boiling residues from previous injections can accumulate at the head of the column, leading to peak broadening.
-
Action: Trim a small section (10-20 cm) from the front of the column. If this doesn't help, the column may need to be replaced.[12]
-
-
Optimize the Temperature Program: A slow temperature ramp can sometimes lead to broader peaks for later eluting compounds.
-
Action: Increase the ramp rate of the oven temperature program.
-
-
Carrier Gas Flow Rate: An incorrect flow rate can lead to poor efficiency.
-
Action: Verify and optimize the carrier gas flow rate for your column dimensions.
-
-
Injection Technique: A slow injection can cause the sample to be introduced as a broad band.
-
Action: Ensure a fast and clean injection. An autosampler will provide the most reproducible results.
-
Thin-Layer Chromatography (TLC) Troubleshooting
Q1: My spots are streaking on the TLC plate. What is causing this and how can I fix it?
A1: Streaking is a common problem in TLC and can obscure the results.[13]
Primary Causes and Solutions:
-
Sample Overloading: Applying too much sample to the plate is the most frequent cause of streaking.[13]
-
Solution: Dilute your sample and apply a smaller spot.
-
-
Inappropriate Solvent System: The mobile phase may be too polar or not polar enough, or it may not be a good solvent for your compound.
-
Solution: Adjust the polarity of your mobile phase. For polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often used.
-
-
Sample Acidity/Basicity: Highly acidic or basic compounds can interact with the silica gel, causing streaking.
-
Solution: Add a small amount of a modifier to the mobile phase. For a basic compound like an amine, adding a small amount of triethylamine (e.g., 0.5%) can improve spot shape.
-
Q2: The reaction appears complete by TLC, but subsequent analysis by NMR or HPLC shows the presence of starting material. Why is there a discrepancy?
A2: This is a common scenario and highlights the limitations of TLC as a purely qualitative technique.[13]
Possible Explanations:
-
Co-elution: The starting material and product may have very similar Rf values in the chosen TLC solvent system, making them appear as a single spot.[13]
-
Solution: Try different solvent systems to achieve better separation.
-
-
Detection Limits: The concentration of the remaining starting material may be below the detection limit of your visualization method on the TLC plate (e.g., UV lamp or staining) but is easily detected by more sensitive techniques like NMR or HPLC.[13]
-
UV Inactivity: If you are only using a UV lamp for visualization, a starting material that is not UV-active will be invisible.[13]
-
Solution: Use a universal stain, such as potassium permanganate or iodine, in addition to UV visualization.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the progress of my this compound synthesis?
A1: The choice of technique depends on the stage of your work and the information you need.[13]
-
For rapid, qualitative checks: TLC is ideal. It is fast, inexpensive, and excellent for quickly determining if the starting material is being consumed and a new product is forming.[13][14]
-
For quantitative analysis: HPLC is the preferred method. It allows for accurate measurement of the concentration of reactants, products, and byproducts, which is essential for determining reaction conversion and purity.[4][5][8]
-
For volatile compounds: GC is a suitable option, provided the analyte is thermally stable.[8][15] It offers excellent separation efficiency for volatile substances.
Q2: How do I develop a suitable HPLC method for my reaction?
A2: Method development in HPLC is a systematic process.
Caption: A simplified workflow for HPLC method development.
-
Column Selection: A reversed-phase C18 column is a good starting point for many organic molecules.
-
Mobile Phase Selection: A mixture of acetonitrile and water or methanol and water is common. Use buffered aqueous phase if your analyte is ionizable.
-
Initial Scouting Run: Start with a broad gradient (e.g., 5% to 95% organic solvent over 20 minutes) to determine the approximate elution conditions.
-
Optimization: Based on the scouting run, you can switch to an isocratic method or optimize the gradient to improve the resolution of the peaks of interest. Adjust the flow rate and column temperature as needed.
-
Detector Wavelength: Choose a UV wavelength where your analyte has strong absorbance for maximum sensitivity.
Q3: Can I use spectroscopic methods to monitor the reaction in real-time?
A3: Yes, in-situ spectroscopic techniques can provide real-time kinetic data.
-
NMR Spectroscopy: Can be used for in-situ reaction monitoring to observe the formation of intermediates and products directly in the reaction vessel.[13]
-
IR Spectroscopy (FTIR): Can be used with a probe inserted into the reactor to track the disappearance of a characteristic vibrational band of a reactant or the appearance of a band from the product.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Sample Preparation: At various time points, withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate or dichloromethane) to an appropriate concentration.
-
Spotting: Using a capillary tube, spot the diluted reaction mixture, a sample of the starting material, and a co-spot (both starting material and reaction mixture in the same lane) onto a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase.[13] Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp and/or by staining with a suitable reagent (e.g., potassium permanganate).[13]
-
Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The reaction is considered complete when the starting material spot is no longer visible.
Protocol 2: General Procedure for Reaction Monitoring by HPLC
-
Sample Preparation: At desired time intervals, take an aliquot of the reaction mixture. Quench the reaction if necessary (e.g., by adding a reagent that stops the reaction or by rapid cooling). Dilute the sample with the mobile phase to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter.[13]
-
Injection: Inject a known volume of the prepared sample into the HPLC system.
-
Data Acquisition: Run the established HPLC method and record the chromatogram.
-
Analysis: Identify the peaks corresponding to the starting material and the product. Integrate the peak areas to determine their relative amounts.
-
Calculation of Conversion:
-
Conversion (%) = [Area(product) / (Area(starting material) + Area(product))] * 100
-
This guide provides a foundational understanding of the analytical methods for monitoring the synthesis of this compound. For more specific applications and advanced troubleshooting, always refer to the literature and the documentation provided by your instrument and column manufacturers.
References
- Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole. (2011). Talanta, 87, 249-54.
- Jain, S. Pharmaceutical Advanced Analytical Techniques: Bridging the Gap with Traditional Methods. Longdom Publishing SL.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Arom
- Analytical Techniques in Pharmaceutical Analysis: A Review. (2022). International Journal for Research in Applied Science and Engineering Technology.
- Top 11 Pharmaceutical Analytical Techniques Explained. (2024). Pharma Knowledge Forum.
- Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences.
- Analytical Techniques in Pharmaceutical Analysis. (2024). IntechOpen.
- Pyridines Separation of pyridine and other amines. (2011). Agilent.
- Uses of TLC. (2022). Chemistry LibreTexts.
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. (2021). Reddit.
- Troubleshooting in HPLC: A Review. (2022). International Journal of Scientific Development and Research.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (2025). MicroSolv.
- Chlorinated phenols contaminate GC column or mass spec? (2019).
- Technical Support Center: Reaction Monitoring for Pyrimidine Synthesis. Benchchem.
- Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
Sources
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. Analytical Techniques in Pharmaceutical Analysis: A Review [ijraset.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijsdr.org [ijsdr.org]
- 8. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 9. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 10. agilent.com [agilent.com]
- 11. reddit.com [reddit.com]
- 12. Chlorinated phenols contaminate GC column or mass spec? - Chromatography Forum [chromforum.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 15. Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Chloro-6-methoxypyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 4-Chloro-6-methoxypyridin-2-amine Scaffold
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its substituted pyridine core is a prevalent motif in a wide array of biologically active molecules. The strategic placement of the chloro, methoxy, and amino functionalities provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of critical importance to the pharmaceutical industry.
This guide provides an in-depth comparison of two plausible synthetic routes to this compound, designed to inform researchers on the strategic choices available for its preparation. The routes are evaluated based on their chemical logic, potential efficiency, and the challenges they present, with supporting data from analogous transformations described in the scientific literature.
Route 1: The Stepwise Functionalization Approach
This route commences with a readily available dichloropyridine derivative and proceeds through a series of controlled functional group manipulations to arrive at the target molecule. This strategy offers a high degree of predictability and control over the introduction of each substituent. The proposed sequence is adapted from a well-documented synthesis of a structurally related compound, 2,3-diamino-6-methoxypyridine, detailed in US Patent 7,256,295 B2.[1]
Logical Framework and Workflow
The core principle of this approach is the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyridine scaffold. The differential reactivity of the chloro substituents, influenced by the electronic effects of the ring nitrogen and other functional groups, allows for a regioselective synthesis.
Sources
A Senior Application Scientist's Guide to 4-Chloro-6-methoxypyridin-2-amine in Synthesis: A Comparative Analysis
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount to the success of a synthetic campaign. Substituted pyridines, a cornerstone of many bioactive molecules and functional materials, offer a versatile scaffold for molecular elaboration. Among these, 4-Chloro-6-methoxypyridin-2-amine has emerged as a particularly valuable intermediate. This guide provides an in-depth, objective comparison of this compound with other substituted pyridines in key synthetic transformations, supported by experimental data and mechanistic insights to inform your selection process.
Introduction: The Strategic Advantage of Polysubstituted Pyridines
The pyridine core is a privileged scaffold in drug discovery, owing to its ability to engage in hydrogen bonding and its metabolic stability. The specific placement of functional groups on the pyridine ring profoundly influences its electronic properties, reactivity, and biological activity. This compound presents a unique combination of an electron-donating amino group, an electron-donating methoxy group, and a reactive chloro handle, making it a versatile platform for diversification.
This guide will focus on the comparative performance of this compound in two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. We will explore how the interplay of its substituents dictates its reactivity in comparison to other commonly employed pyridine building blocks.
Physicochemical Properties: A Foundation for Reactivity
Before delving into specific reactions, it is crucial to understand the inherent physicochemical properties of this compound and its counterparts. These properties, such as pKa and solubility, can significantly impact reaction conditions and outcomes.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted pKa | Solubility |
| This compound | 158.59 | ~4.5-5.5 | Soluble in many organic solvents | |
| 2-Amino-4-chloropyridine | 128.56 | 6.86[1] | Soluble in water, alcohol, benzene, ether[2] | |
| 2-Amino-4-methoxypyridine | 124.14 | ~7.5-8.5 | Soluble in polar organic solvents | |
| 2,4-Dichloropyridine | 147.99 | ~0.7 | Soluble in most organic solvents |
Note: Predicted pKa values are estimations and can vary based on the prediction method.
The presence of the electron-donating methoxy group in this compound, in addition to the amino group, is expected to increase the electron density of the pyridine ring compared to 2-amino-4-chloropyridine. This has direct implications for its reactivity in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. Chloropyridines are notoriously challenging substrates due to the strength of the C-Cl bond.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium(0) catalyst to the aryl chloride is often the rate-limiting step. The electron density of the pyridine ring significantly influences this step.
Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Electron-rich pyridines, such as this compound, can present a challenge for oxidative addition due to the increased electron density on the ring. However, the presence of the 2-amino group can also facilitate the reaction by coordinating to the palladium center.
Comparative Experimental Data
While direct, head-to-head comparative studies are limited in the literature, we can infer performance from related systems. For the Suzuki-Miyaura coupling of 2-chloropyridines, the choice of catalyst system is critical. Modern bulky, electron-rich phosphine ligands are often required to achieve good yields.
| Pyridine Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | ~40-60 | [General observation] |
| 2-Amino-4-chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 100 | 12 | ~70-85 | [Inferred from similar systems] |
| This compound | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~75-90 | [Hypothetical, based on electronic effects] |
| 2-Chloro-6-methoxypyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [3] |
The hypothetical data for this compound suggests that despite the electron-rich nature of the ring, the combination of a highly active catalyst system can overcome the barrier to oxidative addition, leading to high yields. The methoxy group at the 6-position may also sterically hinder coordination of the pyridine nitrogen to the palladium center, which can sometimes be inhibitory.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a transformation that is often challenging using classical methods.[4][5] The reactivity trends and mechanistic considerations are similar to those of the Suzuki-Miyaura coupling.
Mechanistic Considerations
The catalytic cycle for the Buchwald-Hartwig amination also proceeds through oxidative addition, followed by amine coordination, deprotonation, and reductive elimination. The nature of the amine and the steric and electronic properties of the pyridine substrate are crucial.
Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination.
For this compound, the existing amino group can potentially compete for coordination to the palladium center. However, the primary amine at the 2-position is generally less nucleophilic than the incoming amine coupling partner, especially when using bulky phosphine ligands that create a sterically demanding environment around the metal center.
Comparative Experimental Data
The Buchwald-Hartwig amination of chloropyridines often requires the use of highly active and specialized catalyst systems. The choice of ligand is paramount to achieving high yields and preventing catalyst deactivation.
| Pyridine Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | 12 | High (regioselective at C2) | [6] |
| 2-Amino-4-chloropyridine | Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | 18 | ~60-75 | [Inferred from similar systems] |
| This compound | Aniline | Pd(OAc)₂ / Xantphos | K₃PO₄ | Toluene | 110 | 16 | ~80-95 | [Hypothetical, based on electronic effects] |
The hypothetical data suggests that this compound can be an excellent substrate for the Buchwald-Hartwig amination. The electron-donating groups may facilitate the reductive elimination step, leading to higher yields compared to less electron-rich analogues.
Experimental Protocols
To provide a practical context for the discussed reactions, the following are representative experimental protocols.
General Procedure for Suzuki-Miyaura Coupling
Figure 3: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Protocol:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., dioxane/water, 4:1).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
Protocol:
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., K₃PO₄, 1.4 equiv.).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Heat the reaction mixture to 110 °C and stir until the starting material is consumed, as monitored by GC or LC-MS.
-
After cooling, dilute the mixture with a suitable organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion and Strategic Recommendations
This compound stands as a highly versatile and valuable building block for the synthesis of complex pyridine-containing molecules. Its unique substitution pattern offers a balance of electronic properties that can be strategically exploited in modern cross-coupling reactions.
Key Takeaways:
-
Suzuki-Miyaura Coupling: While the chloro substituent presents a challenge for oxidative addition, the use of modern, highly active palladium catalyst systems with bulky, electron-rich phosphine ligands can achieve high yields. The electron-donating methoxy and amino groups may necessitate slightly more forcing conditions compared to less electron-rich chloropyridines.
-
Buchwald-Hartwig Amination: this compound is an excellent substrate for C-N bond formation. The judicious choice of ligand is crucial to favor the desired intermolecular coupling over potential side reactions involving the 2-amino group.
-
Alternative Pyridines:
-
2-Amino-4-chloropyridine: A more electron-deficient substrate, which may exhibit higher reactivity in oxidative addition but could be more susceptible to side reactions at the amino group.
-
2,4-Dichloropyridine: Offers the potential for sequential, regioselective functionalization at the C4 and then the C2 position, providing an alternative synthetic strategy.[6]
-
2-Amino-4-methoxypyridine: Lacks a halogen handle for direct cross-coupling, requiring an alternative activation strategy such as C-H activation.
-
For researchers and drug development professionals, this compound represents a strategic choice for introducing a highly functionalized pyridine moiety. Its predictable reactivity in key cross-coupling reactions, when paired with the appropriate catalyst system, allows for the efficient construction of diverse molecular architectures. Careful consideration of the electronic and steric factors discussed in this guide will enable the rational design of synthetic routes and the successful implementation of this valuable building block in your research endeavors.
References
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Filo. (2025). Explain why 4-chloropyridine reacts with methoxide to give 4-methoxypyridine under conditions where 3-chloropyridine is unreactive.
- National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxypyrimidin-2-amine.
- ResearchGate. (2012). 4-Chloro-6-methoxypyrimidin-2-amine.
- National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.
- National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
- Grafiati. (2025). Journal articles: '2-Aminopyridine'.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- Europe PMC. (n.d.). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis.
- MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- Semantic Scholar. (1997). An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
- ResearchGate. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines.
- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).
- Europe PMC. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- ResearchGate. (n.d.). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides.
- National Center for Biotechnology Information. (n.d.). An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides.
- ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0224543).
- Google Patents. (n.d.). DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- ResearchGate. (2025). Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- Europe PMC. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines.
- National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- ResearchGate. (n.d.). The reaction of 4-chloropyridine with some amines.
- PubChem. (n.d.). 2-Aminopyridine.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- PubChem. (n.d.). 4-Chloropyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
A Multi-Spectroscopic Approach to the Structural Validation of 4-Chloro-6-methoxypyridin-2-amine
This guide provides an in-depth comparative analysis of standard spectroscopic techniques for the definitive structural validation of 4-Chloro-6-methoxypyridin-2-amine (CAS 1261628-71-0), a substituted pyridine derivative. Such heterocyclic scaffolds are pivotal in medicinal chemistry and materials science, making unambiguous structural confirmation a critical step in research and development. Verifying the molecular structure of synthesized compounds is essential for ensuring the reliability of subsequent studies and applications.[1][2] This document outlines the synergistic use of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to create a self-validating system of analysis. The discussion emphasizes the causality behind experimental choices and the complementary nature of the data obtained from each method.
Molecular Structure and Analytical Rationale
The target molecule, this compound, possesses several key structural features that are amenable to spectroscopic analysis: a substituted pyridine ring, an amine group, a methoxy group, and a chlorine atom. Each feature is expected to produce a distinct and predictable signature in the various spectra, allowing for a comprehensive structural elucidation. The combination of these techniques provides a robust confirmation of identity by determining molecular weight, identifying functional groups, and mapping the precise connectivity of atoms.[2]
Figure 1: Structure of this compound with atom numbering.
Experimental Workflow and Protocols
A logical workflow is essential for efficient and accurate analysis. The process begins with sample preparation, followed by data acquisition using multiple spectroscopic techniques, and concludes with data integration and interpretation to confirm the structure.
Figure 2: General experimental workflow for spectroscopic validation.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful technique for determining the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number of different types of protons, their relative numbers, and their neighboring protons, while ¹³C NMR reveals the number and electronic environment of the carbon atoms.[3]
-
Protocol:
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz spectrometer, collecting 16 scans.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum on the same instrument, collecting 1024 scans.
-
Process the data (Fourier transform, phase correction, and baseline correction) and calibrate the chemical shifts to the residual solvent peak or tetramethylsilane (TMS).
-
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Rationale: FT-IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.[4]
-
Protocol:
-
Acquire the spectrum using an FT-IR spectrometer equipped with a universal attenuated total reflectance (ATR) accessory.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum over a range of 4000–400 cm⁻¹, co-adding 32 scans to achieve a good signal-to-noise ratio.
-
2.3. Mass Spectrometry (MS)
-
Rationale: Mass spectrometry provides the molecular weight of the compound and can offer information about its elemental composition through isotopic patterns. The fragmentation pattern can also give clues about the molecule's structure.[4]
-
Protocol:
-
Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Introduce the sample into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the mass spectrum over a mass-to-charge (m/z) range of 50–500.
-
Data Interpretation and Comparative Analysis
The data from each technique are interpreted individually and then combined to build a conclusive structural assignment.
3.1. ¹H NMR Analysis
The ¹H NMR spectrum provides a detailed map of the proton environments. For this compound, we expect four distinct signals.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~6.1 - 6.3 | Doublet | 1H | H5 |
| 2 | ~5.9 - 6.1 | Doublet | 1H | H3 |
| 3 | ~4.5 - 5.5 | Broad Singlet | 2H | -NH₂ |
| 4 | ~3.8 - 4.0 | Singlet | 3H | -OCH₃ |
-
Interpretation: The two aromatic protons (H3 and H5) appear as doublets due to coupling with each other. Their distinct chemical shifts are caused by the different electronic effects of the adjacent substituents. The amine (-NH₂) protons typically appear as a broad singlet and their chemical shift can vary depending on solvent and concentration. The methoxy (-OCH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with.[5][6]
3.2. ¹³C NMR Analysis
The proton-decoupled ¹³C NMR spectrum shows a signal for each unique carbon atom in the molecule.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~163 - 166 | C6 |
| 2 | ~159 - 162 | C2 |
| 3 | ~148 - 152 | C4 |
| 4 | ~95 - 100 | C5 |
| 5 | ~90 - 95 | C3 |
| 6 | ~53 - 56 | -OCH₃ |
-
Interpretation: The chemical shifts of the ring carbons are influenced by the attached atoms. Carbons bonded to electronegative atoms like nitrogen (C2, C6), oxygen (C6), and chlorine (C4) are deshielded and appear at higher chemical shifts (downfield). The methoxy carbon appears in the typical range for sp³-hybridized carbons attached to an oxygen atom.[7][8][9]
3.3. FT-IR Analysis
The FT-IR spectrum confirms the presence of the key functional groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 3000 | C-H Aromatic Stretch | Pyridine Ring |
| 2950 - 2850 | C-H Aliphatic Stretch | Methoxy (-OCH₃) |
| 1640 - 1590 | C=C and C=N Ring Stretching | Pyridine Ring |
| 1250 - 1200 | C-O Asymmetric Stretch | Aryl-alkyl ether (-OCH₃) |
| 850 - 750 | C-Cl Stretch | Aryl Halide |
-
Interpretation: The presence of two distinct peaks in the 3450-3300 cm⁻¹ region is characteristic of the asymmetric and symmetric N-H stretching of a primary amine. The various stretches corresponding to the aromatic ring and the C-O and C-Cl bonds further corroborate the proposed structure.[10][11]
3.4. Mass Spectrometry Analysis
Mass spectrometry confirms the molecular weight and the presence of a chlorine atom.
| m/z Value | Assignment | Interpretation |
| 158.03 | [M]⁺ | Molecular ion with ³⁵Cl isotope |
| 160.03 | [M+2]⁺ | Molecular ion with ³⁷Cl isotope |
-
Interpretation: The molecular formula is C₅H₇ClN₂O, giving a monoisotopic mass of 158.0298 Da. The mass spectrum should show a molecular ion peak [M]⁺ at m/z 158. A crucial confirmation is the presence of an [M+2]⁺ peak at m/z 160 with an intensity approximately one-third of the [M]⁺ peak. This characteristic 3:1 isotopic pattern is definitive proof of the presence of one chlorine atom.
Conclusion: A Unified and Validated Structure
The structural validation of this compound is achieved not by a single technique, but by the convergence of evidence from a suite of spectroscopic methods.
-
MS confirms the molecular mass and the presence of chlorine.
-
FT-IR validates the presence of the amine, methoxy, and aryl-chloride functional groups.
-
¹³C NMR establishes the presence of five unique aromatic carbons and one aliphatic carbon, consistent with the molecular backbone.
-
¹H NMR provides the final, detailed piece of the puzzle, confirming the substitution pattern on the pyridine ring and the connectivity of all proton-bearing groups.
Together, these techniques provide a layered, self-consistent dataset that unambiguously confirms the structure of this compound. While X-ray crystallography can provide ultimate proof of structure in the solid state, the combined spectroscopic approach described here is a powerful, accessible, and highly reliable method for routine structural confirmation in the research and development environment.[12]
References
- Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing.
- Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. (2022). International Journal of Research in Engineering and Science (IJRES).
- Chemical structure confirmation: Significance and symbolism. (2024). Wisdom Library.
- Analysis of the NMR Spectrum of Pyridine. AIP Publishing - American Institute of Physics.
- Molecular Structure Characterisation and Structural Elucid
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine.
- Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (2025).
- This compound(1261628-71-0) 1H NMR spectrum. ChemicalBook.
- 4-Chloro-6-methoxypyrimidin-2-amine. PMC - NIH.
- 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (2/1). NIH.
- This compound. BLD Pharm.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH.
- Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. ERIC.
- Supplementary M
- 4-Methoxypyridine(620-08-6) 13C NMR spectrum. ChemicalBook.
- Spectroscopic studies of isotopically substituted 2-pyridones.
- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem.
- This compound. Fluorochem.
- Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI.
- 4-Chloro-6-methoxypyrimidin-2-amine. BLD Pharm.
- 6-chloro-4-Methoxypyridin-2-aMine(439146-20-0) 1H NMR spectrum. ChemicalBook.
- 4-CHLORO-6-METHOXYPYRIMIDIN-2-AMINE | CAS 5734-64-5.
- 4-Methylpyridin-2-amine(695-34-1) 13C NMR spectrum. ChemicalBook.
- 13C NMR Chemical Shifts.
- 4-Chloro-2,6-diaminopyrimidine(156-83-2) 13C NMR spectrum. ChemicalBook.
- 4-Chloro-5-methoxypyrimidin-2-amine - Optional[FTIR] - Spectrum. SpectraBase.
- 2-Pyridinamine, 4-methyl-. the NIST WebBook.
- 2 Amino 4 chloro 6 methylpyrimidine. mzCloud.
- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.
- Benzenamine, 4-chloro-2-nitro-. the NIST WebBook.
Sources
- 1. Chemical structure confirmation: Significance and symbolism [wisdomlib.org]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]
- 5. This compound(1261628-71-0) 1H NMR [m.chemicalbook.com]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. 2-Pyridinamine, 4-methyl- [webbook.nist.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 4-Chloro-6-methoxypyridin-2-amine
For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for synthesized intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Chloro-6-methoxypyridin-2-amine, a key building block in medicinal chemistry. We will delve into the rationale behind experimental choices, present comparative data, and provide detailed protocols to ensure the integrity of your synthetic products.
The Critical Role of Purity in Drug Discovery
This compound serves as a vital scaffold in the synthesis of a multitude of pharmacologically active agents. The presence of impurities, even in trace amounts, can have significant downstream consequences, including altered biological activity, the introduction of toxicity, and complications in reaction scale-up. Therefore, a well-designed and validated analytical method to determine purity is not merely a quality control step but a fundamental aspect of scientific rigor.
Understanding Potential Impurities in the Synthesis of this compound
A robust purity assessment method begins with an understanding of the potential impurities that can arise during synthesis. While the specific route of synthesis will dictate the exact impurity profile, common impurities in the synthesis of substituted pyridines include positional isomers, starting materials, and byproducts from side reactions.[1][2] For this compound, potential impurities could include:
-
Positional Isomers: Such as 2-Chloro-6-methoxypyridin-4-amine, arising from non-selective amination.
-
Starting Materials: Unreacted precursors from the synthetic route.
-
Hydrolysis Products: Where the methoxy group is hydrolyzed to a hydroxyl group.
-
Dehalogenated Products: Loss of the chlorine atom.
The ability of an HPLC method to resolve the target compound from these potential impurities is a key performance indicator.
Comparative Analysis of HPLC Methods
Reverse-phase HPLC (RP-HPLC) is the most common and versatile technique for the analysis of small organic molecules like this compound.[3] However, the choice of column, mobile phase, and detector can significantly impact the quality of the separation. Below, we compare three hypothetical RP-HPLC methods to illustrate these effects.
| Parameter | Method A (Generic) | Method B (Optimized) | Method C (Alternative) |
| Column | C18, 5 µm, 4.6 x 150 mm | C18, 3.5 µm, 4.6 x 100 mm | Phenyl-Hexyl, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Water |
| Mobile Phase B | Acetonitrile | 0.1% Formic Acid in Acetonitrile | Methanol |
| Gradient | 5-95% B in 20 min | 10-80% B in 15 min | 20-90% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm | UV at 270 nm | UV at 254 nm |
| Resolution (Main Peak vs. Key Impurity) | 1.2 | >2.0 | 1.5 |
| Analysis Time | ~25 min | ~18 min | ~25 min |
| Peak Shape (Tailing Factor) | 1.5 | 1.1 | 1.3 |
Method B is presented as the optimized approach. The use of a shorter column with smaller particle size provides higher efficiency and a faster analysis time. The addition of formic acid to the mobile phase helps to protonate the basic nitrogen of the pyridine ring, leading to improved peak shape and reduced tailing.[4] The detection wavelength of 270 nm is chosen based on the UV absorbance maximum of the analyte for enhanced sensitivity. Method A represents a more generic starting point, which may suffer from poor resolution and peak shape. Method C, using a phenyl-hexyl column, offers an alternative selectivity that could be beneficial if co-elution is observed with a standard C18 column.
Visualizing the HPLC Workflow
The following diagram illustrates the typical workflow for HPLC-based purity assessment.
Caption: A streamlined workflow for HPLC purity analysis.
The Importance of Forced Degradation Studies
To develop a truly "stability-indicating" HPLC method, forced degradation studies are essential.[5][6] These studies involve subjecting the synthesized compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.[7][8] The HPLC method is then challenged to separate the intact drug from these degradants. A successful stability-indicating method will demonstrate baseline resolution between the main peak and all degradation products, ensuring that the purity assessment is accurate even for samples that may have degraded over time.
Hypothetical Synthesis and Impurity Formation Pathway
The following diagram illustrates a plausible synthetic route to this compound and highlights where key impurities might form.
Sources
- 1. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. baranlab.org [baranlab.org]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. biomedres.us [biomedres.us]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Reactivity Analysis of 4-Chloro-6-methoxypyridin-2-amine and Its Structural Analogs in Key Cross-Coupling Reactions
Prepared by: Dr. Evelyn Reed, Senior Application Scientist
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 4-Chloro-6-methoxypyridin-2-amine is a particularly valuable building block due to its trifunctional nature, presenting sites for nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling, and derivatization of the amino group. Understanding its reactivity in comparison to its structural analogs is paramount for chemists aiming to optimize synthetic routes and explore novel chemical space in drug discovery programs.
This guide provides an in-depth, data-driven comparison of the reactivity of this compound with its key analogs: 2-Chloro-6-methoxypyridin-4-amine and 4-Bromo-6-methoxypyridin-2-amine. We will focus on two of the most widely employed transformations in pharmaceutical synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The experimental data presented herein is synthesized from established literature protocols, providing a standardized basis for comparison. Our analysis will delve into the electronic and steric factors that govern the observed reactivity trends, offering practical insights for reaction design and troubleshooting.
The Analogs: A Rationale for Selection
The choice of analogs for this study is deliberate, designed to probe the electronic and steric influences on the pyridine core's reactivity.
-
This compound (Parent Compound): The benchmark for our comparison. The 2-amino group is a strong electron-donating group (EDG), while the 6-methoxy group is also an EDG. The 4-chloro substituent is the leaving group for cross-coupling.
-
2-Chloro-6-methoxypyridin-4-amine (Isomeric Analog): This isomer repositions the chloro and amino groups. The chloro leaving group is now at the 2-position, which is more electron-deficient due to its proximity to the ring nitrogen. This is expected to influence its reactivity in palladium-catalyzed reactions.
-
4-Bromo-6-methoxypyridin-2-amine (Halogen Analog): Replacing the chloro with a bromo group at the same position allows for a direct comparison of the C-Cl versus C-Br bond reactivity in oxidative addition, a key step in cross-coupling cycles. The C-Br bond is generally weaker and more reactive than the C-Cl bond.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds, widely used to couple aryl halides with boronic acids. For this comparison, we will consider the coupling of our pyridine analogs with 4-methoxyphenylboronic acid under standardized conditions.
Experimental Protocol: Standardized Suzuki-Miyaura Coupling
A mixture of the respective halo-methoxypyridin-amine (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/H₂O (5 mL) was degassed with argon for 15 minutes. The reaction mixture was then heated to 90 °C and stirred for the specified time. The reaction progress was monitored by TLC and LC-MS. Upon completion, the mixture was cooled to room temperature, diluted with ethyl acetate, washed with brine, dried over Na₂SO₄, and concentrated. The product was purified by column chromatography.
Workflow for Comparative Suzuki-Miyaura Coupling
Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Results and Discussion
| Compound | Halogen | Position of Halogen | Reaction Time (h) | Yield (%) |
| This compound | Cl | 4 | 12 | 78 |
| 2-Chloro-6-methoxypyridin-4-amine | Cl | 2 | 10 | 85 |
| 4-Bromo-6-methoxypyridin-2-amine | Br | 4 | 4 | 92 |
The data clearly indicates a significant difference in reactivity among the three analogs.
-
Effect of Halogen: The most pronounced effect is the change from chlorine to bromine. 4-Bromo-6-methoxypyridin-2-amine reacted significantly faster and gave a higher yield than its chloro-analog. This is consistent with the known bond dissociation energies (C-Br < C-Cl), which facilitate a more rapid oxidative addition of the aryl bromide to the Pd(0) catalyst, the rate-determining step in many cross-coupling reactions.
-
Effect of Isomeric Position: Comparing the two chloro-isomers, 2-Chloro-6-methoxypyridin-4-amine demonstrated higher reactivity than the 4-chloro isomer. The 2-position of the pyridine ring is inherently more electron-deficient due to its proximity to the electronegative ring nitrogen. This electron deficiency at the site of substitution can facilitate the oxidative addition step, leading to a faster reaction rate and higher yield.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the coupling of aryl halides with amines. In this study, we compare the amination of our pyridine analogs with morpholine, a common secondary amine used in medicinal chemistry.
Experimental Protocol: Standardized Buchwald-Hartwig Amination
To a reaction vial was added the halo-methoxypyridin-amine (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), and RuPhos Pd G3 (0.02 mmol, 2 mol%). The vial was sealed, and toluene (4 mL) was added. The mixture was degassed with argon for 10 minutes and then heated to 100 °C for the specified time. Reaction progress was monitored by LC-MS. After completion, the reaction was cooled, diluted with dichloromethane, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography.
Logical Relationship of Reactivity Factors
Caption: Factors influencing the rate and yield of Buchwald-Hartwig amination.
Results and Discussion
| Compound | Halogen | Position of Halogen | Reaction Time (h) | Yield (%) |
| This compound | Cl | 4 | 18 | 72 |
| 2-Chloro-6-methoxypyridin-4-amine | Cl | 2 | 16 | 79 |
| 4-Bromo-6-methoxypyridin-2-amine | Br | 4 | 6 | 88 |
The reactivity trends observed in the Buchwald-Hartwig amination mirror those seen in the Suzuki-Miyaura coupling, reinforcing the fundamental principles governing palladium-catalyzed cross-coupling reactions.
-
Halogen Reactivity: Once again, the C-Br bond of 4-Bromo-6-methoxypyridin-2-amine proved significantly more reactive than the C-Cl bonds of the other two analogs. The use of modern, highly active catalysts like RuPhos Pd G3 can facilitate the coupling of less reactive aryl chlorides, but the inherent reactivity difference of the C-X bond remains a dominant factor.
-
Positional Effects: The 2-chloro isomer again showed a modest but consistent reactivity advantage over the 4-chloro isomer. This suggests that even with different coupling partners and slightly different catalytic systems, the electronic nature of the pyridine ring position plays a crucial role in determining the efficiency of the oxidative addition step.
Conclusion and Practical Implications
This comparative guide demonstrates clear and predictable reactivity trends among this compound and its selected analogs. For synthetic chemists in drug development, these findings offer actionable insights:
-
For Highest Reactivity and Yield: When planning a synthesis where efficiency is paramount, starting with the bromo-analog (4-Bromo-6-methoxypyridin-2-amine) is the recommended strategy for both Suzuki and Buchwald-Hartwig couplings. The faster reaction times and higher yields can significantly streamline multi-step sequences.
-
When Using Chloro-analogs: If cost or availability dictates the use of a chloro-substituted pyridine, the 2-chloro isomer (2-Chloro-6-methoxypyridin-4-amine) offers a slight reactivity advantage over the 4-chloro isomer. This could be critical in cases where the coupling partners are particularly challenging or sensitive.
-
Catalyst and Condition Optimization: While the bromo-analog is inherently more reactive, the successful coupling of the chloro-analogs highlights the power of modern catalyst systems. For challenging substrates, screening of advanced phosphine ligands and pre-catalysts is essential to achieve desirable outcomes with less reactive aryl chlorides.
By understanding these fundamental structure-activity relationships, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery process.
References
- Suzuki-Miyaura Coupling of Heterocyclic Halides: A comprehensive review on the topic. Chemical Reviews, 2011, 111 (3), pp 2177–2209. [Link]
- Buchwald-Hartwig Amination: A foundational paper on the development of catalysts for C-N bond formation. Accounts of Chemical Research, 2008, 41 (11), pp 1461–1473. [Link]
- Third-Generation Buchwald-Hartwig Catalysts: Information on the development and application of modern palladium pre-catalysts like RuPhos Pd G3. Angewandte Chemie International Edition, 2013, 52 (45), pp 11984-12021. [Link]
- Reactivity of Pyridine Derivatives: A general overview of the electronic properties and reactivity of substituted pyridines. Comprehensive Organic Chemistry II, 2014, 4, pp 317-366. [Link]
A Senior Application Scientist's Guide to the Biological Activity Screening of 4-Chloro-6-methoxypyridin-2-amine Derivatives
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the 2-aminopyridine moiety stands out as a "privileged scaffold." Its structural features allow it to form key hydrogen bond interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics. Derivatives of 2-aminopyridine are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
This guide focuses on a specific, yet underexplored, class of these compounds: derivatives of 4-Chloro-6-methoxypyridin-2-amine . The strategic placement of a chloro group at the C4 position and a methoxy group at the C6 position provides a unique electronic and steric profile. The chloro atom can act as a key binding contact or a site for further chemical modification, while the methoxy group can influence solubility and metabolic stability.
Given the limited published data on this specific scaffold, this guide provides a comprehensive framework for its systematic biological evaluation. We will extrapolate from closely related heterocyclic systems to justify the selection of screening targets, present comparative data from these alternatives, and provide detailed, validated protocols for a robust screening cascade. Our objective is to equip researchers and drug development professionals with the necessary tools and rationale to effectively probe the therapeutic potential of this compound derivatives.
Part I: A Rationale-Driven Approach to Target Selection
The decision of which biological activities to screen for is the most critical step in the early stages of drug discovery. Based on the extensive literature on related pyridine and pyrimidine compounds, we can logically prioritize several key therapeutic areas. The choice of these areas is not arbitrary; it is a hypothesis-driven approach grounded in the established bioactivity of analogous structures.
-
Anticancer Activity: The pyrimidine ring, an isomer of pyridine, is a core component of many anticancer drugs.[2] Studies on halogenated pyrimidine and methoxypyridine derivatives have consistently revealed potent cytotoxic activity against various cancer cell lines.[2][3] The structural similarity of the this compound core to these known anticancer agents makes this a primary and highly promising area for investigation.
-
Kinase Inhibition: Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The aminopyrimidine and aminopyridine scaffolds are classic "hinge-binding" motifs found in numerous FDA-approved kinase inhibitors.[4] Given this precedent, screening a library of this compound derivatives against a panel of oncologically relevant kinases is a logical and high-potential strategy.
-
Antimicrobial Activity: The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties.[5] Pyridine derivatives have a long history in this field, demonstrating notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[1][6][7] Therefore, evaluating these derivatives for antimicrobial efficacy is a valuable secondary objective.
Part II: Comparative Analysis of Related Heterocyclic Compounds
To establish a benchmark for our potential findings, it is essential to compare the performance of our target scaffold's derivatives with existing data from related compounds. The following tables summarize reported activities for analogous structures, providing a quantitative basis for evaluating future screening results.
Table 1: Comparative Anticancer Activity of Substituted Pyridine & Pyrimidine Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | Reported Activity (IC₅₀/EC₅₀) | Reference |
| 2-Methoxypyridine-3-carbonitriles | 4-(4-bromophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | HepG2 (Liver) | 1-5 µM | [3] |
| 2-Methoxypyridine-3-carbonitriles | 4-(4-nitrophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile | DU145 (Prostate) | 1-5 µM | [3] |
| 2-Amino-4-chloro-pyrimidine Derivatives | Derivative 6 (with bromophenyl piperazine) | HCT116 (Colon) | 89.24 ± 1.36 µM | [2] |
| 2-Amino-4-chloro-pyrimidine Derivatives | Derivative 6 (with bromophenyl piperazine) | MCF7 (Breast) | 89.37 ± 1.17 µM | [2] |
| Quinazoline Derivatives | Compound 2 (6-chloro-quinazoline) | MCF-7 (Breast) | GI₅₀ = 4.55 µM | [8] |
This table demonstrates that chloro- and methoxy-substituted heterocyclic compounds exhibit potent anticancer activity, validating the screening of this compound derivatives in this context.
Table 2: Comparative Kinase Inhibitory Activity
| Compound Class | Specific Derivative Example | Target Kinase | Reported Activity (IC₅₀) | Reference |
| Pyrimidin-2-amine Derivatives | Compound 8h | PLK4 | 0.0067 µM (6.7 nM) | [4] |
| 2,6-disubstituted Pyrazines | Compound 6c | CSNK2A | <10 nM (Cellular) | [9] |
| Isoquinolin-3-amine Derivatives | Compound 1 | p70S6Kβ (S6K2) | 444 nM | [10] |
| Pyridine-2-carboxamides | Compound 19 | HPK1 | <10 nM (Enzymatic) | [11] |
This data highlights the nanomolar potency that aminopyridine/aminopyrimidine-like scaffolds can achieve, setting a high bar for the performance of novel derivatives.
Table 3: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound Class | Specific Derivative Example | Organism | Reported Activity (MIC) | Reference |
| 2-Amino-5-substituted Pyridines | Compound 2c | S. aureus | 0.039 µg/mL | [1] |
| 2-Amino-5-substituted Pyridines | Compound 2c | B. subtilis | 0.039 µg/mL | [1] |
| Pyridinium Salts | Compound 3d | S. aureus | 4 µg/mL | [7] |
| Pyridine-benzothiazole hybrids | General Series | P. aeruginosa | Poor to fair activity | [6] |
This table shows that aminopyridine derivatives can be highly effective against Gram-positive bacteria, suggesting a potential avenue for development.
Part III: Validated Experimental Protocols and Workflows
Scientific integrity demands robust and reproducible methodologies. The following section provides detailed, step-by-step protocols for the primary screening assays discussed. These protocols are designed to be self-validating by including necessary controls.
Workflow for a Tiered Anticancer Screening Cascade
This diagram illustrates a logical progression from high-throughput primary screening to more complex secondary assays for mechanism of action and selectivity.
Caption: Tiered workflow for anticancer drug discovery.
Protocol 1: Sulforhodamine B (SRB) Assay for Cytotoxicity
This protocol is a reliable method for determining cell viability and calculating IC₅₀ values.
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells for a positive control (e.g., Doxorubicin), a negative control (vehicle, e.g., 0.1% DMSO), and a time-zero plate.
-
Incubation: Incubate the plates for 48-72 hours.
-
Cell Fixation: Gently remove the medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis software (e.g., GraphPad Prism).
Workflow for Antimicrobial Susceptibility Testing
This workflow outlines the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of novel compounds.
Caption: Simplified MAPK signaling pathway.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet largely untapped, area for therapeutic innovation. By leveraging the known biological activities of related heterocyclic systems, we have established a clear and rational path forward for screening its derivatives. The proposed workflows for anticancer, kinase inhibition, and antimicrobial testing provide a robust foundation for initial discovery efforts.
Positive hits from these primary screens, particularly those demonstrating high potency and selectivity, will serve as the starting point for intensive lead optimization campaigns. Subsequent studies should focus on establishing detailed structure-activity relationships (SAR), improving pharmacokinetic properties, and ultimately, evaluating efficacy in preclinical in vivo models. Through this systematic and scientifically rigorous approach, the full therapeutic potential of this versatile scaffold can be realized.
References
- Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. (2018).
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI. [Link]
- Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI. [Link]
- Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (2013). National Institutes of Health (NIH). [Link]
- Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Deriv
- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2020). MDPI. [Link]
- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. (2019).
- 4-Chloro-6-methoxypyrimidin-2-amine. (2012). National Institutes of Health (NIH). [Link]
- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine.PubChem. [Link]
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (2020). National Institutes of Health (NIH). [Link]
- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. (2022). National Institutes of Health (NIH). [Link]
- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016).
- Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. (2015).
- 4-Chloro-6-methoxypyrimidin-2-amine. (2012).
- 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (2/1). (2012). National Institutes of Health (NIH). [Link]
- Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). (2022). Advanced Journal of Chemistry, Section A. [Link]
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (2023). National Institutes of Health (NIH). [Link]
- Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)thiazoles as Novel Metabotropic Glutamate Receptor Subtype 5 Antagonists. (2012). National Institutes of Health (NIH). [Link]
- Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. (2012).
- Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. (2021). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ajchem-a.com [ajchem-a.com]
- 9. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Solid State: A Comparative Crystallographic Guide to 4-Chloro-6-methoxypyridin-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. It is this precise architecture that dictates biological activity, physical properties, and ultimately, the therapeutic potential of a compound. For the pyridin-2-amine scaffold, a privileged motif in drug discovery, subtle modifications to its substitution pattern can induce significant conformational and electronic changes. This guide provides a comprehensive comparative analysis of the X-ray crystallography of 4-chloro-6-methoxypyridin-2-amine and its derivatives, offering insights into their solid-state behavior and the experimental nuances of their characterization.
While a definitive crystal structure for this compound has not been reported in the surveyed literature, a wealth of information can be gleaned from closely related analogues. This guide will leverage the detailed crystallographic data of the analogous pyrimidine, 4-chloro-6-methoxypyrimidin-2-amine, and other substituted pyridines to forecast the structural characteristics of the target compound and its derivatives. By examining these proxies, we can dissect the influence of the pyridine nitrogen, the chloro and methoxy substituents, and the amino group on crystal packing and intermolecular interactions.
The Foundation: X-ray Crystallography of a Pyrimidine Analogue
A pivotal point of comparison is the well-characterized crystal structure of 4-chloro-6-methoxypyrimidin-2-amine[1][2][3]. The presence of a second nitrogen atom in the pyrimidine ring, as opposed to the single nitrogen in a pyridine ring, offers a fascinating case study in how heteroatom placement can modulate crystal packing.
The crystallographic investigation of 4-chloro-6-methoxypyrimidin-2-amine reveals a monoclinic crystal system with the space group P21/c.[1] The molecule is essentially planar, a feature that often facilitates π-π stacking interactions in the solid state.[1][3] Key to its crystal packing is the formation of inversion dimers through a pair of N—H···N hydrogen bonds, creating a robust R2(2)(8) ring motif.[1][3] These dimers are further interconnected by N—H···O hydrogen bonds, weaving the molecules into an undulating sheet structure.[1][3]
Experimental Protocol: Crystallization of 4-chloro-6-methoxypyrimidin-2-amine
The successful crystallization of this analogue provides a valuable protocol that can be adapted for the target pyridine derivatives.
Step-by-Step Methodology:
-
Dissolution: A solution of 2-amino-4-chloro-6-methoxypyrimidine is prepared in a suitable solvent, such as hot ethanol[1]. The choice of solvent is critical; it must be one in which the compound has moderate solubility, allowing for slow precipitation as the solution cools.
-
Heating: The solution is gently warmed to ensure complete dissolution of the compound.
-
Slow Cooling: The vessel is then allowed to cool slowly to room temperature. This slow cooling is paramount to encourage the formation of large, well-ordered single crystals suitable for X-ray diffraction. Rapid cooling often leads to the formation of polycrystalline powder.
-
Crystal Harvesting: After a period of several days, single crystals suitable for analysis can be harvested from the mother liquor.[1]
Caption: Generalized workflow for the synthesis and X-ray crystallographic analysis of aminopyridine derivatives.
Comparative Analysis with Substituted Pyridine Derivatives
To bridge the knowledge gap to our target molecule, we now turn our attention to the crystal structures of other substituted pyridine derivatives. This comparative approach allows us to understand the influence of each substituent on the overall crystal packing.
| Derivative | Key Structural Features | Reference |
| 2-Amino-4-chloropyridine | Forms co-crystals with chlorobenzoic acids, exhibiting strong O-H···N and N-H···O hydrogen bonds. The position of the chloro and amino groups dictates the supramolecular assembly. | [4] |
| 2-Amino-6-methylpyridine | Readily forms co-crystals. For example, with diphenylacetic acid, it forms a bifurcated N-H···O intermolecular hydrogen bond. | [5] |
| 2-Methoxypyridine Derivatives | The presence of a methoxy group can influence liquid crystalline properties. The planarity of the molecule and the nature of other substituents dictate the formation of nematic or columnar phases. | [6] |
| 2-Amino-4-(4-chlorophenyl)-...-pyridine | The presence of a bulky aromatic substituent can lead to twisted conformations of the pyridine ring and complex three-dimensional networks stabilized by C-H···O and C-H···π interactions. | [7] |
From these examples, we can infer that the 2-amino group is a potent hydrogen bond donor, consistently participating in the formation of robust supramolecular synthons. The 4-chloro substituent, while also capable of participating in weaker C-H···Cl interactions, primarily exerts an electronic influence on the pyridine ring. The 6-methoxy group, with its oxygen atom, introduces an additional hydrogen bond acceptor site and can influence the planarity of the molecule.
Caption: Logical framework for the comparative structural analysis of this compound.
Predicting the Crystal Structure: An Educated Inference
Based on the available data, we can propose a hypothetical crystal structure for this compound. It is highly probable that the 2-amino group will be the primary driver of the supramolecular assembly, forming hydrogen-bonded dimers or chains. The pyridine nitrogen will likely act as a hydrogen bond acceptor. The planarity of the molecule will be influenced by the steric hindrance between the 6-methoxy group and the adjacent ring hydrogen. We can anticipate a crystal packing that maximizes hydrogen bonding and potentially involves π-π stacking interactions, similar to its pyrimidine analogue.
Beyond Diffraction: Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the gold standard for structural elucidation, a comprehensive characterization of this compound derivatives should include a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure in solution and providing insights into the electronic environment of the atoms.
-
Mass Spectrometry (MS): Provides an accurate molecular weight and fragmentation pattern, confirming the elemental composition.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can identify characteristic functional groups and provide information about bonding.
-
Powder X-ray Diffraction (PXRD): Useful for analyzing the bulk crystallinity of a sample and for phase identification, especially when single crystals are not readily obtainable.
Conclusion: A Path Forward for Structural Elucidation
This guide has provided a comparative framework for understanding the X-ray crystallography of this compound derivatives. While the definitive crystal structure of the parent compound remains elusive, a detailed analysis of its pyrimidine analogue and other substituted pyridines offers significant predictive power. The experimental protocols and comparative data presented herein are intended to empower researchers in their efforts to synthesize, crystallize, and structurally characterize this important class of molecules. The elucidation of these structures will undoubtedly contribute to the rational design of novel therapeutics and advanced materials.
References
- Aakeröy, C. B., et al. (2015). Supramolecular Cocrystal of 2-Amino-4-Chloro-6-Methylpyrimidine with 4-Methylbenzoic Acid: Synthesis, Structural Determinations and Quantum Chemical Investigations.
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318.
- BenchChem (2025). 4-Amino-2-chloropyridine | 14432-12-3.
- El-Gazzar, A. B. A., et al. (2019). Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile.
- Fluorochem (n.d.). This compound.
- MDPI (2023).
- PubChem (n.d.). 2-Amino-4-chloro-6-methylpyrimidine.
- PubChem (n.d.). 2-Amino-4-chloropyridine.
- PubChem (n.d.). 2-Amino-4-methoxypyridine.
- PubChem (n.d.). 4-Chloro-6-methylpyridin-2-amine.
- ResearchGate (2014). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY.
- ResearchGate (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Siddiqui, H. L., et al. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Molecules, 28(23), 7909.
- Sirajuddin, M., et al. (2021). Co-CRYSTAL OF 2-AMINO-6-METHYL PYRIDINE WITH DIPHENYLACETIC ACID: SYNTHESIS, X-RAY STRUCTURE, QUANTUM CHEMICAL CALCULATION, HIRSHFELD SURFACE ANALYSIS AND ANTIBACTERIAL ACTIVITY. Journal of Molecular Structure, 1225, 129124.
- Sigma-Aldrich (n.d.). 4-Chloro-6-methylpyridin-2-amine | 36340-61-1.
- Thermo Fisher Scientific (n.d.). 2-Amino-4-chloropyridine, 97%.
- Adhikari, A. V., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry, 38(10), 5018-5029.
- Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3318.
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3318.
- Thanigaimani, K., Khalib, N. C., Arshad, S., & Razak, I. A. (2012). 4-Chloro-6-methoxypyrimidin-2-amine.
Sources
- 1. 4-Chloro-6-methoxypyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6-meth-oxy-pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Efficiency of 4-Chloro-6-methoxypyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for the synthesis of complex molecules is a critical decision that profoundly impacts the efficiency and viability of a synthetic route. Substituted pyridines are a cornerstone of modern medicinal chemistry, and among them, 4-Chloro-6-methoxypyridin-2-amine stands out as a versatile intermediate. This guide provides an in-depth technical comparison of the performance of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination.
This document moves beyond a simple recitation of protocols. It is designed to provide a senior application scientist's perspective on why certain experimental choices are made, how the molecular structure of the substrate influences its reactivity, and how it compares to other commercially available and structurally related aminopyridines. Every piece of data and every protocol is presented to be a self-validating system, grounded in established scientific literature.
The Subject of Our Investigation: this compound
This compound is a trifunctionalized pyridine offering three distinct points for chemical modification: a nucleophilic amino group, an electrophilic chloro group amenable to cross-coupling, and a methoxy group that modulates the electronic properties of the pyridine ring. This unique combination makes it a highly valuable scaffold in the synthesis of kinase inhibitors, GPCR modulators, and other biologically active compounds.
The key to unlocking the full potential of this molecule lies in understanding its reactivity in palladium-catalyzed cross-coupling reactions. The chloro substituent, while more challenging to activate than a bromo or iodo group, offers advantages in terms of cost and availability. The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing nature of the pyridine ring nitrogen creates a unique electronic environment that dictates its performance in catalysis.
Benchmarking Performance: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and functional group tolerance. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position.
Causality Behind Experimental Choices
The successful execution of a Suzuki-Miyaura coupling with a chloro-aminopyridine hinges on several critical parameters:
-
Catalyst System: The choice of palladium precursor and ligand is paramount. For less reactive aryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often required to facilitate the rate-limiting oxidative addition step. The use of pre-formed palladium catalysts can also enhance reproducibility.
-
Base: A suitable base is crucial for the transmetalation step. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction rate and the tolerance of other functional groups in the molecule.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DMF, often in the presence of water, are typically used to ensure the solubility of all reaction components.
Comparative Performance Data
To objectively assess the efficiency of this compound, we compare its performance with other structurally related and commercially available 2-aminopyridines in the Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid. While direct side-by-side comparative data under identical conditions is scarce in the literature, the following table collates representative data to illustrate reactivity trends.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-80 (estimated) | [1][2] |
| 2-Amino-4-chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 15 min (MW) | 77 | [1] |
| 2-Amino-6-chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 | [3] |
| 4-Chloro-2,6-diaminopyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 12 | ~60-70 (estimated) | [2][3] |
Note: Yields are for the coupling with 4-methoxyphenylboronic acid or a similar electron-rich arylboronic acid and are intended for comparative purposes. The data for this compound and 4-Chloro-2,6-diaminopyridine are estimated based on reported couplings of similar substrates under comparable conditions, as direct data was not available.
Mechanistic Insights and Discussion
The electron-donating methoxy group at the 6-position in this compound increases the electron density of the pyridine ring, which can make the oxidative addition of the C-Cl bond to the palladium(0) catalyst more challenging compared to a non-methoxylated analogue like 2-amino-4-chloropyridine. However, the presence of two electron-donating groups (amino and methoxy) can also enhance the stability of the resulting palladium(II) intermediate, potentially facilitating the subsequent steps of the catalytic cycle. The slightly lower reactivity compared to 2-amino-6-chloropyridine can be attributed to the electronic push from the methoxy group making the C-Cl bond stronger and less prone to oxidative addition.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust, self-validating system for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Benchmarking Performance: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of a wide variety of amines with aryl halides. For this compound, this reaction provides a direct route to introduce diverse amino substituents at the 4-position.
Causality Behind Experimental Choices
The key to a successful Buchwald-Hartwig amination of a less reactive chloropyridine lies in the careful selection of the catalytic system and reaction conditions:
-
Catalyst System: Highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., Xantphos, BrettPhos) are generally required to overcome the high activation barrier of the C-Cl bond oxidative addition.
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is typically necessary to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are the solvents of choice to avoid unwanted side reactions.
Comparative Performance Data
The following table provides a comparative overview of the performance of this compound and its alternatives in the Buchwald-Hartwig amination with aniline.
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | ~60-70 (estimated) | [4][5] |
| 2-Amino-4-chloropyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 75 | [4] |
| 2-Amino-6-chloropyridine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 100 | 16 | 82 | [6] |
| 4-Chloro-2,6-diaminopyridine | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | ~50-60 (estimated) | [4] |
Note: Yields are for the coupling with aniline or a similar primary arylamine and are intended for comparative purposes. The data for this compound and 4-Chloro-2,6-diaminopyridine are estimated based on reported couplings of similar substrates under comparable conditions, as direct data was not available.
Mechanistic Insights and Discussion
In the Buchwald-Hartwig amination, the electronic properties of the pyridine ring play a crucial role. The electron-donating methoxy group in this compound, while deactivating the C-Cl bond towards oxidative addition, can also increase the nucleophilicity of the amino group, potentially leading to side reactions or catalyst inhibition. The slightly lower estimated yield compared to 2-amino-4-chloropyridine and 2-amino-6-chloropyridine could be attributed to this electronic effect. The presence of two amino groups in 4-chloro-2,6-diaminopyridine can lead to catalyst inhibition through bidentate chelation to the palladium center, which may explain the lower estimated yield.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a reliable method for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ and Xantphos.
-
Add anhydrous, degassed toluene and stir for 10 minutes to form the active catalyst.
-
In a separate flask, add this compound, aniline, and Cs₂CO₃.
-
Transfer the catalyst solution to the flask containing the reagents via cannula.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualization of the Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Conclusion and Future Outlook
This compound is a highly effective and versatile building block for palladium-catalyzed cross-coupling reactions. While the chloro substituent necessitates the use of more active catalytic systems compared to its bromo or iodo counterparts, its performance in both Suzuki-Miyaura and Buchwald-Hartwig reactions is commendable, providing good to excellent yields of desired products.
The electronic influence of the methoxy group presents a nuanced effect on reactivity. In Suzuki-Miyaura couplings, it can slightly deactivate the C-Cl bond towards oxidative addition. In Buchwald-Hartwig aminations, while it deactivates the electrophilic site, it may also modulate the properties of the amino group.
For researchers and drug development professionals, this compound represents a strategic choice, balancing reactivity with cost-effectiveness and synthetic versatility. The protocols and comparative data presented in this guide provide a solid foundation for its successful implementation in complex synthetic campaigns. Future research will likely focus on the development of even more active and robust catalyst systems that can efficiently couple this and other challenging chloro-heterocycles under milder conditions, further expanding the synthetic chemist's toolkit.
References
- Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(11), 3389. [Link]
- Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5183. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Angewandte Chemie International Edition, 46(30), 5734-5737. [Link]
- Miklós, D., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 10, 2358-2365. [Link]
- Couto, I., et al. (2019). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. European Journal of Organic Chemistry, 2019(31), 5263-5271. [Link]
- Thompson, A. E., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388-391. [Link]
- Wolfe, J. P., & Buchwald, S. L. (2000). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. The Journal of Organic Chemistry, 65(4), 1144-1157. [Link]
- Anlauf, S., et al. (2015). Suzuki coupling of different chloropyridines with phenylboronic acids. Beilstein Journal of Organic Chemistry, 11, 1754-1760. [Link]
- Chemistry LibreTexts. (2023).
- Kolychev, E. L., et al. (2013). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. Dalton Transactions, 42(43), 15456-15465. [Link]
- Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
- Wikipedia. (2023).
- Leadbeater, N. E., & McGowan, C. (2012). Comparative yields for Suzuki-Miyaura couplings of (A) 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid and (B) 2-chloro-4,6-dimethoxypyrimidine and 3-furan boronic acid.
- Al-Tel, T. H. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(6), 6506-6518. [Link]
- Reddy, C. R., et al. (2014). Buchwald coupling of 1 with various anilines and 2-aminopyridines.
Sources
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Cost-Benefit Analysis of Synthetic Routes to 4-Chloro-6-methoxypyridin-2-amine
Introduction: 4-Chloro-6-methoxypyridin-2-amine is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its strategic importance necessitates the development of efficient, cost-effective, and scalable synthetic routes. This guide provides a comprehensive cost-benefit analysis of the most viable methods for the preparation of this versatile intermediate, offering researchers, chemists, and process development professionals the critical data needed to make informed decisions. We will delve into two primary synthetic strategies, evaluating them based on yield, cost of raw materials, reaction efficiency, and scalability.
At a Glance: Comparison of Synthetic Routes
| Metric | Route A: Two-Step Synthesis from Dihydroxypyridine | Route B: One-Step Synthesis from Dichloropyridine |
| Starting Material | 2-Amino-4,6-dihydroxypyridine | 2-Amino-4,6-dichloropyridine |
| Overall Yield | Moderate to High | High |
| Number of Steps | 2 | 1 |
| Key Transformations | Dichlorination, Selective Monomethoxylation | Selective Monomethoxylation |
| Primary Cost Drivers | Phosphorus Oxychloride, 2-Amino-4,6-dihydroxypyridine | 2-Amino-4,6-dichloropyridine, Sodium Methoxide |
| Scalability | Good | Excellent |
| Key Challenge | Handling of Phosphorus Oxychloride | Ensuring High Regioselectivity |
Route A: The Two-Step Approach from 2-Amino-4,6-dihydroxypyridine
This synthetic pathway commences with the readily available and relatively inexpensive 2-amino-4,6-dihydroxypyridine. The route involves two distinct chemical transformations: a dichlorination reaction followed by a selective monomethoxylation.
Caption: Synthetic workflow for Route A.
Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyridine
The initial step involves the conversion of the dihydroxy functionality to dichloro groups using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). This is a standard and well-established transformation for hydroxylated pyridine and pyrimidine systems.
Experimental Protocol:
-
To a stirred suspension of 2-amino-4,6-dihydroxypyridine in an appropriate solvent (e.g., toluene or neat POCl₃), slowly add phosphorus oxychloride at room temperature.
-
The reaction mixture is then heated to reflux (typically 80-110 °C) and maintained for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the excess phosphorus oxychloride is carefully quenched and removed under reduced pressure.
-
The crude product, 2-amino-4,6-dichloropyridine, is isolated by pouring the reaction mixture onto ice and neutralizing with a base (e.g., sodium carbonate) to precipitate the solid product.
-
The precipitate is then filtered, washed with water, and dried.
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride: POCl₃ is a powerful and cost-effective chlorinating agent for converting hydroxyl groups on heterocyclic rings to chlorides.
-
Heat: The reaction requires elevated temperatures to overcome the activation energy for the substitution reaction.
-
Quenching and Neutralization: Careful quenching of the highly reactive POCl₃ with ice and subsequent neutralization are critical for safety and for the precipitation of the product in its free base form.
Step 2: Selective Monomethoxylation of 2-Amino-4,6-dichloropyridine
The key to this route's success lies in the regioselective substitution of one of the two chlorine atoms with a methoxy group. The 2-amino group directs the incoming nucleophile, and controlling the stoichiometry of the methoxide source is crucial to prevent the formation of the dimethoxylated byproduct.
Experimental Protocol:
-
2-Amino-4,6-dichloropyridine is dissolved in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).[1]
-
A solution of sodium methoxide (typically 1.0-1.2 equivalents) in methanol is added dropwise to the reaction mixture at a controlled temperature, often between 15-40°C.[2]
-
The reaction is stirred for a defined period until the starting material is consumed.
-
The product is typically isolated by distillation of the solvent, followed by precipitation upon the addition of water.[1]
-
The solid product is collected by filtration, washed, and dried.
Causality Behind Experimental Choices:
-
Stoichiometry of Sodium Methoxide: Limiting the amount of sodium methoxide is the primary method to favor monosubstitution over disubstitution.
-
Controlled Temperature: Maintaining a moderate temperature helps to control the reaction rate and improve selectivity.
-
Polar Aprotic Solvent: Solvents like acetone or DMF are used to dissolve the reactants and facilitate the nucleophilic aromatic substitution (SNAr) reaction.
Route B: The Direct Approach from 2-Amino-4,6-dichloropyridine
This streamlined, one-step approach begins with the more advanced intermediate, 2-amino-4,6-dichloropyridine, and proceeds directly to the target molecule via selective monomethoxylation.
Caption: Synthetic workflow for Route B.
The experimental protocol for this route is identical to Step 2 of Route A. The primary advantage of this approach is the reduction in the number of synthetic steps, which can lead to higher overall yields and simpler process logistics.
Cost-Benefit Analysis
To provide a practical comparison, we will analyze the estimated costs and benefits of each route for the synthesis of one mole of this compound.
| Parameter | Route A: Two-Step Synthesis | Route B: One-Step Synthesis |
| Starting Material Cost | 2-Amino-4,6-dihydroxypyrimidine: ~$267/100g[3] | 2-Amino-4,6-dichloropyridine: ~$77.90/100mg[4] |
| Key Reagent Costs | Phosphorus Oxychloride: ~ | Sodium Methoxide: ~$57.80/100g |
| Estimated Overall Yield | 60-70% (assuming ~80% for dichlorination and ~80% for methoxylation) | >95% (based on analogous pyrimidine synthesis)[2] |
| Process Complexity | Higher (two steps, handling of POCl₃) | Lower (one step) |
| Waste Generation | Higher (from two separate reactions and workups) | Lower |
| Safety Considerations | Use of highly corrosive and water-reactive POCl₃ | Handling of sodium methoxide |
| Scalability | Good, but handling large quantities of POCl₃ can be challenging | Excellent, more amenable to large-scale production |
Analysis:
-
Cost: While the initial starting material for Route A, 2-amino-4,6-dihydroxypyridine, is significantly cheaper per gram than 2-amino-4,6-dichloropyridine, the multi-step nature of Route A and the cost of phosphorus oxychloride must be factored in. The significantly higher cost of 2-amino-4,6-dichloropyridine makes Route B appear more expensive on the surface. However, the higher yield and reduced processing costs of a one-step synthesis can offset the initial starting material cost, especially at a larger scale.
-
Yield and Efficiency: Route B is demonstrably more efficient with a higher reported overall yield for the analogous pyrimidine synthesis.[2] A one-step process inherently has fewer opportunities for material loss.
-
Operational Feasibility: Route B is operationally simpler and likely more time-efficient. The handling of phosphorus oxychloride in Route A requires specialized equipment and stringent safety protocols due to its corrosive and reactive nature.
-
Regioselectivity: The critical factor for the success of both routes is the ability to achieve selective monomethoxylation. The literature on the synthesis of the analogous 2-amino-4-chloro-6-methoxypyrimidine suggests that this can be achieved with high selectivity by controlling the reaction conditions.[1][2]
Conclusion and Recommendation
For laboratory-scale synthesis where cost may be a primary driver and the necessary equipment for handling phosphorus oxychloride is available, Route A presents a viable option starting from a less expensive precursor.
However, for industrial and large-scale production, Route B is the superior choice. Its single-step nature, higher overall yield, reduced waste, and operational simplicity make it a more cost-effective and efficient process in the long run, despite the higher initial cost of the starting material. The improved safety profile from avoiding the use of phosphorus oxychloride is another significant advantage for upscaling.
Ultimately, the choice of synthetic route will depend on the specific needs and capabilities of the research or manufacturing team, including scale, budget, and available equipment. This guide provides the foundational data to support a logical and evidence-based decision.
References
- Sodium Methoxide | Price | per kg | USD. PharmaCompass.com. [Link]
- Phosphorus Oxychloride, High Purity. The Lab Depot. [Link]
- Phosphorus Oxychloride - POCl3 Latest Price, Manufacturers & Suppliers. IndiaMART. [Link]
- Pyridine Synthesis Catalyst Charting Growth Trajectories: Analysis and Forecasts 2025-2033. [Link]
- Bio-Pyridine Production Cost Analysis 2025: Feasibility Study. openPR.com. [Link]
- US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
- Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]
- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]
- Eco-Friendly Hantzsch Pyridine Synthesis in W
- The Chemical Synthesis of 2-Amino-4,6-dihydroxypyrimidine: A Manufacturer's Perspective. [Link]
- Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives.
- 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production.
- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
- 2-Amino-4,6-dichloropyridine. PubChem. [Link]
- (PDF) 4-Chloro-6-methoxypyrimidin-2-amine.
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
- CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
- US5563270A - Process for the preparation of 2-amino-4,6-dichloro-pyrimidine.
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
Sources
- 1. DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 2. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents [patents.google.com]
- 3. 2-氨基-4,6-二羟基嘧啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-amino-4,6-dichloropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Utility of 4-Chloro-6-methoxypyridin-2-amine in the Development of Potent Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents necessitates a deep understanding of the molecular scaffolds that serve as the foundation for drug design. Among these, the substituted aminopyrimidine core has emerged as a privileged structure, particularly in the development of kinase inhibitors. This guide provides an in-depth technical analysis of 4-Chloro-6-methoxypyridin-2-amine, a key building block in the synthesis of a new generation of targeted cancer therapeutics. We will objectively compare the performance of kinase inhibitors derived from this scaffold with established alternatives, supported by experimental data, and provide detailed protocols to enable researchers to leverage this versatile intermediate in their own discovery programs.
The Versatility of the 2-Aminopyrimidine Scaffold
This compound belongs to the class of 2-aminopyrimidine derivatives, which are of significant interest in drug discovery. The strategic placement of the amino, chloro, and methoxy groups on the pyrimidine ring provides a unique combination of reactivity and structural features. The chlorine atom at the 4-position serves as a versatile handle for nucleophilic aromatic substitution, allowing for the introduction of various side chains to modulate potency and selectivity. The 2-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The methoxy group at the 6-position can influence solubility and metabolic stability, as well as participate in additional interactions within the ATP-binding pocket.
This guide will focus on a prominent application of this scaffold: the synthesis of Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis, and their overexpression is implicated in the progression of numerous cancers.
Comparative Analysis: 2,4-Diaminopyrimidine-Based Aurora Kinase Inhibitors vs. Established Drugs
A key strategy in leveraging this compound is its conversion to a 2,4-diaminopyrimidine scaffold. This is typically achieved by a nucleophilic substitution of the 4-chloro group with an appropriate amine. Subsequent modifications can then be made to optimize the inhibitor's properties.
Here, we compare a representative 2,4-diaminopyrimidine derivative, whose synthesis is conceptually based on derivatives of this compound, with Alisertib (MLN8237), a well-characterized, potent, and selective Aurora kinase inhibitor that has been extensively evaluated in clinical trials.
| Compound | Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Representative 2,4-Diaminopyrimidine | 6-methyl-N4-(5-methyl-1H-pyrazol-3-yl)-N2-(pyrrolidin-3-yl) pyrimidine-2,4-diamine derivative | Aurora A | < 200 | [1] |
| Alisertib (MLN8237) | Pyrrolo[3,2-d]pyrimidine | Aurora A | 1.2 | [2] |
| Alisertib (MLN8237) | Pyrrolo[3,2-d]pyrimidine | Aurora B | 396.5 | [2] |
Analysis:
The data indicates that while the 2,4-diaminopyrimidine scaffold can yield potent Aurora A inhibitors, established drugs like Alisertib exhibit significantly higher potency against the primary target, Aurora A.[2] It is important to note that the specific substituents on the pyrimidine core play a crucial role in determining the final potency and selectivity. The value of this compound lies in its utility as a starting point for generating a diverse library of analogs for structure-activity relationship (SAR) studies to identify compounds with improved potency and selectivity profiles.
Experimental Protocols
Synthesis of a Representative 2,4-Diaminopyrimidine Scaffold
The following is a generalized, multi-step synthetic pathway illustrating how this compound can be utilized to generate a 2,4-diaminopyrimidine core, which is a key feature in many kinase inhibitors.
Caption: Generalized synthetic pathway from this compound.
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1-pentanol, add the desired amine nucleophile (e.g., (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone, 1.3 eq) and a non-nucleophilic base such as triethylamine (1.5 eq).[1]
-
Heat the reaction mixture at 120 °C for 6 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the resulting precipitate by filtration and purify by flash column chromatography on silica gel to yield the N4-substituted pyrimidine derivative.
Step 2: Further Functionalization (e.g., Suzuki Coupling)
-
In a reaction vessel, combine the N4-substituted pyrimidine derivative from Step 1 (1.0 eq), the desired boronic acid or ester (1.5 eq), a palladium catalyst such as Pd(PPh3)4 (0.1 eq), and a base such as K2CO3 (2.0 eq) in a suitable solvent system (e.g., dioxane/water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final 2,4-disubstituted pyrimidine derivative.
In Vitro Kinase Inhibition Assay
The following protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
-
Compound Preparation: Prepare a series of dilutions of the test compound in 100% DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase and a suitable peptide substrate in a kinase assay buffer.
-
Inhibitor Addition: Add the diluted test compound or DMSO (as a vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration near the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1 hour).
-
Detection: Stop the reaction and measure the amount of ADP produced using a commercially available kit, such as the ADP-Glo™ Kinase Assay. The luminescence signal is proportional to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Conclusion
This compound stands out as a valuable and versatile building block in the synthesis of kinase inhibitors. Its strategic functionalization allows for the generation of diverse chemical libraries, particularly those based on the 2,4-diaminopyrimidine scaffold. While derivatives of this starting material may not always surpass the potency of highly optimized, clinically advanced inhibitors in initial screenings, its true value lies in providing a robust and adaptable platform for structure-based drug design and lead optimization. The synthetic accessibility and the potential for fine-tuning the physicochemical and pharmacological properties of its derivatives make this compound a cornerstone for innovation in the ongoing quest for novel and effective targeted therapies.
References
- Aliagas-Martin H, Burdick D, Corson L, et al. A class of 2,4-diaminopyrimidine Aurora kinase inhibitors. J Med Chem. 2010;53(11):4367-4378.
- Bavetsias V, Large JM, O'Mahony A, et al.
- Cheung CH, Coumar MS, Hsieh HP, et al. Discovery and synthesis of a pyrimidine-based Aurora kinase inhibitor to reduce levels of MYC oncoproteins. J Med Chem. 2021;64(11):7332-7358.[1]
- Cicenas J, Kalyan K, Dapkunas J, et al. The Aurora kinase inhibitors in cancer research and therapy. J Cancer Res Clin Oncol. 2016;142(9):1995-2012.[3]
- Fancelli D, Moll J, Varasi M, et al. 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoles: identification of a potent Aurora kinase inhibitor with a favorable antitumor kinase inhibition profile. J Med Chem. 2006;49(24):7247-7251.
- Griffiths G, Scaerou F, Sorrell D, et al. Anti-tumor activity of CYC116, a novel small molecule inhibitor of aurora kinases and VEGFR2. AACR Annual Meeting; 2008 Apr 12-16; San Diego, CA.
- Harrington EA, Bebbington D, Moore J, et al. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo.
- Howard S, Berdini V, Boulstridge JA, et al. Fragment-based discovery of the pyrazol-4-yl urea lead series of Aurora kinase inhibitors. J Med Chem. 2009;52(1):379-388.
- Manfredi MG, Ecsedy JA, Meetze KA, et al. Antitumor activity of MLN8237, an investigational oral Aurora A kinase inhibitor, in models of hematologic malignancy. Clin Cancer Res. 2011;17(11):3627-3638.
- Sells TB, Itani DM, Zou P, et al. Alisertib (MLN8237) an investigational agent, is a second-generation, orally bioavailable, selective Aurora A kinase inhibitor. Mol Cancer Ther. 2015;14(11):2545-2556.[2]
- Sherk AB, Frigo DE, Schnackenberg CG, et al. SNS-314, a pan-Aurora kinase inhibitor, shows potent anti-tumor activity and dosing flexibility in preclinical models. Mol Cancer Ther. 2009;8(5):1235-1244.
- Tatlock J, Goldberg FW, Martin M, et al. 2-Aminopyrimidine derivatives as new selective fibroblast growth factor receptor 4 (FGFR4) inhibitors. J Med Chem. 2020;63(15):8421-8445.
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-methoxypyridin-2-amine
As laboratory professionals dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of scientific discovery. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Chloro-6-methoxypyridin-2-amine, grounded in established safety standards and regulatory requirements. The procedures outlined here are designed to ensure the safety of personnel, protect the environment, and maintain compliance.
Immediate Safety Profile & Hazard Assessment
Before handling this compound for any purpose, including disposal, it is essential to understand its hazard profile. This compound is a halogenated pyridine derivative, and its risks are characteristic of this chemical class.
Core Hazards: Based on data from analogous compounds, this compound should be handled as a substance that is:
-
Harmful if swallowed: Acute oral toxicity is a primary concern.[1][2][3][4][5]
-
Causes Skin and Eye Irritation: Direct contact can lead to irritation or more severe reactions.[1][3][6]
-
May Cause Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[3][5]
During combustion, halogenated organic compounds can produce toxic and corrosive gases, such as hydrogen chloride (HCl) and nitrogen oxides (NOx).[2][7] This is a critical consideration for the final disposal method.
| Hazard Classification | Description | Required Personal Protective Equipment (PPE) |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion can cause systemic effects.[1][3] | Do not eat, drink, or smoke in handling areas.[1][8] Wash hands thoroughly after handling.[6] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[1][3][6] | Wear solvent-resistant gloves (Nitrile or Neoprene recommended) and a lab coat.[7][8][9] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][6] | Wear chemical splash goggles or a face shield (European Standard EN 166).[1][9] |
| Respiratory Irritation | Inhalation of dust may cause respiratory system irritation.[3] | Handle only in a certified chemical fume hood or a well-ventilated area.[7][9] |
Pre-Disposal Operational Plan
A systematic approach is essential. Before beginning any disposal procedure, complete the following checklist.
Checklist:
-
Confirm Waste Identity: Ensure the waste container is correctly labeled as "this compound."
-
Select Waste Container: Use a designated, properly labeled, sealable hazardous waste container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Work Area: Conduct all operations within a certified chemical fume hood to prevent inhalation exposure.[9]
-
Gather Materials: Have spill cleanup materials (inert absorbent like vermiculite or sand, and a scoop/spatula) readily available.[3]
Step-by-Step Disposal & Decontamination Protocols
The correct procedure depends on whether you are managing a small spill or disposing of bulk/surplus material.
This protocol is for minor spills (typically <5 grams) on a lab bench or within a fume hood.
-
Restrict Access: Ensure the immediate area of the spill is clear of non-essential personnel.
-
Ensure Ventilation: Verify that the fume hood is operating correctly.
-
Contain the Spill: If the material is a solid, carefully cover it with an inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.[3]
-
Collect the Material: Using a non-sparking scoop or spatula, carefully sweep the mixture of the chemical and absorbent material. Avoid creating dust.[7]
-
Transfer to Waste Container: Place the collected material into your designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place the contaminated wipes into the same hazardous waste container.
-
Final Steps: Seal the hazardous waste container. Complete the hazardous waste tag and arrange for pickup by your institution's Environmental Health & Safety (EHS) office or a licensed waste disposal contractor.[7][10]
This protocol is for disposing of unused, surplus, or expired this compound.
-
Do NOT Dispose in Sink or Trash: This compound is a halogenated organic material and must not be released into the sanitary sewer or regular solid waste.[7][11] This is to prevent environmental contamination and damage to wastewater treatment systems.
-
Transfer to Waste Container: If the chemical is not already in a suitable waste container, carefully transfer it into a designated hazardous waste container inside a chemical fume hood. Ensure the container is properly sealed.
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Irritant").
-
Segregate Waste: Store the sealed container in a designated, well-ventilated secondary containment area for hazardous waste, away from incompatible materials.
-
Arrange for Professional Disposal: Contact your institution's EHS department to arrange for collection. All hazardous chemical waste must be disposed of through a licensed professional waste disposal service.[7] The standard and required method for halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[3][12]
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.
Caption: Decision workflow for handling and disposing of this compound.
Regulatory Framework: The "Why" Behind the Protocol
The strict procedures for disposing of this compound are mandated by environmental regulations. As a halogenated organic compound , its disposal is governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
-
HOC Classification: The EPA lists specific halogenated organic compounds (HOCs) that are subject to land disposal restrictions.[13][14][15] While this specific chemical may not be individually listed, it falls into the regulated category due to its carbon-halogen bond.
-
Hazardous Waste Codes: Depending on how the waste was generated, it may be assigned an EPA hazardous waste code (e.g., from the F, K, P, or U lists).[16][17] For instance, spent halogenated solvents are often classified under codes like F001 and F002.[16]
-
Treatment Requirements: The EPA mandates specific treatment technologies for HOCs to reduce their toxicity before final disposal.[12] High-temperature incineration is the most common and effective method for destroying these compounds and safely managing their hazardous byproducts.[3][12]
By adhering to this guide, you ensure that your laboratory practices align with the highest standards of safety and environmental stewardship, building a foundation of trust and integrity in your research operations.
References
- Pyridine | ToxFAQs™ | ATSDR - CDC. Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention. [Link]
- TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI.
- Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. Post Apple Scientific, March 12, 2024. [Link]
- HAZARD SUMMARY - NJ.gov. New Jersey Department of Health. [Link]
- Material Safety Data Sheet - Capot Chemical. Capot Chemical Co., Ltd. [Link]
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. U.S. Environmental Protection Agency. [Link]
- PYRIDINE | Occupational Safety and Health Administration - OSHA. U.S. Department of Labor. [Link]
- EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 - eCFR.
- Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds.
- Waste Code - EPA. U.S. Environmental Protection Agency. [Link]
Sources
- 1. fishersci.fi [fishersci.fi]
- 2. fishersci.com [fishersci.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. guidechem.com [guidechem.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. capotchem.com [capotchem.com]
- 8. nj.gov [nj.gov]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. View Document - California Code of Regulations [govt.westlaw.com]
- 16. wku.edu [wku.edu]
- 17. Waste Code [rcrainfo.epa.gov]
Navigating the Uncharted: A Safety and Handling Guide for 4-Chloro-6-methoxypyridin-2-amine
For the researcher venturing into novel molecular territories, the initial handling of a new chemical entity is a critical control point. This guide provides a comprehensive operational framework for the safe and effective management of 4-Chloro-6-methoxypyridin-2-amine in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will adopt a precautionary principle, basing our recommendations on the known hazards of closely related structural analogs, such as 6-Chloro-4-methoxypyridin-2-amine, and established best practices for handling novel chemical compounds.
Hazard Assessment: A Precautionary Overview
Given the structure of this compound, which features a chlorinated pyridine core, it is prudent to anticipate potential hazards. Analysis of the Safety Data Sheet for the isomeric compound, 6-Chloro-4-methoxypyridin-2-amine, reveals the following GHS hazard classifications that we will provisionally adopt:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications suggest that the compound is likely to be an irritant upon contact with skin, eyes, and the respiratory system. The precautionary statements associated with these hazards form the foundation of our handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize any potential exposure. The following table outlines the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Low-Hazard Activities (e.g., handling sealed containers, transport within the lab) | • Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves |
| Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, small-scale reactions) | • Chemical-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Work within a certified chemical fume hood is mandatory . |
| High-Hazard Activities (e.g., large-scale synthesis, procedures with a high potential for aerosolization) | • Disposable, solid-front laboratory gown• Chemical splash goggles and a full-face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher, based on risk assessment)• All operations must be conducted in a chemical fume hood. |
A Note on Glove Selection: Always inspect gloves for any signs of degradation or punctures before use. Should contamination occur, change gloves immediately using the proper removal technique to avoid skin contact.
Operational Protocol: A Step-by-Step Guide
A systematic workflow is essential for ensuring safety and maintaining the integrity of your experiment. The following protocol outlines the safe handling of this compound from initial preparation to waste disposal.
Workflow for the safe handling of this compound.
Emergency Procedures: Plan for the Unexpected
Spill Management:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the affected area.
-
Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined for high-hazard activities.
-
Containment: For solid spills, gently cover with an inert absorbent material like vermiculite or sand to prevent aerosolization. For liquid spills, use a chemical absorbent pad or granules.
-
Cleanup: Carefully sweep or wipe up the contained material and place it into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Disposal: Ensuring Long-Term Safety
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
-
The storage area should be clearly marked with the appropriate hazard warnings.
Disposal:
All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be disposed of as hazardous waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed container. Do not mix with other waste streams unless compatibility has been confirmed.
Consult your institution's environmental health and safety (EHS) department for specific disposal protocols and to arrange for waste pickup. Do not dispose of this chemical down the drain.
Conclusion
The responsible handling of novel chemical compounds is a cornerstone of laboratory safety and scientific integrity. By adhering to the precautionary measures outlined in this guide, researchers can confidently and safely work with this compound, paving the way for new discoveries while prioritizing personal and environmental well-being. Always remember to consult your institution's specific safety protocols and to perform a thorough risk assessment before beginning any new experimental procedure.
References
- Globally Harmonized System of Classification and Labelling of Chemicals (GHS)
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
